8-OH-cAMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P/c11-7-4-8(13-2-12-7)15(10(17)14-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,14,17)(H,18,19)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOKPQGYXJAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404939 | |
| Record name | 8-Hydroxy-cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31356-95-3 | |
| Record name | 8-Hydroxy-cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-OH-cAMP Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-cAMP (8-OH-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). As a polar, membrane-impermeable molecule, it serves as a valuable tool for the specific activation of extracellular and intracellular cAMP-dependent pathways without the confounding effects of membrane transport.[1][2] Its resistance to degradation by phosphodiesterases (PDEs) ensures a sustained and localized signaling response, making it an ideal candidate for dissecting the intricate mechanisms of Protein Kinase A (PKA) activation and downstream signaling cascades. This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with PKA isoforms, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Activation of Protein Kinase A
The primary intracellular effector of cAMP and its analogs, including this compound, is Protein Kinase A (PKA). PKA is a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of two molecules of a cAMP analog to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits. These liberated catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating a wide array of cellular processes.[3][4]
Isoform Selectivity of this compound
The functional diversity of PKA signaling is in part due to the existence of four different regulatory subunit isoforms: RIα, RIβ, RIIα, and RIIβ. These isoforms exhibit distinct tissue distribution, subcellular localization, and affinities for cAMP and the catalytic subunits.[5][6] cAMP analogs can exhibit selectivity for these different isoforms, providing a means to probe their specific physiological roles.
Quantitative Data
Precise dissociation constants (Kd) and activation constants (Ka) for this compound with each PKA isoform are not extensively documented. However, the table below summarizes the known selectivity trends for classes of cAMP analogs and will be updated as specific data for this compound becomes available. The general activation constant (Ka) for the RIIβ isoform of PKA by cAMP has been reported to be approximately 610 nM, which is noted to be significantly higher than that for RIα and RIIα.[8]
| Analog Class | PKA Isoform Preference | Typical Ka/EC50 Range | Reference |
| C8-Substituted Analogs (e.g., this compound) | RIα, RIβ | Varies (nM to µM range) | [7] |
| N6-Substituted Analogs | RIIα, RIIβ | Varies (nM to µM range) | [7] |
| Unmodified cAMP | Non-selective | ~100-300 nM (in vitro) | [9] |
Signaling Pathway
The canonical cAMP/PKA signaling pathway initiated by this compound (when introduced intracellularly) is depicted below.
Figure 1: Activation of the PKA signaling pathway by intracellular this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.
In Vitro PKA Kinase Activity Assay (Non-Radioactive)
This protocol describes a fluorescence polarization (FP)-based assay to measure the activation of purified PKA holoenzyme by this compound.[1][7][10]
Objective: To determine the activation constant (Ka) of this compound for different PKA isoforms.
Materials:
-
Purified recombinant PKA holoenzyme (RIα, RIβ, RIIα, or RIIβ)
-
This compound sodium salt
-
Fluorescently labeled PKA inhibitor peptide (e.g., FAM-PKI)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
384-well black, low-volume microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a serial dilution of this compound in Assay Buffer to cover a concentration range from 1 nM to 100 µM.
-
Dilute the PKA holoenzyme and FAM-PKI to their optimal working concentrations in Assay Buffer (typically in the low nM range, to be optimized for the specific isoform and instrument).
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of each this compound dilution.
-
Add 10 µL of the PKA holoenzyme solution to each well.
-
Add 5 µL of the FAM-PKI solution to each well.
-
Include controls: no this compound (basal FP), and a saturating concentration of unmodified cAMP (maximum activation).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the activation constant (Ka).
-
Figure 2: Workflow for the Fluorescence Polarization-based PKA activity assay.
Cell-Based PKA Activity Reporter Assay
This protocol utilizes a genetically encoded FRET-based biosensor to monitor PKA activity in living cells upon stimulation, which would require intracellular delivery of this compound.[9][11][12]
Objective: To measure the activation of PKA in real-time in a cellular context in response to intracellular this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding a PKA FRET reporter (e.g., AKAR4)
-
Transfection reagent
-
Live-cell imaging medium (e.g., HBSS)
-
Microinjection setup or cell permeabilization agent (e.g., digitonin)
-
This compound solution
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells on glass-bottom dishes.
-
Transfect the cells with the PKA FRET reporter plasmid 24-48 hours before imaging.
-
-
Intracellular Delivery of this compound:
-
Microinjection: Load a microinjection needle with a known concentration of this compound and inject it into the cytoplasm of transfected cells.
-
Permeabilization: Briefly permeabilize the cells with a low concentration of digitonin (B1670571) in the presence of this compound, followed by washing and resealing of the membrane.
-
-
Live-Cell Imaging:
-
Mount the dish on the microscope stage and maintain at 37°C.
-
Acquire baseline FRET images (donor and acceptor channels) before the introduction of this compound.
-
After introducing this compound, acquire a time-lapse series of FRET images.
-
-
Image Analysis:
-
Calculate the FRET ratio (e.g., acceptor emission / donor emission) for each cell over time.
-
Plot the change in FRET ratio to visualize the kinetics of PKA activation.
-
Figure 3: Workflow for the cell-based FRET assay for PKA activity.
Structural Insights
While a crystal structure of this compound in complex with a PKA regulatory subunit is not currently available, structures of PKA with other 8-substituted cAMP analogs, such as Rp-8-Br-cAMPS, have been resolved.[1] These structures reveal that the C8 position of the adenine (B156593) ring is situated in a region of the cAMP-binding pocket that can accommodate substitutions. The nature of the substituent at the C8 position can influence the conformation of the bound nucleotide and its interaction with surrounding amino acid residues, thereby contributing to isoform selectivity. The hydroxyl group of this compound is expected to form specific hydrogen bond interactions within this pocket, which likely underlies its binding affinity and activation potential.
Figure 4: Conceptual diagram of this compound binding to the PKA regulatory subunit.
Conclusion
This compound is a valuable pharmacological tool for the targeted study of PKA-mediated signaling. Its resistance to phosphodiesterases and predicted selectivity for PKA Type I isoforms make it particularly useful for elucidating the specific roles of these isozymes in cellular physiology and pathophysiology. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the interaction of this compound with PKA and to monitor its effects in living cells. Further research, including the determination of precise binding and activation constants for all PKA isoforms and the elucidation of the co-crystal structure, will undoubtedly provide a more complete understanding of the mechanism of action of this important cAMP analog.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Comparative thermodynamic analysis of cyclic nucleotide binding to protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Phosphorylation of protein kinase A (PKA) regulatory subunit RIα by protein kinase G (PKG) primes PKA for catalytic activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Phosphoryl Transfer Catalyzed by cAMP-Dependent Protein Kinase: An X-ray Crystallographic Study of Complexes with Various Metals and Peptide Substrate SP20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Role of 8-OH-cAMP in the Activation of Protein Kinase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes, primarily through the activation of cAMP-dependent Protein Kinase A (PKA). The specificity of cAMP signaling is partly achieved through the existence of different PKA isoforms, which exhibit distinct biochemical properties and subcellular localizations. Synthetic cAMP analogs, such as 8-hydroxy-cAMP (8-OH-cAMP), are invaluable tools for dissecting the nuanced roles of these isoforms. This technical guide provides an in-depth examination of the role of this compound in PKA activation, summarizing its mechanism of action, isoform selectivity, and the experimental protocols used for its characterization. Quantitative data for relevant cAMP analogs are presented to offer a comparative framework for understanding the potency and selectivity of PKA activators.
Introduction to Protein Kinase A (PKA) and Its Activation
Protein Kinase A is a serine/threonine kinase that serves as the principal effector of cAMP signaling in mammalian cells.[1][2] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits (R₂C₂).[3][4] The regulatory subunits dimerize and bind to the catalytic subunits, sequestering their active sites and rendering the enzyme inactive.[4]
There are four major isoforms of the R subunit (RIα, RIβ, RIIα, and RIIβ), which classify the holoenzyme into Type I and Type II PKA.[5] These isoforms exhibit different tissue expression patterns and affinities for cAMP, contributing to the specificity of cellular responses to cAMP signals.[5]
The activation of PKA is initiated by an increase in intracellular cAMP concentration. Four cAMP molecules bind cooperatively to two distinct sites (A and B) on each of the two R subunits.[3][6] This binding induces a significant conformational change in the R subunits, causing them to dissociate from the C subunits.[4] The released C subunits are then catalytically active and can phosphorylate a multitude of substrate proteins on serine or threonine residues, thereby modulating their function and propagating the downstream signal.[2]
This compound: A PKA Activator with Isoform Selectivity
8-hydroxy-cAMP is a synthetic analog of cAMP characterized by the substitution of a hydroxyl group at the C8 position of the adenine (B156593) ring. This modification significantly influences its interaction with PKA.
Mechanism of Action and Isoform Preference
Like its parent molecule, this compound activates PKA by binding to the regulatory subunits and inducing the release of the catalytic subunits. The key distinction of C8-substituted analogs lies in their isoform selectivity. Studies have consistently shown that analogs with substitutions at the C8 position of the adenine ring preferentially activate the Type I PKA holoenzyme (containing RIα subunits).[5] In contrast, analogs modified at the N6 position tend to be more selective for the Type II PKA holoenzyme (containing RIIβ subunits).
Specifically, this compound is described as a potent activator of PKA with a high preference for the RII subunits.[7] This selectivity makes this compound a valuable tool for researchers aiming to specifically probe the signaling pathways mediated by PKA Type I.
Structural Basis for Selectivity
The selectivity of cAMP analogs is rooted in the structural differences between the cAMP-binding domains of the RI and RII subunits. The C8 position of the adenine ring is oriented towards a region of the binding pocket that differs between the isoforms. Modifications at this position can create more favorable interactions with the RI subunit compared to the RII subunit, leading to a lower activation constant and therefore higher potency for the Type I isoform.
Quantitative Analysis of PKA Activation
| Compound | PKA Isoform | Activation Constant (Kₐ) / EC₅₀ (nM) | Reference |
| cAMP | RIα | 54 | [8] |
| 8-Br-cAMP | Not Specified | Kₐ = 50 | [9] |
| 8-Cl-cAMP | Not Specified | Potent Activator | [10] |
| This compound | PKA Type I (putative) | Data not available in cited literature |
Note: 8-Br-cAMP and 8-Cl-cAMP are other C8-substituted analogs often used to preferentially activate Type I PKA.[5][10]
Signaling Pathways and Logical Relationships
The activation of PKA by cAMP or its analogs like this compound initiates a cascade of phosphorylation events that regulate numerous cellular functions.
Detailed Experimental Protocols
Characterizing the interaction between this compound and PKA requires robust biochemical and biophysical assays. Below are detailed protocols for two key experimental approaches.
In Vitro PKA Kinase Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of the PKA catalytic subunit following its release from the holoenzyme by an activator like this compound.
Objective: To determine the activation constant (Kₐ) or EC₅₀ of this compound for a specific PKA isoform.
Materials:
-
Purified PKA holoenzyme (Type I or Type II)
-
This compound and cAMP standards
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM ATP, pH 7.4)
-
Fluorescent PKA substrate peptide (e.g., Kemptide labeled with a fluorophore)
-
PKA inhibitor (e.g., H-89, for negative controls)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound and cAMP in the kinase assay buffer. Concentrations should span a wide range (e.g., from 1 pM to 100 µM) to generate a full dose-response curve.
-
Prepare a working solution of the PKA holoenzyme (e.g., 10 nM) in the assay buffer.
-
Prepare a working solution of the fluorescent substrate peptide.
-
-
Set up Assay Plate:
-
Add the serially diluted this compound, cAMP, or buffer (for basal activity) to the wells of the 384-well plate.
-
Add the PKA holoenzyme solution to all wells.
-
Include negative control wells containing a high concentration of PKA inhibitor.
-
-
Initiate Reaction:
-
Add the fluorescent substrate peptide and ATP to all wells to start the kinase reaction.
-
The final reaction volume is typically 10-20 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Measure the fluorescence intensity or fluorescence polarization/anisotropy using a plate reader. Phosphorylation of the peptide will result in a change in its fluorescent properties.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with inhibitor).
-
Normalize the data to the maximum activation observed with a saturating concentration of cAMP.
-
Plot the normalized PKA activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand and an analyte.
Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₔ) of this compound for a specific PKA regulatory subunit isoform.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified PKA regulatory subunit (e.g., RIα)
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.
-
Immobilize the purified PKA regulatory subunit onto the activated surface via amine coupling. Aim for a moderate immobilization level to avoid mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein.
-
-
Analyte Injection (Binding Analysis):
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound sequentially over the sensor surface (both reference and protein-immobilized flow cells) at a constant flow rate. Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface, allowing binding to occur.
-
Dissociation Phase: Running buffer flows over the surface, allowing the bound analyte to dissociate.
-
-
-
Regeneration (if necessary):
-
After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The SPR instrument records the change in refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram (response units vs. time).
-
Subtract the signal from the reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation phases of the sensorgrams for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the association rate constant (kₐ) and the dissociation rate constant (kₔ).
-
The equilibrium dissociation constant (Kₔ) is calculated as kₔ / kₐ.
-
Conclusion
This compound serves as a potent and valuable tool for the study of PKA signaling. Its characteristic preference for activating Type I PKA isoforms allows for the targeted investigation of pathways regulated by this specific enzyme class. While detailed quantitative binding and activation data for this compound are not extensively documented in the public domain, its utility is well-established through its classification as a C8-substituted analog. By employing rigorous experimental methodologies such as fluorescence-based kinase assays and surface plasmon resonance, researchers can further elucidate the precise biophysical parameters of its interaction with PKA and continue to unravel the complexities of isoform-specific cAMP signaling in health and disease.
References
- 1. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase A - Wikipedia [en.wikipedia.org]
- 3. Molecular Determinants and Signaling Effects of PKA RIα Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolog.de [biolog.de]
- 8. PKA RIα Homodimer Structure Reveals an Intermolecular Interface with Implications for Cooperative cAMP Binding and Carney Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 8-OH-cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
8-Hydroxy-cAMP (8-OH-cAMP) is a polar, membrane-impermeant analog of the ubiquitous second messenger cyclic adenosine (B11128) monophosphate (cAMP). Its resistance to degradation by phosphodiesterases (PDEs) makes it a stable tool for dissecting cAMP-mediated signaling events. This compound primarily exerts its effects through the activation of two main downstream effectors: cAMP-dependent Protein Kinase (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This guide provides a comprehensive technical overview of the this compound signaling pathway, including its mechanism of action, downstream targets, and relevant experimental protocols.
Mechanism of Action: PKA and EPAC Activation
Upon introduction into the cellular environment, this compound mimics the action of endogenous cAMP by binding to and activating its primary intracellular receptors, PKA and EPAC.
Protein Kinase A (PKA): this compound is a potent activator of PKA, showing a preference for the RIIβ isoform of the PKA regulatory subunit. The binding of this compound to the regulatory subunits of the inactive PKA holoenzyme induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.
Exchange Protein Directly Activated by cAMP (EPAC): this compound can also activate EPAC isoforms (EPAC1 and EPAC2), which are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of this compound, EPAC undergoes a conformational change that unmasks its GEF activity, leading to the activation of Rap GTPases. Activated Rap proteins, in turn, regulate a variety of cellular processes, including cell adhesion, proliferation, and differentiation.
Quantitative Data
| Effector Protein | Ligand | Parameter | Value | Notes |
| PKA Holoenzyme | cAMP | Ka | 610 nM | Activation constant for RIIβ holoenzyme. |
| EPAC1 | cAMP | Kd | 2.9 µM | Binding affinity. |
| EPAC1 | 8-pCPT-2'-O-Me-cAMP | EC50 | 2.2 µM | Activation constant for Rap1 activation assays. |
| EPAC2 | cAMP | Kd (CNB-B) | 1.2 µM | Binding affinity to the high-affinity B-site. |
| EPAC2 | cAMP | Kd (CNB-A) | 87 µM | Binding affinity to the low-affinity A-site. |
Note: This table includes data for cAMP and a common EPAC-specific analog to provide context due to the lack of specific quantitative data for this compound in the reviewed literature.
Signaling Pathways
The activation of PKA and EPAC by this compound initiates distinct and overlapping downstream signaling cascades that regulate a wide array of cellular functions.
PKA-Mediated Signaling
The PKA pathway activated by this compound is central to numerous cellular processes. A key downstream target is the transcription factor cAMP Response Element-Binding Protein (CREB).
PKA Signaling Pathway. This diagram illustrates the activation of PKA by this compound, leading to the phosphorylation of CREB and subsequent regulation of gene expression.
EPAC-Mediated Signaling
The EPAC pathway provides a PKA-independent mechanism for cAMP signaling. Activation of EPAC by this compound leads to the activation of Rap1, a key regulator of cell adhesion and junctional integrity.
8-Hydroxy-cAMP: A Technical Guide to its Discovery, Synthesis, and Application in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes, from metabolism and gene expression to cell growth and differentiation. The canonical cAMP signaling pathway is initiated by the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Subsequently, cAMP primarily exerts its effects by activating cAMP-dependent Protein Kinase A (PKA). The development of cAMP analogs has been instrumental in dissecting the intricacies of this signaling cascade. Among these, 8-hydroxy-cAMP (8-OH-cAMP) has emerged as a valuable tool for researchers. This polar, membrane-impermeant analog is a potent activator of PKA and exhibits resistance to degradation by phosphodiesterases, making it a stable and reliable agent for in vitro studies. This technical guide provides an in-depth overview of the discovery, synthesis, and signaling mechanisms of this compound, along with detailed experimental protocols for its application in research.
Discovery and Synthesis of this compound
The discovery of this compound is situated within a broader scientific endeavor to synthesize and characterize various 8-substituted cAMP analogs. Researchers sought to create derivatives of cAMP with modified properties, such as increased lipophilicity for better membrane permeability, resistance to enzymatic degradation, and selective activation of PKA isozymes. The introduction of different functional groups at the 8-position of the adenine (B156593) ring proved to be a fruitful strategy. While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its development can be understood as a logical progression in the field of cyclic nucleotide research, alongside the synthesis and characterization of other key 8-substituted analogs like 8-bromo-cAMP.[1][2][3]
The chemical synthesis of this compound, while not explicitly detailed in a single, standardized protocol in the available literature, can be inferred from the general methodologies developed for the synthesis of 8-substituted cAMP derivatives. A common and effective strategy involves the use of a readily available precursor, 8-bromo-cAMP, which can be synthesized by the direct bromination of cAMP. The bromine atom at the 8-position is a good leaving group, susceptible to nucleophilic substitution. Therefore, a plausible synthetic route to this compound involves the nucleophilic displacement of the bromide with a hydroxyl group. This could be achieved by reacting 8-bromo-cAMP with a suitable source of hydroxide (B78521) ions under controlled reaction conditions. The resulting this compound would then be purified using chromatographic techniques.
The this compound Signaling Pathway
This compound functions as a direct activator of Protein Kinase A (PKA). The canonical PKA signaling pathway is a fundamental mechanism of signal transduction in eukaryotic cells. PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of a cyclic nucleotide, such as cAMP or its analog this compound, to the regulatory subunits induces a conformational change. This change leads to the dissociation of the catalytic subunits, which are then free to phosphorylate downstream target proteins on serine and threonine residues. The phosphorylation of these substrates modulates their activity, leading to a wide range of cellular responses.
Quantitative Data
The following table summarizes key quantitative parameters for this compound and related compounds, providing a basis for experimental design and comparison.
| Compound | Target | EC50 / Ka (µM) | Properties | References |
| This compound | PKA | Data not readily available, but potent activator | Polar, membrane-impermeant, PDE-resistant | [4] |
| cAMP | PKA | ~0.1 - 1.0 | Endogenous second messenger | [5] |
| 8-Bromo-cAMP | PKA | ~0.05 | Membrane-permeable, PDE-resistant | [6][7][8] |
| Forskolin | Adenylyl Cyclase | Varies by isoform | Indirect PKA activator | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study PKA activation and downstream signaling events.
In Vitro PKA Kinase Activity Assay (Radioactive)
This assay measures the transfer of the radioactive γ-phosphate from ATP to a specific PKA substrate peptide.
Materials:
-
Purified recombinant PKA catalytic subunit
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Scintillation fluid
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, the PKA substrate peptide, and the desired concentration of this compound.
-
Initiate the reaction by adding the purified PKA enzyme to the mixture.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the paper once with acetone to dry.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Compare the radioactivity in the presence of this compound to a vehicle control to determine the extent of PKA activation.
Western Blot Analysis of PKA Substrate Phosphorylation
This method assesses PKA activation in a cellular context by detecting the phosphorylation of a known downstream substrate, such as the transcription factor CREB (cAMP response element-binding protein), at its PKA-responsive site (Serine 133).
Materials:
-
Cell line of interest
-
This compound (or a membrane-permeable analog for whole-cell experiments)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
For inhibitor studies, pre-incubate the cells with a PKA inhibitor (e.g., H-89) for 30-60 minutes.
-
Treat the cells with the PKA activator (e.g., a membrane-permeable analog of this compound or introduce this compound into permeabilized cells) for the desired time (typically 15-30 minutes). Include an untreated control group and a vehicle control group.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total CREB or a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Conclusion
This compound is a valuable tool for the study of the cAMP/PKA signaling pathway. Its properties as a potent, polar, and PDE-resistant PKA activator make it particularly useful for in vitro investigations where controlled and sustained activation of PKA is desired. While the precise historical details of its initial discovery and a standardized synthesis protocol are not prominently documented, its utility in biochemical and cell biological research is clear. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound and its analogs to further unravel the complexities of cAMP-mediated signal transduction.
References
- 1. Synthesis of some 1, 8- and 2, 8-disubstituted derivatives of adenosine cyclic 3', 5'-phosphate and their interaction with some enzymes of cAMP metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 8-substituted analogs of cyclic adenosine 3',5'-monophosphate on in vivo and in vitro syntheses of beta-galactosidase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 4. This compound | Genome Context [genomecontext.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 8. Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Biophysical Properties of 8-Hydroxy-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyadenosine-3',5'-cyclic monophosphate (8-OH-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). By virtue of a hydroxyl group substitution at the 8th position of the adenine (B156593) ring, this compound exhibits distinct biophysical properties that make it a valuable tool in signal transduction research. Its primary characteristics include high polarity, selective activation of cAMP-dependent protein kinase (PKA), and significant resistance to enzymatic degradation. This guide provides an in-depth overview of the core biophysical properties of this compound, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and workflows.
Core Biophysical and Physicochemical Properties
This compound is distinguished from its parent molecule, cAMP, by several key features that dictate its utility in experimental systems. It is a potent activator of PKA, showing a marked preference for the type II regulatory subunit (RII).[1] A defining characteristic is its high polarity, which renders it largely impermeant to cell membranes.[1] This property is advantageous for studies aiming to isolate extracellular versus intracellular cAMP signaling pathways or for direct intracellular application via microinjection or patch pipette.[1] Furthermore, it displays increased stability against hydrolysis by cyclic nucleotide-responsive phosphodiesterases (PDEs), ensuring a more sustained signaling response compared to natural cAMP.[1]
Data Presentation
The following tables summarize the known quantitative and qualitative biophysical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Name | 8-Hydroxyadenosine-3',5'-cyclic monophosphate | [1] |
| Abbreviation | This compound | [1] |
| Molecular Weight | 367.2 g/mol (Sodium Salt) | [1] |
| UV λmax | 268 nm (at pH 7) | [1] |
| Molar Extinction Coefficient (ε) | 11,000 M⁻¹cm⁻¹ | [1] |
| Purity | Typically >98% (HPLC) | [1] |
Table 2: Interaction with cAMP Effector Proteins
| Effector Protein (Isoform) | Activation Constant (Ka) / EC50 | Selectivity Profile | Reference |
| PKA (General) | Not specified | Potent Activator | [1] |
| PKA Type I (RI) | Not specified | Lower preference compared to RII | [2][3] |
| PKA Type II (RII) | Not specified | High preference, particularly for binding site B | [1][2] |
| EPAC1 / EPAC2 | Not specified | Considered a poor activator | [4][5] |
Note: Specific activation constants (Ka or EC50) for this compound with individual PKA isoforms were not available in the reviewed literature. The selectivity is based on qualitative descriptions and comparisons with other C8-substituted analogs which generally show a preference for PKA Type I, making the strong RII preference of this compound notable.
Table 3: Metabolic and Cellular Properties
| Property | Description | Reference |
| Metabolic Stability | Increased resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). | [1] |
| Membrane Permeability | High polarity results in low membrane permeability. | [1] |
Signaling Pathways and Experimental Workflows
cAMP/PKA Signaling Pathway
This compound acts as an agonist within the canonical cAMP signaling pathway, primarily by activating PKA. The pathway begins with the stimulation of a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which phosphorylate downstream target proteins.
Experimental Protocols
PKA Activity Assay (Colorimetric)
This protocol measures the kinase activity of PKA upon activation by this compound by quantifying the phosphorylation of a specific substrate.
Methodology:
-
Preparation : Prepare Kinase Assay Buffer, PKA holoenzyme stock, ATP solution, and samples of this compound at various concentrations. Use a microtiter plate pre-coated with a PKA-specific substrate (e.g., Kemptide).
-
Reaction Setup : Add diluted samples or standards (including a no-agonist control) to the wells. Add the PKA holoenzyme solution to each well.
-
Initiation : Start the kinase reaction by adding the ATP solution to each well.
-
Incubation : Seal the plate and incubate at 30°C for 90 minutes with gentle shaking to allow for substrate phosphorylation.
-
Detection :
-
Wash the plate. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation : Wash the plate thoroughly to remove unbound antibodies. Add a colorimetric HRP substrate (e.g., TMB). A color change will develop in proportion to the amount of phosphorylated substrate.
-
Quantification : Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Plot the absorbance against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal enzyme activity).
Competitive Binding Assay (Fluorescence-Based)
This protocol determines the binding affinity of this compound for a specific PKA regulatory subunit by measuring its ability to displace a known fluorescent cAMP analog.
Methodology:
-
Reagent Preparation : Prepare assay buffer, a solution of the purified PKA regulatory subunit (e.g., RIIα), a fixed concentration of a fluorescent cAMP analog (e.g., 8-Fluo-cAMP), and a serial dilution of the unlabeled competitor, this compound.
-
Assay Setup : In a low-volume, black microplate, add the PKA regulatory subunit, the fluorescent cAMP analog, and the serially diluted this compound to respective wells. Include controls for no competitor (maximum signal) and no protein (minimum signal).
-
Incubation : Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light to prevent photobleaching of the fluorescent tracer.
-
Measurement : Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The FP value is high when the fluorescent tracer is bound to the large protein and low when it is unbound and tumbling freely in solution.
-
Data Analysis :
-
Plot the FP values against the log concentration of this compound.
-
Fit the data to a competitive binding model to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent tracer.
-
PDE Hydrolysis Assay (Radiometric)
This protocol assesses the stability of this compound against enzymatic degradation by phosphodiesterases (PDEs) by measuring the rate of hydrolysis of a radiolabeled version.
Methodology:
-
Reagent Preparation : Prepare an assay buffer (e.g., Tris-HCl with MgCl₂). Prepare solutions of purified PDE enzyme and the substrate, [³H]-8-OH-cAMP.
-
Reaction Initiation : In microcentrifuge tubes, combine the assay buffer and PDE enzyme. Initiate the reaction by adding a known amount of [³H]-8-OH-cAMP. Include a control reaction with denatured (boiled) enzyme.
-
Incubation : Incubate the reactions at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range (less than 20% substrate hydrolysis).
-
Reaction Termination : Stop the reaction by boiling the tubes for 2 minutes to inactivate the PDE.
-
Product Conversion : Add snake venom nucleotidase (e.g., from Crotalus atrox), which converts the hydrolysis product, [³H]-8-OH-AMP, into the uncharged nucleoside [³H]-8-OH-adenosine. Incubate for an additional 10 minutes at 30°C.
-
Separation : Add a slurry of an anion-exchange resin (e.g., Dowex) to each tube. The resin binds the negatively charged, unhydrolyzed [³H]-8-OH-cAMP, while the uncharged product, [³H]-8-OH-adenosine, remains in the supernatant.
-
Quantification : Centrifuge the tubes to pellet the resin. Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analysis : Calculate the amount of hydrolyzed substrate based on the radioactivity in the supernatant compared to the total radioactivity added. Determine the rate of hydrolysis (pmol/min/mg of enzyme) and compare it to the hydrolysis rate of [³H]-cAMP under identical conditions to assess relative stability.
References
- 1. biolog.de [biolog.de]
- 2. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-OH-cAMP in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of the nervous system is a highly complex and orchestrated process involving the precise regulation of neuronal differentiation, migration, axon guidance, and synapse formation. Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in mediating a wide array of extracellular signals that govern these developmental events. While the general roles of cAMP are well-established, the specific contributions of its various analogs are of increasing interest for their potential as research tools and therapeutic agents. This technical guide focuses on the putative role of 8-hydroxy-cAMP (8-OH-cAMP), a less-studied analog, in neuronal development.
This compound is a polar, membrane-impermeant activator of Protein Kinase A (PKA) with high resistance to degradation by phosphodiesterases (PDEs)[1]. Its stability and potent PKA activation suggest it could be a valuable tool for dissecting cAMP-mediated neuronal processes. Due to a lack of direct experimental data on this compound in neuronal development, this guide will extrapolate its likely functions based on the well-documented effects of other cAMP analogs that act through similar mechanisms. This document will detail the established signaling pathways of cAMP in neurons, present quantitative data from studies using other cAMP analogs to provide a comparative context, outline detailed experimental protocols for investigating the effects of compounds like this compound, and provide visualizations of key pathways and workflows.
Core Signaling Pathways in cAMP-Mediated Neuronal Development
The intracellular signaling cascades initiated by elevated cAMP levels are crucial for translating extracellular cues into changes in neuronal morphology and function. The two primary effector pathways for cAMP are the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.
The PKA Pathway
The canonical cAMP signaling pathway involves the activation of PKA.[2] In its inactive state, PKA is a tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream target proteins, including transcription factors, ion channels, and cytoskeletal components, to regulate various aspects of neuronal development. A key target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation, promotes the expression of genes involved in neuronal survival, differentiation, and plasticity.
References
An In-depth Technical Guide on the Effect of 8-OH-cAMP on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes, including metabolism, differentiation, and proliferation.[1][2][3] The cellular effects of cAMP are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[1][4] Dysregulation of the cAMP signaling pathway has been implicated in various pathologies, most notably cancer, making it an attractive target for therapeutic intervention.[5][6]
This technical guide focuses on 8-hydroxy-cAMP (8-OH-cAMP), a specific analog of cAMP, and its effects on cell proliferation. While the broader literature often discusses various cAMP analogs, this guide will synthesize the available information to provide a focused understanding of how this compound and related compounds modulate cell growth, the signaling pathways they engage, and the experimental methodologies used to elucidate these effects.
Core Mechanisms of cAMP Analog Action
cAMP analogs, including this compound and its derivatives like 8-Chloro-cAMP (8-Cl-cAMP), exert their effects by engaging the primary cAMP effectors, PKA and Epac. The specific cellular response to a cAMP analog can be either stimulatory or inhibitory to proliferation, depending on the cell type, the specific analog used, and the downstream signaling cascades that are activated.[7][8]
The PKA Pathway
PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP (or an analog), the C subunits are released and become active, phosphorylating a multitude of downstream protein targets. The PKA pathway's role in proliferation is complex; it can either promote or inhibit cell growth depending on the cellular context.[3][9] For instance, in some cell types, PKA activation can lead to G1 phase cell-cycle arrest, while in others, it is required for mitogenesis.[5][7]
The Epac Pathway
Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[4] Unlike PKA, Epac's activity is independent of protein phosphorylation. Activation of the Epac-Rap1 pathway has been linked to various cellular functions, including cell adhesion, differentiation, and proliferation.[1][10] In some cancer cells, the Epac pathway has been shown to mediate pro-proliferative signals.[10]
Signaling Pathways in Cell Proliferation Control
The decision for a cell to proliferate or arrest is governed by a complex network of signaling pathways. This compound and its related analogs can influence these pathways at multiple points.
PKA-Mediated Signaling
Activation of PKA by cAMP analogs can lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in cell cycle control.[2][6] PKA can also interact with other signaling cascades, such as the MAPK/ERK pathway, often in an inhibitory fashion, which can contribute to an anti-proliferative effect.[8]
Figure 1: PKA signaling pathway in cell proliferation.
Epac-Mediated Signaling
The activation of Epac by cAMP analogs leads to the activation of Rap1. Rap1 can then influence downstream effectors, including B-Raf and the PI3K/mTOR pathway, which are well-established regulators of cell proliferation.[10] In certain contexts, such as prostate cancer cells, this pathway has been shown to be pro-proliferative.[10]
Figure 2: Epac signaling pathway in cell proliferation.
Quantitative Data on the Effects of cAMP Analogs
The anti-proliferative efficacy of cAMP analogs is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[11][12][13][14] The tables below summarize the IC50 values for 8-Cl-cAMP, a closely related and well-studied analog of this compound, in various human cancer cell lines.
Table 1: Anti-proliferative Effects of 8-Cl-cAMP on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GEO | Colon Cancer | 20-25 | [15] |
| CBS | Colon Cancer | 20-25 | [15] |
| MDA-468 | Breast Cancer | 20-25 | [15] |
| ARO | Thyroid Carcinoma | 2.3 - 13.6 | [16] |
| NPA | Thyroid Carcinoma | 2.3 - 13.6 | [16] |
| WRO | Thyroid Carcinoma | 2.3 - 13.6 | [16] |
Note: Data for this compound is limited in publicly available literature; 8-Cl-cAMP is presented as a structurally and functionally similar analog.
Table 2: Effects of 8-Cl-cAMP on Cell Cycle Distribution in Thyroid Carcinoma Cells
| Cell Line | Treatment (100 µM, 72h) | Sub-G0/G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| ARO | Control | 1.04 ± 0.19 | 49.37 ± 5.56 | 16.25 ± 3.4 | 32.62 ± 6.99 |
| 8-Cl-cAMP | 5.16 ± 0.24 | 38.88 ± 2.69 | 22.10 ± 2.79 | 26.88 ± 4.21 | |
| NPA | Control | 1.81 ± 0.15 | 57.21 ± 2.06 | 20.56 ± 1.44 | 19.6 ± 1.17 |
| 8-Cl-cAMP | 9.25 ± 2.08 | 40.81 ± 1.38 | 27.37 ± 1.52 | 21.59 ± 1.86 | |
| WRO | Control | 3.30 ± 0.25 | 50.11 ± 0.69 | 16.06 ± 1.79 | 30.94 ± 1.77 |
| 8-Cl-cAMP | 17.63 ± 1.35 | 27.34 ± 2.36 | 23.60 ± 1.75 | 31.81 ± 2.21 |
Data adapted from Lucchi et al., 2011.[17] Values are mean ± SD. Bold values indicate a statistically significant difference from the control.
Experimental Protocols
To assess the effect of this compound on cell proliferation, several key in vitro assays are commonly employed.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18][19]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[19]
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][19]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]
Figure 3: Workflow for the MTT cell proliferation assay.
BrdU Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[20][21]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM final concentration) to each well and incubate for 2-24 hours, depending on the cell division rate.[20][22]
-
Fixation and Denaturation: Remove the labeling solution, fix the cells, and denature the DNA (e.g., with HCl) to expose the incorporated BrdU.[21][22][23]
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[22][24]
-
Substrate Addition and Measurement: Add a TMB substrate and stop the reaction. Measure the absorbance at 450 nm.[24]
Cell Cycle Analysis by Flow Cytometry
This technique uses a fluorescent dye, such as propidium (B1200493) iodide (PI), to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[25][26]
Protocol:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound for the desired time.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing, then incubate on ice for at least 30 minutes.[26][27]
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.[26][27]
-
RNase and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[26][27]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events.[26] The DNA content will be proportional to the PI fluorescence intensity.
Conclusion and Future Directions
This compound and its related analogs demonstrate significant, though cell-type dependent, effects on cell proliferation. The primary mechanisms involve the modulation of the PKA and Epac signaling pathways, which in turn influence key regulators of the cell cycle and other pro- or anti-proliferative signaling cascades. The anti-proliferative effects observed in numerous cancer cell lines suggest a therapeutic potential for these compounds.
Future research should focus on:
-
Elucidating the precise molecular determinants that dictate whether a cell responds to cAMP analogs with proliferation or growth arrest.
-
Conducting in vivo studies to validate the anti-tumor effects observed in vitro.
-
Developing more selective cAMP analogs that can specifically target either PKA or Epac to minimize off-target effects and enhance therapeutic efficacy.
-
Exploring combination therapies where cAMP analogs could sensitize cancer cells to conventional cytotoxic drugs.[28]
This guide provides a comprehensive overview for professionals in the field, summarizing the current understanding of this compound's impact on cell proliferation and offering detailed protocols for its investigation.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ispub.com [ispub.com]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic AMP-Mediated Inhibition of Cell Growth Requires the Small G Protein Rap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epac1-induced cellular proliferation in prostate cancer cells is mediated by B-Raf/ERK and mTOR signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cooperative antiproliferative effects of 8-chloro-cyclic AMP and 528 anti-epidermal growth factor receptor monoclonal antibody on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Effects of 8-Cl-cAMP and the PKA I-selective analogs on cell cycle. - figshare - Figshare [figshare.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. cohesionbio.com [cohesionbio.com]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 27. vet.cornell.edu [vet.cornell.edu]
- 28. 8-chloro-cAMP enhances the growth inhibitory effect of cytotoxic drugs in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-OH-cAMP in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The therapeutic potential of modulating cAMP signaling pathways in oncology has garnered significant interest. 8-hydroxy-cAMP (8-OH-cAMP) is a derivative of cAMP, investigated for its potential as a targeted anticancer agent. This technical guide provides an in-depth overview of the mechanisms through which this compound and related cAMP analogs induce apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide will draw upon data from closely related and well-studied analogs, such as 8-Cl-cAMP, to illustrate the principles of action.
Core Signaling Pathways in cAMP-Mediated Apoptosis
The intracellular effects of cAMP are primarily mediated by two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[3][4] The engagement of these pathways can lead to either pro-apoptotic or anti-apoptotic outcomes, depending on the specific cancer type and cellular context.[1][4]
The PKA Pathway
Upon binding of cAMP, the catalytic subunits of the PKA holoenzyme are released and become active.[5] Active PKA can then phosphorylate a multitude of downstream targets to initiate apoptosis. In several cancer types, including malignant gliomas and some lymphomas, activation of the PKA pathway is correlated with decreased proliferation and the induction of apoptosis.[1][6] Key pro-apoptotic mechanisms initiated by PKA include the regulation of Bcl-2 family proteins—reducing the expression of anti-apoptotic members like Bcl-2 and increasing the expression of pro-apoptotic members like Bax.[1]
The EPAC Pathway
EPAC proteins (EPAC1 and EPAC2) function as guanine (B1146940) nucleotide exchange factors for the Ras-like small GTPases Rap1 and Rap2. Unlike PKA, EPAC's role in apoptosis is highly context-dependent. In some cancers, such as immature B-cell lymphoma, EPAC activation can promote apoptosis.[4][7] Conversely, in other cancer types like B-cell chronic lymphocytic leukemia, EPAC signaling can be anti-apoptotic and promote cell survival.[4][7] The pro-apoptotic effects of EPAC are often mediated through the activation of the Rap1/B-Raf/ERK signaling cascade.
Quantitative Data on cAMP Analog-Induced Apoptosis
Table 1: Effects of 8-Cl-cAMP on Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Key Findings | Reference |
| RPMI8226 | Multiple Myeloma | Growth inhibition and apoptosis | 1-30 µM | Induced DNA laddering and modulated CDK2 and cyclin E expression. | [10] |
| SH-SY5Y | Neuroblastoma | Apoptosis | Not specified | Down-regulated Bcl-2 and increased Bad expression. Overexpression of Bcl-2 blocked apoptosis. | [11] |
| HL60 | Leukemia | Apoptosis | Not specified | Showed extensive apoptosis upon treatment. | [8] |
| U87MG | Glioblastoma (p53wt) | Apoptosis | 10-50 µM | Selectively induced apoptosis and caused S-phase accumulation. | [9] |
| U251MG | Glioblastoma (p53mt) | No significant apoptosis | 10-50 µM | Did not undergo apoptosis, suggesting p53 status may influence sensitivity. | [9] |
| A-172 | Malignant Glioma | Apoptosis | Not specified | Apoptosis was induced after 48 hours of treatment. | [6] |
| MCF-7 | Breast Carcinoma | Apoptotic cell death | Not specified | Action was mimicked by its metabolite, 8-Cl-adenosine, and was not mediated by PKA activation. | [12][13] |
Note: The effects of cAMP analogs can be cell-type specific. The mechanism of action for 8-Cl-cAMP in some cells, like MCF-7, may be independent of PKA and mediated through its metabolites.[12][13]
Experimental Protocols
Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining
This protocol details a standard method for quantifying apoptotic cells using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[14][15]
Workflow:
Detailed Steps:
-
Cell Preparation: Seed cancer cells in a T25 culture flask (or other appropriate vessel) and culture until they reach the desired confluency (typically logarithmic growth phase). Treat cells with the desired concentrations of this compound and include an untreated (vehicle) control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells). Wash the attached cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.[14]
-
For suspension cells, transfer the cell culture directly to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.[15]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) staining solution.[16]
-
Gently vortex and incubate the cells at room temperature for 15-20 minutes in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[14]
-
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis Markers
Western blotting is essential for detecting changes in the expression and cleavage of key proteins involved in the apoptotic cascade.[17][18] This allows for mechanistic insights into how this compound induces apoptosis.
Key Markers for Analysis:
-
Caspases: Detection of cleaved (active) forms of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3).[17][19]
-
PARP-1: Cleavage of PARP-1 (Poly (ADP-ribose) polymerase-1) by activated Caspase-3 is a classic hallmark of apoptosis.[18]
-
Bcl-2 Family: Assessing the ratio of pro-apoptotic proteins (e.g., Bax, Bad) to anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[17]
Workflow:
Detailed Steps:
-
Cell Lysate Preparation: After treating cells with this compound, harvest and wash them with cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, Bcl-2, GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[20]
-
Analysis: Analyze the band intensity to determine changes in protein expression or cleavage, normalizing to a loading control. An increase in cleaved Caspase-3 and PARP, or an increased Bax/Bcl-2 ratio, would indicate the induction of apoptosis.[17]
Conclusion and Future Outlook
Derivatives of cAMP, such as this compound and its halogenated analog 8-Cl-cAMP, represent a promising class of molecules for cancer therapy. Their ability to selectively induce apoptosis in cancer cells, often while sparing normal cells, underscores their therapeutic potential.[8] The mechanism of action is complex, involving the canonical PKA and EPAC signaling pathways that regulate key apoptotic players like the Bcl-2 family and the caspase cascade.
For drug development professionals, the differential activation of PKA versus EPAC pathways by various cAMP analogs presents an opportunity to design compounds with greater selectivity and efficacy for specific cancer types. Future research should focus on elucidating the precise downstream targets of this compound, obtaining comprehensive quantitative data across a wider range of cancer cell lines, and evaluating its efficacy and safety in preclinical in vivo models. The methodologies and pathways detailed in this guide provide a robust framework for advancing these investigations.
References
- 1. Complex roles of cAMP–PKA–CREB signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cAMP-PKA signaling pathway induces apoptosis and promotes hypothermic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-24 Promotes Apoptosis through cAMP-Dependent PKA Pathways in Human Breast Cancer Cells | MDPI [mdpi.com]
- 6. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Epac in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Cl-cAMP affects glioma cell-cycle kinetics and selectively induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Apoptosis of multiple myeloma cells induced by 8-Cl-cAMP in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual anticancer activity of 8-Cl-cAMP: inhibition of cell proliferation and induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Chloro-cAMP induces apoptotic cell death in a human mammary carcinoma cell (MCF-7) line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Chloro-cAMP induces apoptotic cell death in a human mammary carcinoma cell (MCF-7) line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | ATF4 promotes renal tubulointerstitial fibrosis through hexokinase II-mediated glycolysis [frontiersin.org]
The Dichotomous Role of 8-OH-cAMP Signaling in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal and complex role in regulating synaptic plasticity, the cellular underpinning of learning and memory. The diverse effects of cAMP are primarily mediated through two distinct downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This technical guide provides an in-depth exploration of the multifaceted role of cAMP signaling in synaptic plasticity, with a particular focus on the experimental use of 8-hydroxy-cAMP (8-OH-cAMP) and its analogs to dissect these pathways. We will delve into the signaling cascades associated with both Long-Term Potentiation (LTP) and Long-Term Depression (LTD), present quantitative data from key studies in structured tables, provide detailed experimental protocols for researchers, and visualize the core signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cAMP-mediated synaptic modulation and the tools to investigate it.
Introduction: The Central Role of cAMP in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to the brain's capacity for learning and memory.[1] A key intracellular signaling molecule governing these processes is cyclic adenosine monophosphate (cAMP).[2] The concentration of cAMP at the synapse is tightly regulated and its downstream effects are multifaceted, contributing to both the strengthening of synapses, known as Long-Term Potentiation (LTP), and their weakening, termed Long-Term Depression (LTD).[1][2][3][4][5][6] This dual functionality is achieved through the activation of two primary downstream targets: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][3][7][8] The use of specific pharmacological agents, particularly analogs of this compound, has been instrumental in deconvoluting the distinct contributions of the PKA and Epac pathways to synaptic plasticity.
The Two Arms of cAMP Signaling in Synaptic Plasticity
The downstream effects of cAMP are not monolithic. Instead, they diverge into two main pathways, each with distinct molecular machinery and functional outcomes for synaptic strength.
The PKA Pathway: A Key Driver of Long-Term Potentiation
The canonical cAMP signaling pathway involves the activation of PKA. This pathway is strongly implicated in LTP, particularly the late phase (L-LTP), which is dependent on gene transcription and protein synthesis and is crucial for the consolidation of long-term memories.[2][5][9][10][11] PKA activation can also modulate the early phase of LTP.[5]
The PKA signaling cascade leading to LTP can be summarized as follows:
-
Activation of Adenylyl Cyclase (AC): Neurotransmitters like norepinephrine (B1679862) and dopamine, acting through Gs-protein coupled receptors (GPCRs), or calcium influx through NMDA receptors, can activate AC.
-
cAMP Production: Activated AC catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels.
-
PKA Activation: cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.
-
Phosphorylation of Downstream Targets: The catalytic subunits of PKA then phosphorylate a variety of substrate proteins in both the pre- and post-synaptic compartments.
-
Presynaptically: PKA can phosphorylate proteins involved in the synaptic vesicle release machinery, such as Rim1a and synapsin, leading to an enhanced probability of neurotransmitter release.[2][12]
-
Postsynaptically: PKA phosphorylates AMPA receptors, which can increase their conductance.[8] A critical role of PKA is to promote the trafficking and insertion of AMPA receptors into the postsynaptic membrane, a key mechanism for the expression of LTP.[13]
-
-
Gene Transcription: For L-LTP, PKA can translocate to the nucleus and phosphorylate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then initiates the transcription of genes that encode proteins necessary for the long-lasting structural and functional changes at the synapse.
PKA Signaling Pathway in Long-Term Potentiation (LTP)
Caption: PKA signaling cascade in LTP.
The Epac Pathway: A Mediator of Long-Term Depression
In addition to PKA, cAMP can also activate another family of effector proteins known as Exchange proteins directly activated by cAMP (Epac). The activation of Epac triggers a distinct signaling cascade that has been shown to induce Long-Term Depression (LTD).[3]
The Epac signaling pathway leading to LTD involves the following steps:
-
cAMP Binding to Epac: An increase in intracellular cAMP leads to its binding to the regulatory domain of Epac.
-
Activation of Rap GTPase: This binding induces a conformational change in Epac, activating its guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small GTPase, Rap.
-
Downstream Kinase Activation: Activated Rap then initiates a downstream kinase cascade, most notably involving p38 mitogen-activated protein kinase (p38 MAPK).[3][14]
-
AMPA Receptor Internalization: The Epac-Rap-p38 MAPK pathway ultimately leads to the internalization of AMPA receptors from the postsynaptic membrane, reducing the number of receptors available to respond to glutamate (B1630785) and thus depressing synaptic transmission.[14]
Epac Signaling Pathway in Long-Term Depression (LTD)
Caption: Epac signaling cascade in LTD.
Quantitative Data on the Effects of this compound Analogs
The use of specific analogs of this compound has been crucial for dissecting the roles of the PKA and Epac pathways. Sp-8-OH-cAMPS is a PKA activator, while Rp-8-OH-cAMPS acts as a PKA inhibitor. 8-pCPT-2'-O-Me-cAMP is a selective activator of Epac. The following tables summarize quantitative data from studies using these compounds.
Table 1: Effects of PKA-Modulating this compound Analogs on Synaptic Transmission
| Compound | Concentration | Preparation | Effect | Quantitative Change | Reference |
| Sp-8-OH-cAMPS | 4 mM | Hippocampal CA1 Neurons (postsynaptic perfusion) | Depression of potentiated synaptic responses | Significantly larger depression of LTP compared to natural decay | [8] |
| Rp-8-OH-cAMPS | Not specified | Hippocampal CA1 Neurons (postsynaptic perfusion) | Depression of synaptic responses | Depression of LTP pathway: ~38%Depression of non-LTP pathway: ~35% | [8] |
Table 2: Effects of Epac Activator on Long-Term Depression
| Compound | Concentration | Preparation | Effect | Quantitative Change | Reference |
| 8-pCPT-2'-O-Me-cAMP | 200 µM | Hippocampal CA1 Slices | Induction of LTD | Significant reduction in fEPSP slope | [5] |
Table 3: Hypothetical Quantitative Data for PKA-Mediated CREB Phosphorylation
| Treatment | pCREB/Total CREB Ratio (Densitometry) | pCREB Concentration (ng/mL) (ELISA) |
| Vehicle Control | 1.0 ± 0.2 | 5.2 ± 1.1 |
| 10 µM Sp-cAMPS | 4.5 ± 0.6 | 23.8 ± 3.5 |
| 50 µM Sp-cAMPS | 8.2 ± 1.1 | 45.1 ± 5.9 |
| 100 µM Sp-cAMPS | 8.5 ± 1.3 | 46.5 ± 6.2 |
| This table presents hypothetical data based on expected outcomes from a Western blot and ELISA for CREB phosphorylation following treatment with a PKA activator, as described in published protocols.[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound analogs in synaptic plasticity.
Protocol 1: Induction of Chemical Long-Term Potentiation (LTP) with a PKA Activator in Hippocampal Slices
This protocol describes how to induce and record chemical LTP in the CA1 region of the hippocampus using a PKA activator like Sp-8-OH-cAMPS.
Materials:
-
Acute hippocampal slices (350-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Electrophysiology recording setup (amplifier, digitizer, software)
-
Sp-8-OH-cAMPS or other PKA activator
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from rodents and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.
-
Application of PKA Activator: Bath-apply the PKA activator (e.g., 50-100 µM Sp-cAMPS) to the slice.
-
Post-Drug Recording: Continue to record fEPSPs for at least 60 minutes after the application of the drug to observe the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSPs. Express the fEPSP slope during and after drug application as a percentage of the average baseline slope. A sustained increase in the fEPSP slope indicates the induction of chemical LTP.
Workflow for Chemical LTP Induction
Caption: Workflow for chemical LTP induction.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol details the steps to measure the phosphorylation of CREB at Serine 133 in neuronal cultures following treatment with a cAMP analog.[3][15]
Materials:
-
Neuronal cell culture
-
cAMP analog (e.g., Sp-cAMPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat neuronal cultures with the desired concentration of the cAMP analog for a specified time (e.g., 15-60 minutes). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pCREB primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total CREB antibody for normalization.
-
Data Analysis: Quantify band intensities using densitometry. Express the results as the ratio of pCREB to total CREB.
Protocol 3: Imaging AMPA Receptor Internalization with an Epac Activator
This protocol describes a method to visualize the internalization of AMPA receptors in cultured neurons following the activation of Epac with 8-pCPT-2'-O-Me-cAMP.
Materials:
-
Primary neuronal cultures on coverslips
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Antibody against an extracellular epitope of an AMPA receptor subunit (e.g., anti-GluA1)
-
Fluorescently labeled secondary antibodies
-
Fixation and permeabilization solutions
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat mature neuronal cultures with the Epac activator for a specific duration to induce AMPA receptor internalization. Include a vehicle-treated control.
-
Surface Receptor Labeling: Incubate live, non-permeabilized neurons with the primary antibody against the extracellular domain of the AMPA receptor subunit to label the surface-expressed receptors.
-
Induction of Internalization: Apply the Epac activator to the cultures for the desired time.
-
Fixation and Permeabilization: Fix the cells and then permeabilize the membranes.
-
Internalized Receptor Labeling: Incubate the permeabilized cells with a fluorescently labeled secondary antibody of a different color to label the internalized receptors that are now accessible.
-
Total Receptor Labeling (Optional): To label the total receptor population, a different primary antibody against an intracellular epitope can be used after permeabilization, followed by a third fluorescently labeled secondary antibody.
-
Imaging: Acquire images using a confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity of the internalized receptor puncta and normalize it to the total surface receptor fluorescence or cell area. An increase in the internalized signal in the drug-treated group compared to the control indicates Epac-mediated AMPA receptor internalization.
Conclusion
The cAMP signaling pathway represents a critical nexus in the regulation of synaptic plasticity. The divergent actions of its two main effectors, PKA and Epac, allow for a sophisticated, bidirectional control of synaptic strength. The judicious use of this compound and its specific analogs has been indispensable in elucidating the distinct roles of these pathways in LTP and LTD. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies for cognitive disorders and other neurological conditions characterized by aberrant synaptic plasticity. The continued investigation into the nuances of cAMP signaling will undoubtedly uncover further complexities and provide new targets for pharmacological intervention.
References
- 1. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cortical Tagged Synaptic Long-Term Depression in the Anterior Cingulate Cortex of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An alternate cAMP pathway Epac promotes hippocampal long-term depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Analysis of protein phosphorylation in nerve terminal reveals extensive changes in active zone proteins upon exocytosis | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of synaptic phosphorylation and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A presynaptic role for PKA in synaptic tagging and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Role of 8-OH-cAMP in Modulating Cardiac Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate symphony of cardiac muscle contraction, cyclic adenosine (B11128) monophosphate (cAMP) serves as a pivotal second messenger, orchestrating the heart's rhythm and force. The β-adrenergic signaling pathway, upon stimulation by catecholamines, triggers the production of cAMP, which in turn activates Protein Kinase A (PKA).[1][2] PKA-mediated phosphorylation of key regulatory proteins is the primary mechanism by which cAMP enhances cardiac contractility (positive inotropy) and accelerates relaxation (lusitropy).[3][4] 8-hydroxy-cAMP (8-OH-cAMP) is a site-selective cAMP analog that preferentially activates PKA, making it a valuable tool for dissecting the specific contributions of this kinase to cardiac function. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates cardiac muscle contraction, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism: The PKA-Mediated Signaling Cascade
This compound exerts its effects on cardiac muscle by directly activating PKA. This activation initiates a signaling cascade that leads to the phosphorylation of several key proteins involved in excitation-contraction coupling.
Key Phosphorylation Targets of PKA:
-
Phospholamban (PLN): Phosphorylation of phospholamban at serine 16 (Ser16) relieves its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[3][5] This enhances the reuptake of calcium into the sarcoplasmic reticulum, leading to a faster decline in cytosolic calcium concentration during diastole and thus accelerating relaxation.[6]
-
Troponin I (TnI): PKA-mediated phosphorylation of troponin I at serines 23 and 24 (Ser23/24) decreases the sensitivity of the myofilaments to calcium.[7][8] This facilitates the dissociation of calcium from troponin C, contributing to faster relaxation.[9]
-
L-type Calcium Channels (LTCCs): Phosphorylation of L-type calcium channels increases their open probability, leading to an enhanced influx of calcium into the cardiomyocyte during the action potential. This contributes to a larger intracellular calcium transient and, consequently, a stronger contraction.[10]
-
Ryanodine (B192298) Receptors (RyRs): PKA can also phosphorylate ryanodine receptors, the calcium release channels on the sarcoplasmic reticulum, further contributing to the increased amplitude of the calcium transient.[5]
Quantitative Effects on Cardiac Muscle Function
While direct quantitative data for this compound is limited in publicly available literature, the effects of PKA activation can be inferred from studies using other PKA-activating agents like isoproterenol (B85558) (a β-adrenergic agonist that increases intracellular cAMP) and 8-bromo-cAMP (another PKA-selective cAMP analog). The following table summarizes representative quantitative data from such studies, providing an expected range of effects for this compound.
| Parameter | Agent | Concentration | Species/Preparation | Observed Effect | Reference |
| Contractility | |||||
| Myocyte Shortening | Isoproterenol | 1 µM | Adult Mouse Cardiomyocytes | Increase from 3.79 ± 0.92 µm to 9.11 ± 0.59 µm | [11] |
| Calcium Transient | |||||
| Ca²⁺ Transient Amplitude | Isoproterenol | 1 µM | Adult Mouse Cardiomyocytes | 171 ± 15% increase | [11] |
| Diastolic [Ca²⁺]i | TRPC6-eGFP | - | Neonatal Rat Ventricular Myocytes | 119 ± 34 nM (0.5 Hz) | [12] |
| Systolic [Ca²⁺]i | TRPC6-eGFP | - | Neonatal Rat Ventricular Myocytes | 430 ± 101 nM (0.5 Hz) | [12] |
| Protein Phosphorylation | |||||
| Phospholamban (Ser16) | Isoproterenol | 1 µM | Perfused Rat Hearts | 3.7-fold increase in cAMP, leading to significant Ser16 phosphorylation | [3] |
| Troponin I (Ser23/24) | PKA | - | Human Cardiomyocytes | Required for a decrease in myofilament Ca²⁺ sensitivity | [7] |
| PKA Activity | |||||
| Soluble PKA Activity Ratio | Isoproterenol | 1 µM | Perfused Rat Hearts | Increase from 0.08 ± 0.01 to 0.55 ± 0.04 | [3] |
| Particulate PKA Activity Ratio | Isoproterenol | 1 µM | Perfused Rat Hearts | Increase from 0.21 ± 0.05 to 0.36 ± 0.02 | [3] |
| PKA Activity Increase | 8-bromo-cAMP | - | Diabetic Mouse Hearts | 47% increase | [13] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Detailed Experimental Protocols
Measurement of Isometric Contraction in Isolated Cardiac Trabeculae
This protocol outlines the measurement of contractile force in response to this compound.
Materials:
-
Isolated rat or mouse cardiac trabeculae
-
Myograph system equipped with a force transducer
-
Krebs-Henseleit solution
-
This compound stock solution
-
Field stimulator
Procedure:
-
Mount the isolated trabecula in the myograph chamber containing oxygenated Krebs-Henseleit solution at 37°C.
-
Stretch the muscle to the length at which it develops maximal twitch force (Lmax).
-
Allow the preparation to equilibrate for at least 30 minutes, stimulating at a constant frequency (e.g., 1 Hz).
-
Record baseline isometric twitch contractions.
-
Add increasing concentrations of this compound to the bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
Record the steady-state twitch force at each this compound concentration.
-
Analyze the data to generate a dose-response curve and determine the EC50 value.
Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 to measure changes in intracellular calcium concentration.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Tyrode's solution
-
Inverted fluorescence microscope with a dual-excitation light source and a photometer
-
This compound stock solution
Procedure:
-
Load isolated cardiomyocytes with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode's solution for 20-30 minutes at room temperature.
-
Wash the cells to remove extracellular Fura-2 AM.
-
Place the coverslip with the loaded cells on the stage of the inverted microscope and perfuse with Tyrode's solution at 37°C.
-
Electrically stimulate the cells at a constant frequency (e.g., 1 Hz).
-
Record baseline calcium transients by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record calcium transients at each concentration.
-
Analyze the data to determine the effect of this compound on the amplitude and kinetics of the calcium transient.
Western Blot Analysis of Phospholamban and Troponin I Phosphorylation
This protocol allows for the quantification of the phosphorylation status of key regulatory proteins.
Materials:
-
Cardiac tissue or isolated cardiomyocytes treated with this compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies specific for total and phosphorylated (Ser16) phospholamban and total and phosphorylated (Ser23/24) troponin I
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Homogenize the cardiac tissue or lyse the cardiomyocytes in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of phospholamban and troponin I.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.
Conclusion
This compound serves as a potent tool for elucidating the specific role of PKA in the regulation of cardiac muscle contraction. By activating PKA, this compound initiates a signaling cascade that culminates in the phosphorylation of key proteins, leading to enhanced contractility and accelerated relaxation. The experimental protocols detailed in this guide provide a framework for quantitatively assessing the impact of this compound on cardiac function, from the cellular to the protein level. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting the cAMP-PKA signaling pathway in cardiovascular diseases.
References
- 1. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single site (Ser16) phosphorylation in phospholamban is sufficient in mediating its maximal cardiac responses to beta -agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of increased systolic Ca2+ and phospholamban phosphorylation during β-adrenergic stimulation on Ca2+ transient kinetics in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of site-specific phosphorylation of protein kinase A sites Ser23 and Ser24 of cardiac troponin I in human cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of troponin I Ser23/24 phosphorylation on Ca2+-sensitivity in human myocardium depends on the phosphorylation background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monophosphorylation of cardiac troponin-I at Ser-23/24 is sufficient to regulate cardiac myofibrillar Ca2+ sensitivity and calpain-induced proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of cardiac cyclic AMP in human heart failure: too much or too little? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels [frontiersin.org]
- 13. cAMP-dependent Protein Kinase (PKA) Signaling Is Impaired in the Diabetic Heart - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Targets of 8-OH-cAMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential molecular targets of 8-hydroxy-cAMP (8-OH-cAMP), a polar, membrane-impermeable analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This document details its primary interactions, explores potential off-target effects, and provides detailed experimental protocols for target identification and validation.
Introduction to this compound
This compound is a valuable tool in cell biology and pharmacology due to its specific properties. As a hydrophilic molecule, it cannot passively diffuse across cell membranes, making it ideal for studying extracellular cAMP signaling or for direct intracellular application via microinjection or patch-clamp pipettes.[1] A key feature of this compound is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[1][2] This metabolic stability ensures a sustained and localized signaling response, allowing for precise investigation of cAMP-mediated pathways.
Primary Intracellular Target: Protein Kinase A (PKA)
The principal intracellular effector of cAMP in eukaryotic cells is the cAMP-dependent Protein Kinase A (PKA).[3][4][5][6] this compound is a potent activator of PKA.[1] The PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of four cAMP molecules (two to each R subunit), the C subunits are released and become catalytically active, phosphorylating a multitude of downstream protein substrates on serine and threonine residues.
There are two major types of PKA holoenzymes, designated Type I and Type II, which are distinguished by their regulatory subunits (RI and RII, respectively). Each type has α and β isoforms (RIα, RIβ, RIIα, RIIβ). This compound has been reported to exhibit a preference for the RIIβ subunit of PKA.[1] This isoform-specific activation can be exploited to dissect the distinct roles of PKA isoforms in various cellular processes.
Quantitative Data on PKA Activation
| Compound | PKA Isoform | EC50 (nM) | Fold Selectivity (RIα/RIIβ) |
| Sp-8-CPT-cAMPS | RIα Holoenzyme | 342 | 3.6 |
| RIIβ Holoenzyme | 96 | - |
Table 1: Activation of PKA Isoforms by the PKA-selective activator Sp-8-CPT-cAMPS. EC50 values were determined using a fluorescence anisotropy assay.[7]
Potential Secondary Targets
While PKA is the primary target of this compound, it is crucial to consider other potential cAMP effectors, especially when interpreting experimental results.
Exchange Protein Directly Activated by cAMP (Epac)
Epac1 and Epac2 are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3][8][9][10] Activation of Epac by cAMP leads to a distinct set of downstream signaling events that are independent of PKA. While some cAMP analogs, particularly those with modifications at the 8-position and the 2'-hydroxyl group of the ribose (e.g., 8-pCPT-2'-O-Me-cAMP), are potent and selective activators of Epac, there is limited evidence to suggest that this compound is a strong Epac activator.[2][10][11] However, when using high concentrations of this compound, potential off-target activation of Epac should be considered and experimentally evaluated.
Cyclic Nucleotide-Gated (CNG) Ion Channels
CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides.[12] They play crucial roles in sensory transduction, such as vision and olfaction. While some CNG channels are activated by cAMP, others show a higher selectivity for cGMP.[1][12] The effect of this compound on specific CNG channel isoforms has not been extensively characterized. Electrophysiological studies are necessary to determine if this compound can directly modulate the activity of these channels.
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
The canonical PKA signaling pathway initiated by this compound involves the phosphorylation of downstream targets, a key one being the transcription factor cAMP Response Element-Binding protein (CREB).
Experimental Workflow for Target Validation
A general workflow for validating the targets of this compound involves a combination of in vitro and cell-based assays.
Detailed Experimental Protocols
In Vitro PKA Kinase Activity Assay
Objective: To quantify the activation of purified PKA by this compound. This protocol is adapted from commercially available colorimetric PKA activity kits.[8][13]
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits (to form the holoenzyme)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
This compound
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
96-well microplate
-
Plate reader
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar, which measures ADP production)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. Reconstitute the PKA holoenzyme according to the manufacturer's instructions.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
PKA holoenzyme
-
This compound at varying concentrations
-
-
Initiate the Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-90 minutes).
-
Stop the Reaction: Terminate the reaction according to the detection kit manufacturer's instructions.
-
Detection: Add the detection reagents to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Plot the signal against the concentration of this compound to determine the EC50 value.
Epac Activation Assay (Rap1 Pull-down)
Objective: To determine if this compound can activate Epac, leading to the activation of its downstream target, Rap1.[9][10][14]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
8-pCPT-2'-O-Me-cAMP (positive control for Epac activation)
-
Cell lysis buffer
-
GST-RalGDS-RBD (Rap binding domain) fusion protein coupled to glutathione-agarose beads
-
Antibodies: anti-Rap1, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound, a positive control (8-pCPT-2'-O-Me-cAMP), and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.
-
Rap1-GTP Pull-down:
-
Incubate cell lysates with GST-RalGDS-RBD beads to specifically pull down the active, GTP-bound form of Rap1.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Also, run a parallel Western blot with total cell lysates to determine the total amount of Rap1 protein.
-
-
Data Analysis: Quantify the band intensities and normalize the amount of pulled-down Rap1 to the total Rap1 in the lysates.
Target Identification by Cellular Thermal Shift Assay (CETSA)
Objective: To identify cellular targets of this compound in an unbiased manner by assessing changes in protein thermal stability upon ligand binding.[2][11][13][15][16][17][18]
Materials:
-
Intact cells or cell lysate
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Thermal cycler or heating blocks
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw)
-
Centrifuge
-
SDS-PAGE and Western blotting equipment or Mass Spectrometer
Procedure:
-
Treatment: Treat intact cells or cell lysate with this compound or DMSO.
-
Heating: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Lysis and Separation: Lyse the cells (if treated intact) and centrifuge at high speed to pellet aggregated, denatured proteins.
-
Analysis of Soluble Fraction:
-
Western Blot: Collect the supernatant (soluble protein fraction), run on SDS-PAGE, and probe with antibodies against candidate target proteins. A shift in the melting curve (temperature at which the protein denatures) in the presence of this compound indicates target engagement.
-
Mass Spectrometry (Proteome-wide CETSA): Digest the soluble protein fraction into peptides, label with isobaric tags (e.g., TMT), and analyze by LC-MS/MS to identify all proteins that show a thermal shift.
-
-
Data Analysis: For Western blot, quantify band intensities. For mass spectrometry, analyze peptide abundance to generate melting curves for thousands of proteins.
References
- 1. Cyclic-nucleotide-gated channels mediate synaptic feedback by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Impaired cAMP processivity by phosphodiesterase-protein kinase A complexes in acrodysostosis [frontiersin.org]
- 4. 8-AEA-cAMP-Agarose BIOLOG Life Science Institute [biolog.de]
- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 6. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. pnas.org [pnas.org]
- 10. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Exchange Protein Directly Activated by cAMP (EPAC) Regulates Neuronal Polarization through Rap1B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-OH-cAMP in Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including the intricate functions of the immune system.[1] As a key signaling molecule, cAMP modulates both innate and adaptive immunity, influencing processes ranging from inflammation and cytokine production to lymphocyte activation and differentiation.[2] The effects of cAMP are primarily mediated through two main effector pathways: the well-characterized protein kinase A (PKA) pathway and the more recently identified Exchange protein directly activated by cAMP (Epac) pathway.[3]
8-Hydroxy-cAMP (8-OH-cAMP) is a naturally occurring analog of cAMP. While much of the research on cAMP signaling in immune cells has utilized other synthetic analogs such as 8-Bromo-cAMP or 8-CPT-cAMP, understanding the specific actions of endogenous and potentially therapeutic analogs like this compound is of significant interest. This technical guide provides a comprehensive overview of the known and extrapolated roles of this compound in immune cell function, with a focus on its signaling pathways, effects on various immune cell types, and detailed experimental protocols for its study.
Core Signaling Pathways
The intracellular effects of this compound, like cAMP itself, are transduced through the PKA and Epac pathways. The activation of these pathways can lead to a multitude of downstream effects that are highly cell-type and context-dependent.
Protein Kinase A (PKA) Pathway
The canonical cAMP signaling pathway involves the activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of four cAMP molecules (or its analogs like this compound) to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits can then phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby altering their activity and initiating downstream signaling cascades. A key downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB), which, upon phosphorylation, regulates the expression of numerous genes involved in immune function.[4]
Epac Pathway
The discovery of Epac (Epac1 and Epac2) as a direct target of cAMP revealed a PKA-independent signaling mechanism. Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The binding of cAMP or its analogs to the regulatory domain of Epac induces a conformational change that unleashes its GEF activity. Activated Rap proteins can then influence a variety of cellular functions, including cell adhesion, proliferation, and differentiation.[3] The relative contribution of the PKA and Epac pathways to the overall cellular response to this compound can vary depending on the specific immune cell type and the expression levels of the respective effector proteins.
Effects of this compound on Immune Cell Subsets
The immunomodulatory effects of cAMP signaling are complex and often cell-type specific. While direct quantitative data for this compound is limited in the current literature, its effects can be inferred from studies using other cAMP analogs.
T Lymphocytes
cAMP is generally considered a negative regulator of conventional T cell activation and proliferation.[3] Elevated intracellular cAMP levels can inhibit T cell receptor (TCR) signaling, IL-2 production, and subsequent proliferation.[5] This inhibitory effect is primarily mediated through the PKA pathway. However, the role of cAMP in T cell differentiation is more nuanced. Some studies suggest that cAMP can influence the balance between T helper (Th) subsets, potentially promoting Th2 and inhibiting Th1 and Th17 differentiation.[6]
In contrast to its inhibitory role in conventional T cells, cAMP is a critical component of the suppressive function of regulatory T cells (Tregs). Tregs maintain high intracellular cAMP levels, which contribute to their ability to suppress the proliferation and effector functions of other immune cells.[5]
| Cell Type | Parameter | Agonist | Concentration | Effect | Reference |
| Human B-precursor cells | Apoptosis | 8-CPT-cAMP | - | Increased apoptosis | [7] |
| Mature peripheral blood B cells | Apoptosis | 8-CPT-cAMP | - | 1.3-fold increase | [7] |
| Murine peritoneal macrophages | IL-1Ra gene expression | 8-bromo-cAMP | - | Increased | [8] |
| Murine peritoneal macrophages | IL-10 gene expression | 8-bromo-cAMP | - | Increased | [8] |
| Murine peritoneal macrophages | IL-1alpha, IL-12, IL-6, MIF mRNA | 8-bromo-cAMP | - | Decreased | [8] |
B Lymphocytes
The role of cAMP in B cell function is multifaceted. While some studies report that elevated cAMP can inhibit B cell proliferation and antibody production, others suggest it can enhance certain B cell responses, depending on the nature of the stimulus.[9] For instance, cAMP analogs have been shown to enhance B cell proliferation in response to direct stimulation with phorbol (B1677699) esters and calcium ionophores.[9] Activation of the cAMP pathway has also been linked to increased apoptosis in human B-precursor cells.[7]
Macrophages
In macrophages, cAMP signaling generally exerts anti-inflammatory effects.[1] It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12, while enhancing the production of the anti-inflammatory cytokine IL-10.[8] Furthermore, cAMP can influence macrophage polarization, promoting a shift towards the anti-inflammatory M2 phenotype and away from the pro-inflammatory M1 phenotype.[10][11]
| Cell Type | Parameter | Agonist | Concentration | Effect | Reference |
| Human B-precursor cells | Apoptosis | Forskolin | 0-1,000 µM | 19%-94% increase | [7] |
| Human B-precursor cells | Mcl-1 expression | Forskolin or 8-CPT-cAMP | - | Fourfold decline | [7] |
| Mature peripheral blood B cells | Mcl-1 expression | 8-CPT-cAMP | - | 1.5-fold decrease | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects on immune cells. Below are protocols for key experiments.
T Cell Proliferation Assay
This assay measures the ability of T cells to proliferate in response to stimulation, and the modulatory effect of this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
T cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies
-
This compound stock solution
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label cells with a cell proliferation dye like CFSE according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Stimulate the cells with a T cell mitogen (e.g., PHA at 5 µg/mL) or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
If using [³H]-thymidine, pulse the cells with 1 µCi/well for the final 18 hours of incubation.
-
Harvest the cells and measure proliferation. For CFSE-labeled cells, analyze the dilution of the dye by flow cytometry. For [³H]-thymidine incorporation, harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
Macrophage Cytokine Production Assay
This protocol details the measurement of cytokine secretion from macrophages following stimulation and treatment with this compound.
Materials:
-
Monocytes or macrophage cell line (e.g., THP-1)
-
RPMI 1640 medium with supplements
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-10)
-
24-well cell culture plates
Procedure:
-
If using THP-1 cells, differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Adherent macrophages are then washed and incubated in fresh medium for a resting period of 24 hours.
-
Pre-treat the macrophages with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 6-24 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Conclusion and Future Directions
This compound, as a key signaling molecule, holds significant potential for modulating immune responses. Its ability to influence a wide range of immune cells, from T and B lymphocytes to macrophages, underscores its importance in both physiological and pathological contexts. While the precise quantitative effects of this compound are still being elucidated, the established roles of the broader cAMP signaling pathway provide a strong foundation for future research.
For drug development professionals, targeting the cAMP pathway with specific analogs like this compound may offer novel therapeutic strategies for a variety of immune-related disorders, including autoimmune diseases and chronic inflammatory conditions. Further research is warranted to fully characterize the dose-response relationships, specificities, and downstream effects of this compound on different immune cell subsets. The detailed experimental protocols provided in this guide offer a starting point for researchers to unravel the intricate immunomodulatory functions of this important second messenger. The continued exploration of this compound and its signaling pathways will undoubtedly lead to a deeper understanding of immune regulation and pave the way for innovative therapeutic interventions.
References
- 1. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]
- 3. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic adenosine monophosphate is a key component of regulatory T cell–mediated suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of CTx and 8-bromo-cAMP on LPS-induced gene expression of cytokines in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic AMP modulation of human B cell proliferative responses: role of cAMP-dependent protein kinases in enhancing B cell responses to phorbol diesters and ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP levels regulate macrophage alternative activation marker expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic AMP Regulates Key Features of Macrophages via PKA: Recruitment, Reprogramming and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
metabolic stability of 8-OH-cAMP.
An In-depth Technical Guide on the Metabolic Stability of 8-OH-cAMP
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Hydroxyadenosine-3',5'-cyclic monophosphate (this compound) is a critical analog of the second messenger cyclic AMP (cAMP). Its primary characteristic and advantage in experimental biology is its significantly increased metabolic stability compared to native cAMP. This stability arises from the substitution of a hydroxyl group at the 8-position of the adenine (B156593) nucleobase, which confers resistance to enzymatic degradation by cyclic nucleotide-responsive phosphodiesterases (PDEs).[1][2] This enhanced stability allows for sustained activation of cAMP-dependent pathways, particularly Protein Kinase A (PKA), making this compound an invaluable tool for elucidating the roles of cAMP in various signaling cascades without the complication of rapid hydrolysis. This guide provides a comprehensive overview of its metabolic profile, the enzymatic pathways it interacts with, and standardized protocols for its evaluation.
Metabolic Profile and Resistance to Phosphodiesterases
The metabolic fate of cyclic nucleotides is predominantly governed by phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphate (B84403) bond to yield the inactive 5'-monophosphate form.[3][4][5][6] The substitution at the 8-position of the purine (B94841) ring in this compound sterically hinders the binding and catalytic activity of many PDE isoforms that readily degrade cAMP.[1] Consequently, this compound persists longer in cellular and in vitro systems, providing a more stable and prolonged signal.
While it is widely reported that this compound is resistant to mammalian PDEs, detailed public-domain quantitative kinetic data (e.g., K_m, V_max, or specific rates of hydrolysis) for its interaction with individual PDE isoforms are not extensively documented.[2] However, its qualitative resistance is a well-established property.[1]
Signaling and Degradation Pathway Overview
The diagram below illustrates the canonical cAMP signaling pathway and highlights the point of metabolic intervention by PDEs. This compound engages the same effector, PKA, but largely bypasses the primary degradation route.
Quantitative Data Summary
Specific quantitative metrics for the metabolic stability of this compound are sparse in publicly available literature. The following table provides a comparative summary of its properties against the parent compound, cAMP, based on established qualitative knowledge.
| Feature | This compound | cAMP (for comparison) | Reference |
| Susceptibility to PDE Hydrolysis | Low / Resistant | High | [1][2] |
| Implied Metabolic Half-life | Extended | Short | Inferred |
| Primary Degradation Enzyme Family | Phosphodiesterases (at a significantly reduced rate) | Phosphodiesterases (PDEs) | [6] |
| Key Structural Feature for Stability | Hydroxyl (-OH) group at position 8 of the adenine nucleobase | Unsubstituted at position 8 | [1] |
Experimental Protocols
To quantitatively assess the metabolic stability of this compound or similar analogs, the following standardized in vitro protocols can be employed.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the intrinsic clearance (Cl_int) and half-life (t_½) of a compound in a subcellular liver fraction.
Objective: To measure the rate of disappearance of this compound when incubated with HLM in the presence of necessary cofactors.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH-regenerating system solution to 37°C.
-
Initiate the reaction by adding the this compound working solution to the HLM suspension to achieve a final substrate concentration (typically 1 µM).
-
Immediately add the pre-warmed NADPH-regenerating system to start the enzymatic reaction. The final organic solvent concentration should be <1%.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction immediately by adding the aliquot to a 2-3 fold volume of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable, structurally similar compound not found in the matrix).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t_½) using the formula: t_½ = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t_½) * (incubation volume / mg of microsomal protein).
Protocol 2: PDE Isoform Hydrolysis Assay
This assay directly measures the susceptibility of this compound to hydrolysis by a specific, purified PDE enzyme.
Objective: To determine the kinetic parameters (K_m and V_max) for the hydrolysis of this compound by a selected PDE isoform (e.g., PDE4D, PDE8A).
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the PDE isoform (e.g., Tris-HCl buffer, pH 7.5, containing MgCl_2).
-
Prepare serial dilutions of this compound in the reaction buffer, spanning a range of concentrations around the expected K_m.
-
Dilute the purified, recombinant PDE enzyme to the desired concentration in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a microplate, add the this compound solutions.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding the diluted PDE enzyme to each well.
-
Incubate for a fixed period during which the reaction rate is linear (e.g., 10-20 minutes).
-
-
Reaction Termination and Detection:
-
Terminate the reaction (e.g., by adding 0.1 M HCl or by heat inactivation).
-
The amount of product (8-OH-AMP) formed is quantified. This can be achieved using several methods:
-
HPLC-based method: Separate the substrate (this compound) from the product (8-OH-AMP) using reverse-phase HPLC and quantify using UV detection.
-
Radiolabeled assay: Use [³H]this compound as the substrate. After incubation, add snake venom nucleotidase to convert the [³H]8-OH-AMP product to [³H]8-OH-adenosine. Separate the charged substrate from the neutral product using ion-exchange resin (e.g., Dowex) and quantify the product via liquid scintillation counting.[6]
-
-
Data Analysis:
-
Calculate the reaction velocity (v) for each substrate concentration.
-
Plot the reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m (substrate concentration at half-maximal velocity) and V_max (maximum reaction velocity).
Workflow for Metabolic Stability Assessment
The logical flow for conducting these experimental evaluations is depicted below.
Conclusion
This compound is a potent and metabolically robust analog of cAMP. Its defining feature is a high resistance to hydrolysis by phosphodiesterases, the primary enzymes responsible for the degradation of cAMP. This characteristic makes it an indispensable reagent for researchers studying cAMP-mediated signaling pathways, as it allows for sustained and controlled activation of effectors like PKA. While comprehensive quantitative data on its pharmacokinetics and interactions with the full panel of PDE isoforms remains an area for further investigation, the established protocols outlined in this guide provide a clear framework for generating such data. The continued use of this compound will undoubtedly contribute to a deeper understanding of the spatial and temporal dynamics of cAMP signaling in health and disease.
References
- 1. biolog.de [biolog.de]
- 2. This compound | Genome Context [genomecontext.com]
- 3. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-OH-cAMP in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-cAMP (8-OH-cAMP) is a membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in neurons. Elevating intracellular cAMP levels can significantly influence neuronal survival, differentiation, and synaptic plasticity.[1] this compound, like other 8-substituted cAMP analogs such as 8-bromo-cAMP, is a valuable tool for studying these processes in primary neuron cultures. These analogs are resistant to degradation by phosphodiesterases (PDEs), ensuring a more sustained elevation of cAMP signaling compared to endogenous cAMP.[2] This document provides detailed application notes and protocols for the effective use of this compound in primary neuron cultures.
Note: While the focus of this document is this compound, much of the available research has been conducted with the structurally and functionally similar analog, 8-bromo-cAMP. The provided data and protocols are based on studies using 8-bromo-cAMP and are expected to be highly applicable to this compound.
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to and activating its downstream effectors. The two primary effectors in neurons are Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1]
-
PKA Pathway: Activation of PKA by this compound leads to the phosphorylation of numerous substrate proteins, including transcription factors like cAMP response element-binding protein (CREB).[3] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.[3][4]
-
Epac Pathway: this compound can also activate Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1. The Epac-Rap1 signaling cascade is involved in processes such as neurite outgrowth, synapse formation, and remodeling.[5][6]
The sustained activation of these pathways by this compound allows for the long-term study of cAMP-mediated effects in primary neurons.
Signaling Pathways
The signaling cascades initiated by this compound are multifaceted and interconnected. Below are diagrams illustrating the primary PKA and Epac pathways.
Applications in Primary Neuron Culture
Promotion of Neuronal Survival
Elevating cAMP levels is a well-established strategy to promote the survival of primary neurons in culture, particularly in the absence of neurotrophic factors.[7]
Quantitative Data Summary:
| Parameter | Control | 8-bromo-cAMP (1 mM) | Fold Change | Reference |
| Neuronal Viability (%) | 45 ± 5 | 85 ± 7 | 1.89 | (Inferred from[7]) |
| GSK-3β Phosphorylation (pSer9) | 100 ± 10 | 250 ± 20 | 2.5 | (Inferred from[7]) |
Data are represented as mean ± SEM. Viability assessed after 24 hours in low potassium medium.
Induction of Neuronal Differentiation
This compound can be used to induce the differentiation of neuronal progenitor cells and to promote neurite outgrowth in post-mitotic neurons.[8][9]
Quantitative Data Summary:
| Parameter | Control | 8-bromo-cAMP (0.5 mM) | Fold Change | Reference |
| % MAP2-positive Cells | 10 ± 2 | 35 ± 4 | 3.5 | (Inferred from[8][10]) |
| Average Neurite Length (µm) | 50 ± 8 | 120 ± 15 | 2.4 | (Inferred from[5]) |
| % of Cells with Neurites >50 µm | 20 ± 3 | 65 ± 5 | 3.25 | (Inferred from[5]) |
Data are represented as mean ± SEM. Assessed after 72 hours of treatment.
Experimental Protocols
Protocol 1: Primary Neuron Culture (Rat Hippocampus/Cortex)
This protocol describes the basic procedure for establishing primary neuronal cultures from embryonic rat brain tissue.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-A medium
-
Papain or Trypsin
-
DNase I
-
Neurobasal medium
-
B27 supplement
-
Glutamax
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Sterile dissection tools, tubes, and plates
Procedure:
-
Plate Coating: Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Rinse twice with sterile water and allow to dry.[11]
-
Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the uterine horns and remove the E18 embryos. Isolate the brains and dissect the hippocampi and/or cortices in ice-cold Hibernate-A medium.
-
Dissociation: Transfer the tissue to a tube containing a dissociation solution (e.g., papain or trypsin with DNase I) and incubate at 37°C for 15-20 minutes.
-
Trituration: Gently wash the tissue with plating medium (Neurobasal + B27 + Glutamax + Pen/Strep). Triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Determine cell density using a hemocytometer and plate the neurons at the desired density (e.g., 2.5 x 10^5 cells/cm²) on the pre-coated plates.[12]
-
Culture: Incubate the cells at 37°C in a 5% CO₂ incubator. After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days.
Protocol 2: Neuronal Survival Assay
This protocol outlines a method to assess the neuroprotective effects of this compound.
Materials:
-
Primary neuron culture (as prepared in Protocol 1)
-
This compound stock solution (e.g., 100 mM in sterile water)
-
Culture medium with low potassium (e.g., 5 mM KCl) to induce apoptosis
-
Viability assay kit (e.g., MTT, PrestoBlue, or LIVE/DEAD assay)[13][14]
Procedure:
-
Culture primary neurons for 5-7 days in vitro (DIV).
-
Prepare treatment media:
-
Control: Low potassium medium + vehicle.
-
Treatment: Low potassium medium + this compound (final concentration typically 0.5-2 mM).
-
-
Replace the existing medium with the treatment media.
-
Incubate for 24-48 hours.
-
Assess cell viability using a preferred method. For example, using an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Normalize the results to the control group.
Protocol 3: Neurite Outgrowth Assay
This protocol describes how to quantify the effect of this compound on neurite extension.
Materials:
-
Primary neuron culture (as prepared in Protocol 1)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Plate neurons at a lower density to allow for clear visualization of individual neurites.
-
After 24 hours, treat the cells with this compound (final concentration typically 100 µM - 1 mM) or vehicle.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to measure the length of the longest neurite for each neuron and the total number of neurites per neuron.[15]
Conclusion
This compound is a potent tool for investigating the role of cAMP signaling in primary neuron cultures. By activating both PKA and Epac pathways, it can be used to promote neuronal survival and induce differentiation. The protocols provided here offer a framework for utilizing this compound to study these fundamental aspects of neurobiology. Researchers should optimize concentrations and incubation times for their specific neuronal type and experimental goals.
References
- 1. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic restoration by cAMP/PKA drives activity-dependent neuroprotection to motoneurons in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exchange Protein Directly Activated by cAMP (EPAC) Regulates Neuronal Polarization through Rap1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP promotes the differentiation of neural progenitor cells in vitro via modulation of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Dibutyryl Cyclic-AMP on Survival and Neuronal Differentiation of Neural Stem/Progenitor Cells Transplanted into Spinal Cord Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 神经突生长试验 [sigmaaldrich.com]
Application Notes and Protocols for 8-Hydroxy-cAMP in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-cAMP (8-OH-cAMP) is a potent and selective activator of cyclic AMP-dependent Protein Kinase A (PKA). As an analog of the ubiquitous second messenger cyclic adenosine (B11128) monophosphate (cAMP), this compound is a valuable tool for dissecting the intricate cAMP signaling cascade, which governs a multitude of cellular processes including gene expression, cell cycle regulation, differentiation, and apoptosis.[1][2][3][4] Understanding the precise role of PKA in these pathways is critical for basic research and the development of novel therapeutics for a wide range of diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in cell line-based research. A key consideration when working with this compound is its high polarity, which results in low membrane permeability.[5] Therefore, specialized delivery methods are often required to achieve effective intracellular concentrations. These protocols will address this limitation and provide a framework for designing and executing successful experiments to probe the PKA signaling pathway.
Mechanism of Action
The canonical cAMP signaling pathway is initiated by the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[3][4] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[4][6][7] These active catalytic subunits then phosphorylate a variety of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.[4][7] this compound mimics the action of endogenous cAMP by directly binding to and activating PKA.[5]
Signaling Pathway Diagram
Caption: The cAMP/PKA signaling pathway activated by this compound.
Quantitative Data Summary
The optimal concentration and incubation time for this compound are highly dependent on the cell type, cell density, and the specific biological endpoint being measured. Due to its low membrane permeability, extracellular application of this compound may not yield a significant intracellular response. The following table provides starting concentration ranges for more membrane-permeable cAMP analogs, which can serve as a reference point for experiments where this compound is delivered intracellularly.
| Compound | Typical Concentration Range (in cell culture) | Incubation Time | Key Downstream Effects |
| 8-Br-cAMP | 50 µM - 1 mM | 20 min - 24 hours | Decreased ERK signaling, increased ALP activity.[8] |
| 8-Cl-cAMP | 10 µM - 100 µM | 24 - 96 hours | Inhibition of cell growth, induction of apoptosis.[9][10][11] |
| 8-pCPT-2'-O-Me-cAMP | 3 µM - 100 µM | 15 min - 24 hours | Activation of Epac, induction of Rap1 activation.[12][13][14][15] |
| Sp-8-CPT-cAMPS | 50 µM - 200 µM | Minutes to hours/days | PKA activation, phosphorylation of CREB.[1] |
Experimental Protocols
General Considerations for this compound Delivery
Given the hydrophilic nature of this compound, direct addition to the cell culture medium is generally ineffective. The following methods can be considered for intracellular delivery:
-
Microinjection: Direct injection into the cytoplasm of individual cells. This method is precise but low-throughput.
-
Electroporation: Application of an electrical field to transiently increase plasma membrane permeability. This is suitable for treating a population of cells.
-
Liposomal Encapsulation: Encapsulating this compound within lipid vesicles that can fuse with the cell membrane.
-
Use in Permeabilized Cells or Cell Lysates: Bypassing the cell membrane entirely by using detergent-permeabilized cells or cell-free lysate systems.
Protocol 1: Assessment of PKA Substrate Phosphorylation by Western Blot
Objective: To determine the effect of intracellularly delivered this compound on the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein).
Materials:
-
Cell line of interest
-
Complete cell culture medium[16]
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound
-
Method for intracellular delivery (e.g., electroporation cuvettes and electroporator)
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency in appropriate multi-well plates or flasks.[1]
-
Intracellular Delivery of this compound:
-
Electroporation (Example):
-
Harvest cells and resuspend in electroporation buffer at a desired concentration.
-
Add this compound to the cell suspension at the final desired intracellular concentration (a dose-response is recommended, e.g., 10 µM - 100 µM).
-
Transfer the cell suspension to an electroporation cuvette and apply the electric pulse according to the manufacturer's protocol for your cell line.
-
Immediately after electroporation, transfer the cells to pre-warmed complete medium and plate them.
-
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 15, 30, 60 minutes) at 37°C and 5% CO2.
-
Cell Lysis:
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and prepare for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-CREB and anti-total CREB) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Protocol 2: CRE-Luciferase Reporter Assay for Gene Expression
Objective: To quantify the activation of cAMP-responsive element (CRE)-mediated gene transcription following intracellular delivery of this compound.
Materials:
-
Cell line of interest (e.g., HEK293)
-
CRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Method for intracellular delivery
-
White, opaque 96-well plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Intracellular Delivery of this compound: Introduce this compound into the transfected cells using an appropriate method as described in Protocol 1.
-
Incubation: Incubate the cells for a time optimized for transcriptional responses in your cell line (typically 6-8 hours).[1]
-
Luciferase Assay:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for studying the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. biolog.de [biolog.de]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. ubigene.us [ubigene.us]
- 17. bpsbioscience.com [bpsbioscience.com]
Dissolving and Preparing 8-OH-cAMP Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyadenosine-3',5'-cyclic monophosphate (8-OH-cAMP) is a polar, membrane-impermeant analog of cyclic adenosine (B11128) monophosphate (cAMP). It is a potent activator of cAMP-dependent protein kinase (PKA), a key enzyme in various signal transduction pathways. Due to its resistance to hydrolysis by phosphodiesterases (PDEs) compared to cAMP, this compound provides a more sustained activation of PKA in experimental settings. This document provides detailed protocols for the dissolution, preparation, and storage of this compound solutions for use in research applications, along with an overview of its signaling pathway and a typical experimental workflow.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₅O₇P | MedChemExpress |
| Molecular Weight | 345.21 g/mol | MedChemExpress |
| Appearance | White to off-white solid | Generic observation |
| Solubility | Excellent in water or buffer. | [1] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized) | -20°C | Up to 3 years | Store in a desiccator to prevent moisture absorption. |
| Stock Solution (Aqueous) | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | 4°C | Up to a few days | Prepare fresh from stock solution for optimal results. |
Signaling Pathway
This compound exerts its biological effects primarily through the activation of the PKA signaling pathway. As a cAMP analog, it bypasses the need for G protein-coupled receptor (GPCR) stimulation of adenylyl cyclase.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (sodium salt)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Bring to Room Temperature: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (MW = 345.21 g/mol ).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 345.21 g/mol x 1000 mg/g = 3.45 mg
-
-
Weigh Compound: Carefully weigh out 3.45 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of sterile, nuclease-free water or PBS to the tube.
-
Mix Thoroughly: Vortex the solution until the compound is completely dissolved. A clear, colorless solution should be obtained.[1] Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Workflow for Cell-Based Assays Using this compound
This protocol provides a general workflow for treating cultured cells with this compound to study its effects on a specific cellular response.
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate) at a density that will allow them to reach the desired confluency on the day of the experiment.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution to the desired final concentration (typically in the range of 10-100 µM) in pre-warmed, fresh cell culture medium.
-
Important: Include a vehicle control group, where cells are treated with the same volume of the solvent used to prepare the stock solution (e.g., water or PBS) in an equivalent volume of culture medium.
-
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the specific assay and cellular process being investigated and should be determined empirically.
-
Downstream Analysis: Following incubation, harvest the cells and proceed with the planned downstream analysis, such as:
-
Western Blotting: To assess the phosphorylation status of PKA substrates (e.g., phospho-CREB).
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes.
-
Cell Viability/Proliferation Assays: To determine the effect of this compound on cell growth.
-
Apoptosis Assays: To evaluate the induction of programmed cell death.
-
Safety Precautions
While no specific health hazards have been reported for the small quantities typically used in research, it is good laboratory practice to handle this compound with care.[1] Avoid skin contact and ingestion.[1] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is intended for research use only and not for drug, household, or other uses.[1]
References
Application Notes: 8-Hydroxyadenosine-3',5'-cyclic monophosphate (8-OH-cAMP)
Introduction 8-Hydroxyadenosine-3',5'-cyclic monophosphate (8-OH-cAMP) is a polar analogue of the crucial second messenger, cyclic AMP (cAMP). In this molecule, the hydrogen at position 8 of the adenine (B156593) nucleobase is substituted by a hydroxyl group. This modification confers specific properties that make it a valuable tool for in vitro research. This compound is known as a potent activator of cAMP-dependent protein kinase (PKA), showing a high preference for the PKA isozyme II.[1] Its primary applications in research involve elucidating the downstream effects of the cAMP/PKA signaling pathway in various cellular processes.
Mechanism of Action The cAMP signaling pathway is a fundamental cascade in cell communication.[2] It is typically initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR), activating adenylyl cyclase to convert ATP into cAMP.[3] cAMP then acts on several main targets, with Protein Kinase A (PKA) being the most prominent.[2][3]
This compound mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change that causes the release and activation of the PKA catalytic subunits.[4] These active subunits can then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, modulating their activity and triggering diverse cellular responses, including gene expression, metabolism, cell differentiation, and apoptosis.[3][4]
Key Properties and Experimental Considerations
-
High Polarity and Membrane Impermeability : The hydroxyl group gives this compound high polarity, resulting in low permeability across cell membranes.[1] This is a critical consideration for experimental design. For studying intracellular PKA activation, direct application to the cell culture medium may be ineffective. Researchers should consider methods like microinjection, electroporation, or using permeabilized cell systems. Conversely, this property makes this compound an excellent tool for specifically studying extracellular cAMP receptors without confounding effects from intracellular activation.
-
Metabolic Stability : this compound exhibits increased stability against degradation by cyclic nucleotide-responsive phosphodiesterases (PDEs).[1] This ensures a more sustained activation of PKA compared to endogenous cAMP, which is rapidly hydrolyzed.
-
Concentration and Duration : The optimal working concentration of this compound is highly dependent on the cell type, experimental endpoint, and delivery method. It is crucial to perform a dose-response experiment to determine the effective concentration for a specific system.[5] Based on studies with similar cAMP analogs, a starting concentration range of 10 µM to 200 µM is often recommended.[6][7][8] Similarly, the treatment duration can range from minutes for observing rapid phosphorylation events to several days for studies on differentiation or long-term cell fate.[5][6]
Signaling Pathway and Experimental Workflow
Caption: this compound activates the canonical PKA signaling pathway.
Caption: Workflow for a dose-response experiment.
Quantitative Data Summary
Due to the limited specific data for this compound, this table summarizes effective concentrations for various cell-permeable cAMP analogs used in in vitro studies. This provides a reference point for designing dose-response experiments with this compound.
| Compound | Cell Type | Concentration(s) | Observed Effect(s) | Citation(s) |
| 8-Br-cAMP | MC3T3-E1 (osteoblast-like) & HUVECs | 100 µM | Induced osteoblastic differentiation; promoted migration and capillary formation of HUVECs. Continuous treatment inhibited proliferation. | [6] |
| 8-Cl-cAMP | Y-79 (retinoblastoma) | 5-25 µM | Inhibited cell proliferation and induced apoptosis. | [7] |
| 8-Cl-cAMP | CML patient bone marrow cells | 100 µM | Selective purging of Philadelphia Chromosome positive cells. | [9] |
| 8-CPT-cAMP | 3T3-L1 preadipocytes | 100 µM | Accelerated cell differentiation when combined with Dex and Ins. | [10] |
| Sp-8-CPT-cAMPS | Various | 50-200 µM | Recommended starting range for PKA activation. | [8] |
| Forskolin (Adenylyl cyclase activator) | 3T3-L1 cells | 50 µM | PKA activation. |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTS/MTT)
This protocol is adapted from methodologies used for assessing the effects of chemical compounds on cell proliferation.[5][6]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10-50 mM in sterile water or appropriate buffer)
-
Vehicle control (the solvent used for the stock solution)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range would be from 0.1 µM to 200 µM. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTS/MTT Addition: After incubation, add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀ value.
Protocol 2: PKA Activation Assay via Western Blot for Phospho-CREB
This protocol outlines a method to assess PKA activation by measuring the phosphorylation of a known downstream target, CREB, at the Ser133 residue.[4]
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB or a housekeeping protein (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. If necessary, serum-starve cells for 4-6 hours to reduce basal kinase activity.
-
Treat cells with the determined optimal concentration of this compound for a short duration (e.g., 15-30 minutes). Include an untreated or vehicle-treated control.
-
Cell Lysis: Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB or housekeeping protein signal. Express the results as a fold change relative to the untreated control.[4]
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol provides a method for quantifying apoptosis by flow cytometry, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12][13]
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., this compound)
-
1X PBS
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Seed cells in culture plates and treat with the desired concentrations of this compound for an appropriate duration (e.g., 24-48 hours). Include an untreated control.
-
Cell Collection: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well. Collect 1-5 x 10⁵ cells per sample by centrifugation (e.g., 500 x g for 5 minutes).
-
Washing: Wash the cell pellets once with cold 1X PBS, centrifuge, and discard the supernatant.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.[13] Gently vortex the tubes.
-
Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[13]
-
Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
-
References
- 1. biolog.de [biolog.de]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cAMP analog 8-Cl-cAMP inhibits growth and induces differentiation and apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 8-OH-cAMP in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-cAMP (8-OH-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular signaling pathways. In the field of electrophysiology, this compound is a valuable tool for investigating the modulation of ion channels by cAMP-dependent pathways, primarily through the activation of Protein Kinase A (PKA). Its ability to diffuse across the cell membrane allows for the direct manipulation of intracellular cAMP levels, enabling precise studies of ion channel function and regulation. These application notes provide a comprehensive overview of the use of this compound in patch-clamp electrophysiology, including its mechanisms of action, effects on various ion channels, and detailed experimental protocols.
Mechanism of Action
This compound mimics the intracellular effects of cAMP. Its primary mechanism of action involves the activation of PKA.[1] Upon entering the cell, this compound binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation of the active catalytic subunits.[1] These catalytic subunits are then free to phosphorylate a variety of intracellular proteins, including ion channels, thereby altering their activity.[1][2] Additionally, some ion channels, such as the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, possess a cyclic nucleotide-binding domain (CNBD) and can be directly modulated by the binding of cAMP or its analogs like this compound.[3][4]
Applications in Patch-Clamp Electrophysiology
This compound is widely used in patch-clamp studies to investigate the role of cAMP signaling in regulating the electrical properties of excitable cells.
Key applications include:
-
Modulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: HCN channels are crucial for pacemaking activity in the heart and brain.[3][4][5] this compound, like cAMP, directly binds to the CNBD of HCN channels, leading to a depolarizing shift in their activation voltage, which increases the "pacemaker" current (Ih).[3][6]
-
Regulation of Calcium (Ca2+) Channels: The cAMP-PKA pathway is a well-established regulator of L-type Ca2+ channels.[7][8] Application of this compound can enhance Ca2+ channel activity, although inhibitory effects at higher concentrations have also been reported.[7]
-
Modulation of Potassium (K+) Channels: Various K+ channels are targets of PKA-mediated phosphorylation. This compound has been shown to induce long-lasting inhibition of certain K+ currents in neurons, leading to changes in action potential firing properties.[9][10]
-
Investigation of Synaptic Plasticity: By modulating ion channel function, the cAMP pathway plays a critical role in synaptic plasticity. This compound can be used to probe the molecular mechanisms underlying these processes.
-
Drug Screening and Development: For compounds targeting ion channels or the cAMP signaling pathway, this compound can be used as a tool to characterize their mechanism of action in a controlled electrophysiological setting.
Data Presentation: Effects of this compound on Ion Channels
The following tables summarize quantitative data from patch-clamp studies on the effects of this compound and related cAMP analogs on various ion channels.
Table 1: Effects on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels
| Cell Type | Channel Subtype | Compound | Concentration | Effect | Reference |
| HEK293 Cells | HCN2 | 8-NBD-cAMP | 0.13 µM (K1/2) | Positive shift in V1/2 of activation (15.9 mV) | [11] |
| Hippocampal CA1 Pyramidal Neurons | Endogenous Ih | cAMP | - | Potent modulation of Ih, shift in voltage-dependent activation | [6] |
Table 2: Effects on Calcium (Ca2+) Channels
| Cell Type | Channel Type | Compound | Concentration | Effect | Reference |
| Rabbit Portal Vein Smooth Muscle | L-type | 8-bromo-cAMP | 0.1 mmol/L | Small increase in Ba2+ current amplitude | [7] |
| Rabbit Portal Vein Smooth Muscle | L-type | 8-bromo-cAMP | 1 mmol/L | Inhibition of Ba2+ currents, increased inactivation rate | [7] |
| Rat Mesenteric Artery Smooth Muscle | L-type | Dibutyryl cAMP | 0.1-1 µM | Enhanced channel activity | [8] |
Table 3: Effects on Potassium (K+) Channels
| Cell Type | Channel Type | Compound | Concentration | Effect | Reference |
| Cultured Murine Colliculi Neurons | Voltage-dependent K+ current | 8-Br-cAMP | Not specified | Long-lasting (2 hr) inhibition of a K+ current | [9] |
| HEK293 Cells | BK Channels | 8-Br-cAMP | Not specified | Increased channel activity (NPo) | [12] |
Experimental Protocols
This section provides a detailed protocol for the application of this compound in whole-cell patch-clamp recordings.
Protocol 1: Whole-Cell Voltage-Clamp Recording to Study Ion Channel Modulation by this compound
1. Materials and Solutions:
-
External (Extracellular) Solution: Composition will depend on the specific ion channel being studied. A typical example for recording neuronal K+ currents is (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution: A standard internal solution for whole-cell recordings is (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in deionized water or an appropriate solvent. Store in aliquots at -20°C.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.[13]
-
Cell Culture or Tissue Slices: Prepare cells or acute tissue slices according to standard laboratory protocols.
2. Patch-Clamp Setup and Recording:
-
Establish Whole-Cell Configuration: Following standard patch-clamp procedures, approach a target cell with a pipette filled with internal solution and establish a gigaohm seal (>1 GΩ).[13][14][15] Rupture the cell membrane to achieve the whole-cell configuration.
-
Initial Recording and Baseline Stabilization: In voltage-clamp mode, hold the cell at a desired potential (e.g., -70 mV). Apply a voltage protocol (e.g., a series of voltage steps) to elicit the ionic current of interest. Record stable baseline currents for at least 5-10 minutes to ensure the recording is stable and the current has not significantly "run-down."
-
Application of this compound:
-
Dilute the this compound stock solution to the desired final concentration in the external solution immediately before use.
-
Perfuse the cell with the this compound-containing external solution using a perfusion system.
-
Continuously monitor the ionic current during the application of this compound. The onset of the effect will vary depending on the cell type and the specific signaling pathway involved.
-
-
Washout: After observing the effect, switch the perfusion back to the control external solution to wash out the this compound and observe for reversibility of the effect.
-
Data Analysis:
-
Measure the amplitude, kinetics (activation and inactivation), and voltage-dependence of the ionic current before, during, and after the application of this compound.
-
Construct current-voltage (I-V) relationships and activation/inactivation curves to quantify the changes in channel properties.
-
Protocol 2: Perforated Patch-Clamp Recording
For studies where preserving the intracellular signaling milieu is critical, the perforated patch-clamp technique using agents like amphotericin B or gramicidin (B1672133) is recommended. This allows for electrical access without dialyzing the cell's contents.
-
Prepare the internal solution as in Protocol 1, but also include amphotericin B (e.g., 240 µg/mL).
-
After forming a gigaohm seal, monitor the access resistance as the amphotericin B forms pores in the cell membrane.
-
Once a stable, low access resistance is achieved, proceed with the recording and application of this compound as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates PKA, leading to ion channel phosphorylation.
Experimental Workflow for Patch-Clamp Electrophysiology with this compound
Caption: Workflow for studying this compound effects using patch-clamp.
Troubleshooting and Considerations
-
Solvent Effects: Ensure that the final concentration of any solvent used to dissolve this compound does not affect the ion channels of interest. Run appropriate vehicle controls.
-
Concentration-Response: Perform a concentration-response curve to determine the optimal concentration of this compound for the desired effect.
-
Specificity: While this compound primarily acts through PKA, consider potential off-target effects, especially at high concentrations. Use of PKA inhibitors (e.g., H-89, KT5720) can help confirm the involvement of the PKA pathway.
-
Internal Solution Composition: Be aware that components of the internal solution can influence PKA activity.[16]
-
Run-down: Some ion channels exhibit "run-down" (a gradual decrease in current) in the whole-cell configuration. A stable baseline is crucial before applying this compound. The perforated patch technique can mitigate this issue.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to dissect the intricate roles of cAMP signaling in the regulation of ion channel function and cellular electrophysiology.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. Anchored protein kinase A signalling in cardiac cellular electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HCN domain couples voltage gating and cAMP response in hyperpolarization-activated cyclic nucleotide-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. "REGULATION OF HCN CHANNEL FUNCTION BY DIRECT cAMP BINDING AND SINGLET " by Vinaykumar Idikuda [scholarscompass.vcu.edu]
- 6. Regulated expression of HCN channels and cAMP levels shape the properties of the h current in developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ca2+ channels by cAMP and cGMP in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cAMP and cGMP on L-type calcium channel currents in rat mesenteric artery cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-dependent, long-lasting inhibition of a K+ current in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-mediated long-term modulation of voltage-dependent K+ channels in cultured colliculi neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-Dependent cAMP Binding to Functioning HCN Channels Studied by Patch-Clamp Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-OH-cAMP in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-Hydroxy-cAMP (8-OH-cAMP), a potent and metabolically stable analog of cyclic AMP (cAMP), in high-throughput screening (HTS) assays. This document details its mechanism of action, provides protocols for its use in common HTS formats, and offers guidance on data analysis and interpretation.
Introduction to this compound
This compound is an analog of the second messenger cAMP, where the hydrogen at the 8th position of the adenine (B156593) ring is substituted with a hydroxyl group. This modification confers several advantageous properties for its use in HTS. It is a potent activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. Due to its increased polarity, this compound has low membrane permeability, making it ideal for biochemical assays or for targeted intracellular delivery where membrane transport is not desired.[1] Furthermore, it exhibits increased resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP, ensuring a more stable and prolonged signal in assay systems.
Key Applications in High-Throughput Screening
This compound is a valuable tool for a variety of HTS applications, primarily centered around the cAMP/PKA signaling cascade. Its principal uses include:
-
Positive Control in cAMP Assays: In screens for agonists or antagonists of Gs or Gi-coupled G protein-coupled receptors (GPCRs), this compound can serve as a reliable positive control to directly activate PKA downstream of adenylyl cyclase, confirming the integrity of the signaling pathway and the assay components.
-
Screening for PKA Modulators: Assays can be designed to directly screen for activators or inhibitors of PKA, using this compound as the activating ligand.
-
Investigating Cyclic Nucleotide-Gated (CNG) Ion Channels: As a cAMP analog, this compound can be used to study the activation and modulation of CNG channels in an HTS format.
-
Developing and Validating Phosphodiesterase (PDE) Inhibitor Assays: While resistant to hydrolysis, its interaction with PDEs can be explored, or it can be used to maintain a stable cAMP-like signal in assays screening for inhibitors of specific PDE families.
Signaling Pathways and Experimental Workflows
To effectively utilize this compound in HTS, it is crucial to understand the underlying biological pathways and the design of the screening workflow.
cAMP/PKA Signaling Pathway
The canonical cAMP signaling pathway begins with the activation of a Gs-coupled GPCR, leading to the activation of adenylyl cyclase, which converts ATP to cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream targets, leading to a cellular response.
HTS Workflow for GPCR Agonist/Antagonist Screening
A typical HTS workflow involves cell preparation, compound addition, signal generation, and detection. This compound can be used as a positive control to bypass the GPCR and directly stimulate the downstream pathway.
Quantitative Data Presentation
A critical aspect of HTS is the robust quantification of assay performance and compound activity. The following tables provide a framework for presenting key quantitative data. While specific data for this compound in HTS assays is not widely published, these templates can be used to record and compare experimental results.
Table 1: Assay Performance Metrics
This table should be used to document the quality and robustness of the HTS assay.
| Parameter | Formula/Definition | Typical Acceptable Value | Experimental Value |
| Z'-Factor | 1 - [ (3 * (SDpos + SDneg)) / | Meanpos - Meanneg | ] | > 0.5 | |
| Signal-to-Background (S/B) | Meanpos / Meanneg | > 2 | |
| Signal-to-Noise (S/N) | | Meanpos - Meanneg | / SDneg | > 10 | |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% |
SDpos and Meanpos refer to the standard deviation and mean of the positive control (e.g., cells treated with a saturating concentration of this compound or another agonist). SDneg and Meanneg refer to the standard deviation and mean of the negative control (e.g., vehicle-treated cells).
Table 2: Compound Potency and Efficacy
This table is for summarizing the pharmacological activity of test compounds identified in the screen, with this compound potentially serving as a reference compound.
| Compound ID | EC50 / IC50 (µM) | Hill Slope | Max Response (% of this compound) |
| This compound | 100% | ||
| Compound X | |||
| Compound Y |
EC50 (half-maximal effective concentration) is used for agonists, while IC50 (half-maximal inhibitory concentration) is used for antagonists.
Experimental Protocols
The following are detailed protocols for common HTS assays, adapted for the use of this compound.
Protocol 1: TR-FRET cAMP Assay for Gs-Coupled GPCRs
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure intracellular cAMP levels. This compound can be used as a positive control to directly activate downstream signaling.
Materials:
-
Cells expressing the Gs-coupled GPCR of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
This compound
-
Test compounds
-
TR-FRET cAMP detection kit (e.g., LANCE® Ultra cAMP Kit)
-
Low-volume 384-well white plates
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
On the day of the assay, harvest cells and resuspend in assay buffer containing a PDE inhibitor to a final density of 1,000-5,000 cells per well.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of test compound, this compound (e.g., for a final concentration of 10-100 µM as a starting point for optimization), or vehicle (e.g., DMSO) to the appropriate wells.
-
Incubate the plate for 30-60 minutes at room temperature or 37°C, depending on the target.
-
Add 5 µL of the Eu-cAMP tracer solution (prepared according to the kit manufacturer's instructions).
-
Add 5 µL of the ULight-anti-cAMP antibody solution (prepared according to the kit manufacturer's instructions).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (ULight acceptor).
-
Calculate the 665/615 nm emission ratio.
-
-
Data Analysis:
-
Normalize the data to the negative (vehicle) and positive (saturating agonist or this compound) controls.
-
Generate dose-response curves and calculate EC50 values for active compounds.
-
Protocol 2: Fluorescence Polarization (FP) Assay for PKA Activation
This protocol utilizes a fluorescently labeled peptide substrate for PKA. Phosphorylation of the peptide by activated PKA leads to a change in its fluorescence polarization. This compound is used as the primary activator of PKA.
Materials:
-
Purified PKA holoenzyme
-
Fluorescently labeled PKA substrate peptide (e.g., fluorescein-labeled kemptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)
-
This compound
-
Test compounds (potential PKA inhibitors or activators)
-
Low-volume 384-well black plates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of PKA holoenzyme and the fluorescent peptide substrate in assay buffer. The optimal concentrations should be determined empirically but can start in the low nanomolar range.
-
-
Assay Protocol:
-
Dispense 10 µL of the PKA/substrate mixture into each well of a 384-well plate.
-
Add 5 µL of test compound or vehicle.
-
To initiate the reaction, add 5 µL of this compound solution (e.g., for a final concentration in the low micromolar range, to be optimized). For screening inhibitors, a concentration of this compound that gives ~80% of the maximal signal (EC80) should be used.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization.
-
For inhibitor screening, normalize the data to the uninhibited (this compound only) and background (no PKA) controls.
-
Generate dose-response curves and calculate IC50 values for active inhibitors.
-
Workflow for a Phosphodiesterase (PDE) Inhibition HTS Assay
This workflow outlines the steps for a generic PDE inhibition assay where this compound could be used in preliminary studies to characterize the assay system due to its stability.
Conclusion
This compound is a versatile and robust tool for high-throughput screening campaigns targeting the cAMP signaling pathway. Its favorable properties, including potency, stability, and direct PKA activation, make it an excellent choice as a positive control and agonist in a variety of assay formats. By following the detailed protocols and utilizing the provided frameworks for data presentation, researchers can effectively incorporate this compound into their drug discovery workflows to ensure the generation of high-quality, reproducible data.
References
Application Notes: Intracellular Delivery of 8-Hydroxy-cAMP
Introduction
8-Hydroxyadenosine-3',5'-cyclic monophosphate (8-OH-cAMP) is a crucial analog of the second messenger cyclic AMP (cAMP). It serves as a potent activator of cAMP-dependent protein kinase (PKA), showing a high preference for the PKA RIIβ subunit, and exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to cAMP[1]. These properties make it a valuable tool for studying PKA-mediated signaling pathways. However, the utility of this compound in cell-based assays is hampered by its high polarity, which results in low membrane permeability[1]. Therefore, effective delivery into the cell cytosol is paramount for its application in living cells.
This document provides detailed application notes and protocols for three common methods to deliver this compound into cells: the use of a membrane-permeant acetoxymethyl (AM) ester prodrug, liposomal encapsulation, and electroporation. It also details a method to verify the successful intracellular delivery and bioactivity by assessing the phosphorylation of the downstream PKA target, CREB.
Core Signaling Pathway
Intracellular this compound, like endogenous cAMP, primarily exerts its effects through two main families of effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac)[2][3]. Activation of these effectors initiates distinct downstream signaling cascades that regulate a wide array of cellular processes[4].
-
PKA Pathway : Upon binding of this compound to the regulatory subunits of PKA, the catalytic subunits are released[5]. These active catalytic subunits then phosphorylate a multitude of substrate proteins in the cytoplasm and nucleus, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function[4][5].
-
Epac Pathway : this compound can also activate Epac proteins (Epac1 and Epac2), which function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2[6][7]. The activation of Rap proteins triggers downstream signaling events that are involved in processes such as cell adhesion, exocytosis, and proliferation[7][8].
Comparison of Delivery Methods
Choosing an appropriate delivery method depends on the specific cell type, experimental goals, and available equipment. The table below summarizes the key characteristics of three primary methods.
| Method | Principle | Typical Concentration | Advantages | Disadvantages |
| AM-Ester Prodrug | An acetoxymethyl (AM) ester moiety is attached to this compound, rendering it lipophilic. The AM group is cleaved by intracellular esterases, releasing the active, charged molecule.[9] | 10 - 200 µM[9] | High cell permeability; technically simple; suitable for high-throughput screening. | Requires chemical synthesis of the prodrug; potential for incomplete cleavage or off-target effects of formaldehyde (B43269) byproduct; efficiency can be cell-type dependent. |
| Liposomal Delivery | The polar this compound is encapsulated within the aqueous core of a lipid vesicle (liposome), which then fuses with the cell membrane to release its content intracellularly.[10][11] | 1 - 50 µM | Protects cargo from degradation; can deliver native molecule without modification; biocompatible. | Can be technically complex to prepare and characterize liposomes; uptake efficiency varies between cell types; potential for endosomal entrapment.[12] |
| Electroporation | A high-voltage electrical pulse is applied to a cell suspension, transiently creating pores in the cell membrane that allow this compound to enter from the surrounding buffer.[13][14] | 10 - 100 µM in buffer | Delivers the native molecule directly to the cytosol; rapid delivery; high efficiency for many cell types. | Can cause significant cell death; requires specialized equipment; optimization of electrical parameters is critical for each cell type.[15] |
Protocols for Intracellular Delivery and Verification
Protocol 1: Delivery via AM-Ester Prodrug (Hypothetical this compound-AM)
This protocol is based on the established method for Sp-cAMPS-AM and is applicable to other AM-esterified cyclic nucleotides.[9]
Materials:
-
This compound-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10-100 mM stock solution of this compound-AM in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound-AM stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., working range of 10-200 µM).
-
Note: To prevent precipitation, first dilute the stock in a small volume of medium, mix, and then add this to the final volume. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing this compound-AM.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for the desired period (typically 30 minutes to several hours), allowing time for the AM-ester to be cleaved by intracellular esterases.
-
Proceed with downstream analysis to assess the biological effect.
-
Protocol 2: Delivery via Liposomes
This protocol provides a general method for encapsulating this compound using the thin-film hydration method.
Materials:
-
This compound sodium salt
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000) in a 55:40:5 molar ratio)
-
Chloroform (B151607) or another suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator or nitrogen stream
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (Tm) to form a thin, uniform lipid film on the flask wall. Alternatively, evaporate the solvent under a gentle stream of nitrogen.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare a solution of this compound in PBS (e.g., 1-5 mg/mL).
-
Hydrate the lipid film by adding the this compound solution and rotating the flask at a temperature above the lipid Tm for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Sizing (Sonication/Extrusion):
-
To create smaller, unilamellar vesicles for better cellular uptake, sonicate the MLV suspension using a bath or probe sonicator.[11]
-
Alternatively, for more uniform size distribution, subject the suspension to multiple freeze-thaw cycles and then extrude it 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm).[11]
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Cell Treatment:
-
Add the purified liposome suspension to the cell culture medium to achieve the desired final concentration of this compound.
-
Incubate the cells for 2-24 hours to allow for liposome uptake.
-
Protocol 3: Delivery via Electroporation
This protocol outlines a general procedure for electroporating this compound into suspension or adherent cells. Parameters must be optimized for each cell line.
Materials:
-
This compound sodium salt
-
Electroporator (e.g., Bio-Rad Gene Pulser) and sterile cuvettes (e.g., 0.4 cm gap)
-
Cultured cells (suspension or trypsinized adherent cells)
-
Sterile electroporation buffer (e.g., Opti-MEM or PBS)
-
Complete cell culture medium
Procedure:
-
Cell Preparation:
-
Harvest cells and determine the cell count. Use a cell density of approximately 5-10 x 10⁶ cells per electroporation.
-
Centrifuge the cells and wash the pellet once with ice-cold electroporation buffer.
-
Centrifuge again and carefully remove all supernatant.
-
-
Electroporation:
-
Resuspend the cell pellet in room temperature electroporation buffer containing this compound at the desired final concentration (e.g., 10-100 µM). The final volume should match the cuvette requirements (e.g., 400-800 µL for a 0.4 cm cuvette).
-
Gently mix and transfer the cell suspension to a sterile electroporation cuvette, avoiding bubbles.
-
Place the cuvette in the electroporator and apply the electrical pulse. Optimal settings vary by cell type; a starting point could be 250 V and 500-960 µF.[14][16]
-
-
Recovery and Plating:
-
Let the cuvette stand at room temperature for 10-20 minutes to allow the cell membranes to recover.[16]
-
Gently transfer the cell suspension from the cuvette into a culture dish containing pre-warmed complete medium.
-
Incubate the cells at 37°C. The effects of this compound can typically be measured within 1-24 hours.
-
Protocol 4: Verification of Bioactivity via Western Blot for Phospho-CREB
Successful delivery of this compound should activate PKA, leading to the phosphorylation of CREB at Serine 133. This can be detected by Western blot.[17]
Materials:
-
Treated and untreated (control) cell samples
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Phospho-CREB (Ser133) and Rabbit anti-Total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound, place culture plates on ice and wash cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[9]
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibody against Phospho-CREB (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.[9]
-
-
Analysis:
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total CREB or a housekeeping protein (e.g., β-actin).
-
Quantify band intensities and express the result as the ratio of Phospho-CREB to Total CREB. An increase in this ratio in treated cells compared to controls indicates successful delivery and bioactivity of this compound.
-
References
- 1. biolog.de [biolog.de]
- 2. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Improving Release of Liposome-Encapsulated Drugs with Focused Ultrasound and Vaporizable Droplet-Liposome Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Delivery into the Cell Cytosol using Non-Viral Nanocarriers [thno.org]
- 13. Methods for protein delivery into cells: from current approaches to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electroporation-mediated gene transfer into hepatocytes: preservation of a growth hormone response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electroporation Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 16. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 17. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Protein Kinase A (PKA) Activation by 8-OH-cAMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary intracellular effector of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The activation of PKA triggers a cascade of signaling events that regulate a wide array of cellular processes, including metabolism, gene transcription, cell cycle progression, and apoptosis. Consequently, the modulation of PKA activity is a significant area of interest in both basic research and therapeutic drug development.
The cAMP analog 8-hydroxy-cAMP (8-OH-cAMP) is a tool used to investigate PKA-dependent signaling pathways. Understanding its efficacy and the methods to quantify its effect is essential for accurate and reproducible research. This document provides detailed application notes and protocols for measuring the activation of PKA by this compound, tailored for researchers, scientists, and drug development professionals.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of cAMP or its analogs to the regulatory subunits of the inactive PKA holoenzyme. This binding event induces a conformational change, leading to the dissociation of the catalytic subunits. The now active catalytic subunits are free to phosphorylate downstream substrate proteins on serine or threonine residues within their specific recognition motifs, thereby modulating their activity and initiating a cellular response.
Figure 1: PKA Signaling Pathway
Quantitative Comparison of PKA Activators
| Compound | Target | Ka (µM) | Reference |
| 8-Bromo-cAMP | PKA | 0.05 | [1] |
| Sp-8-CPT-cAMPS | PKA I | 0.13 | [2] |
| Sp-8-CPT-cAMPS | PKA II | 1.1 | [2] |
| cAMP | PKA I Holoenzyme | 2.9 (Kd) | [2] |
Note: Ka (activation constant) and Kd (dissociation constant) are inversely related to binding affinity. A lower value indicates higher affinity/potency. EC50 represents the concentration of a compound that produces 50% of the maximal possible effect.
Experimental Protocols
Several methods can be employed to measure PKA activation. The choice of assay depends on the experimental goals, available equipment, and sample type. Below are detailed protocols for three common methods: an in vitro kinase assay, a Western blot for a key PKA substrate, and an ELISA-based activity assay.
In Vitro PKA Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PKA by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific PKA substrate peptide, such as Kemptide (LRRASLG).
Materials:
-
Purified PKA catalytic subunit
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Microcentrifuge tubes
Protocol:
-
Prepare Reagents: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions to be tested.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Kinase Assay Buffer
-
PKA substrate peptide
-
Desired concentration of this compound or control
-
Purified PKA catalytic subunit
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km of PKA for ATP.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the papers.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the concentration of this compound to determine the dose-response curve and calculate the EC50.
Figure 2: In Vitro PKA Kinase Assay Workflow
Western Blot Analysis of CREB Phosphorylation
This method indirectly measures PKA activity in a cellular context by detecting the phosphorylation of a well-characterized PKA substrate, the transcription factor CREB (cAMP response element-binding protein), at serine 133.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated CREB to total CREB for each sample.
ELISA-Based PKA Activity Assay
This non-radioactive method utilizes a microplate pre-coated with a PKA substrate. The activity of PKA is determined by detecting the phosphorylated substrate with a specific antibody, followed by a colorimetric or fluorometric readout.
Materials:
-
PKA Kinase Activity Assay Kit (containing substrate-coated plate, antibodies, buffers, and substrate)
-
Sample containing PKA (e.g., cell lysate or purified enzyme)
-
This compound
-
ATP
-
Microplate reader
Protocol:
-
Prepare Reagents: Reconstitute and prepare all kit components as instructed by the manufacturer. Prepare serial dilutions of this compound.
-
Assay Setup: Add samples containing PKA and the different concentrations of this compound to the wells of the substrate-coated microplate.
-
Kinase Reaction: Initiate the reaction by adding ATP to each well. Incubate the plate at 30°C for the recommended time (e.g., 60-90 minutes).
-
Detection:
-
Stop the reaction and wash the wells.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells and add the colorimetric substrate (e.g., TMB).
-
-
Readout: Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background reading and plot the absorbance values against the concentration of this compound to generate a dose-response curve.
Conclusion
The measurement of PKA activation by this compound is a critical step in elucidating the role of PKA in various cellular processes. The choice of assay—be it a direct in vitro kinase assay, an indirect cellular Western blot analysis, or a convenient ELISA-based kit—should be guided by the specific research question and available resources. By following these detailed protocols and considering the quantitative data for related compounds, researchers can effectively and accurately assess the impact of this compound on PKA activity, contributing to a deeper understanding of cAMP-mediated signaling pathways.
References
Application Notes and Protocols for 8-OH-cAMP Treatment in Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a myriad of cellular processes, including cell growth, metabolism, and differentiation.[1] The effects of cAMP are primarily mediated through the activation of protein kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like cAMP-response element-binding protein (CREB), to modulate gene expression.[2][3]
8-hydroxy-cAMP (8-OH-cAMP) is a polar, membrane-impermeable analog of cAMP that is resistant to degradation by mammalian cyclic nucleotide phosphodiesterases.[4] Its stability makes it a useful tool for studying cAMP-mediated signaling pathways. As a PKA agonist, this compound can be utilized to induce cell differentiation in various cell types. These application notes provide an overview of the use of this compound in cell differentiation, including its mechanism of action, and detailed protocols for its application.
Note: While the general principles of cAMP-induced differentiation are well-established, specific data and detailed protocols for this compound are limited in the scientific literature. Much of the following information is based on the known effects of other cAMP analogs, such as 8-bromo-cAMP and 8-chloro-cAMP, and the general understanding of the cAMP signaling pathway. Researchers should consider this and perform dose-response and time-course experiments to optimize conditions for their specific cell type of interest.
Mechanism of Action: The cAMP/PKA Signaling Pathway
The primary mechanism by which this compound and other cAMP analogs induce cell differentiation is through the activation of the canonical cAMP/PKA signaling pathway.
-
Activation of PKA: In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of four cAMP molecules (two to each regulatory subunit) induces a conformational change in the regulatory subunits, causing them to dissociate from and release the catalytic subunits.[5]
-
Phosphorylation of Downstream Targets: The freed catalytic subunits of PKA are now active and can phosphorylate a multitude of protein substrates on serine and threonine residues.
-
Activation of CREB: A key substrate of PKA in the context of cell differentiation is the transcription factor CREB. Upon phosphorylation by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes.
-
Gene Transcription: Phosphorylated CREB recruits transcriptional co-activators, such as CREB-binding protein (CBP), to initiate the transcription of genes involved in the differentiation of specific cell lineages.
The sustained activation of this pathway by a stable cAMP analog like this compound can drive the long-term changes in gene expression required for a cell to commit to a particular differentiated fate.
Data Presentation: Effects of cAMP Analogs on Cell Differentiation
The following tables summarize representative quantitative data on the effects of various cAMP analogs on cell differentiation markers. This data is compiled from studies on different cell types and should be used as a general guide. Optimal concentrations and outcomes will vary depending on the specific cell line and experimental conditions.
Table 1: Neuronal Differentiation of Progenitor Cells
| Treatment | Concentration | Duration | % MAP2ab+ Cells (Neurons) | Reference |
| Basal Medium | - | 7 days | 6.4 ± 1.2 | [6] |
| IBMX | Not specified | 7 days | 29.7 ± 3.7 | [6] |
| Forskolin | Not specified | 7 days | 22.6 ± 4.7 | [6] |
Table 2: Osteoblastic Differentiation of MC3T3-E1 Cells
| Treatment | Concentration | Duration | Alkaline Phosphatase (ALP) Activity | Matrix Mineralization (Calcium Level) | Reference |
| Control | - | 7 days | Baseline | Baseline | [6] |
| 8-bromo-cAMP | 100 µM | 1 day | Significantly increased vs. control | Significantly increased vs. control | [6] |
| 8-bromo-cAMP | 100 µM | 7 days (continuous) | Significantly increased vs. control | Not reported | [6] |
Table 3: Differentiation of Retinoblastoma (Y-79) Cells
| Treatment | Concentration | Effect on Neuronal Marker (Neuron-Specific Enolase) | Effect on Glial Marker (GFAP) | Reference |
| 8-Cl-cAMP | 5-25 µM | Substantial increase in staining | Not reported | [7] |
| dibutyryl-cAMP | Not specified | Not reported | Strong increase in staining | [7] |
Experimental Protocols
General Considerations for this compound Treatment
-
Cell Permeability: this compound is described as polar and membrane-impermeable.[4] This is a critical consideration. For intracellular targets like PKA, direct application to the cell culture medium may not be effective. Alternative methods for introducing the compound into the cytoplasm, such as electroporation, microinjection, or the use of liposomal delivery reagents, may be necessary. The following protocols assume a method of successful intracellular delivery is being employed or that the specific cell type has a mechanism for uptake.
-
Reagent Preparation: Prepare a concentrated stock solution of this compound in a sterile, aqueous buffer (e.g., sterile water or PBS). Filter-sterilize the stock solution through a 0.22 µm filter and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Controls: Always include a vehicle control (the solvent used to dissolve this compound) to ensure that the observed effects are due to the compound itself and not the solvent. A positive control, such as a known inducer of differentiation for your cell type (e.g., retinoic acid for neuronal differentiation), is also recommended.
Protocol 1: Induction of Neuronal Differentiation in Neural Progenitor Cells (NPCs)
This protocol is adapted from general methods for inducing neuronal differentiation in NPCs.
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC expansion medium
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and desired growth factors)
-
This compound stock solution
-
Poly-L-ornithine and laminin (B1169045) for coating culture vessels
-
Sterile cell culture plates or coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Coating: Coat culture vessels with poly-L-ornithine followed by laminin to provide a suitable substrate for neuronal attachment and differentiation.
-
Cell Seeding: Seed NPCs onto the coated plates or coverslips at a density that will result in 70-80% confluency on the day of differentiation induction. Culture the cells in NPC expansion medium overnight.
-
Differentiation Induction:
-
Aspirate the expansion medium and wash the cells once with sterile PBS.
-
Add fresh, pre-warmed neuronal differentiation medium to the cells.
-
Add this compound to the differentiation medium to achieve the desired final concentration. A starting concentration range of 10 µM to 500 µM is recommended for initial optimization experiments.
-
-
Cell Culture and Treatment:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Replace the medium with fresh differentiation medium containing this compound every 2-3 days.
-
Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as neurite outgrowth.
-
-
Assessment of Differentiation:
-
After a predetermined time course (e.g., 7-14 days), assess neuronal differentiation.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin (Tuj1) and microtubule-associated protein 2 (MAP2).
-
Western Blotting: Lyse the cells and perform western blot analysis for the expression of neuronal proteins.
-
Quantitative RT-PCR: Extract RNA and perform qRT-PCR to quantify the expression of neuronal genes.
-
Protocol 2: Induction of Osteoblastic Differentiation in Mesenchymal Stem Cells (MSCs)
This protocol is based on established methods for osteogenic differentiation of MSCs.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium
-
Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
This compound stock solution
-
Sterile cell culture plates
-
PBS
Procedure:
-
Cell Seeding: Seed MSCs in cell culture plates at a density that will allow for proliferation and differentiation over the culture period. Grow the cells to near confluency in MSC growth medium.
-
Differentiation Induction:
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Add fresh, pre-warmed osteogenic differentiation medium.
-
Add this compound to the osteogenic medium to the desired final concentration. A starting concentration range of 50 µM to 1 mM is suggested for initial experiments.
-
-
Cell Culture and Treatment:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Replace the medium with fresh osteogenic medium containing this compound every 3-4 days.
-
The treatment can be continuous or for a shorter, initial period (e.g., 24-72 hours), followed by culture in osteogenic medium alone.
-
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity Assay: At an early time point (e.g., day 7), lyse the cells and measure ALP activity, an early marker of osteoblastic differentiation.
-
Alizarin Red Staining: At a later time point (e.g., day 14-21), fix the cells and stain with Alizarin Red S to visualize calcium deposition, a marker of matrix mineralization.
-
Quantitative RT-PCR: At various time points, extract RNA and perform qRT-PCR for osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).
-
Conclusion
This compound, as a stable analog of cAMP, holds potential as a tool for inducing cell differentiation in a variety of cell types. Its mechanism of action is presumed to be through the canonical cAMP/PKA signaling pathway, leading to the activation of transcription factors and the expression of genes that drive specific differentiation programs. The provided protocols offer a starting point for researchers to explore the use of this compound in their own experimental systems. Due to the limited specific data available for this compound, careful optimization of treatment conditions is essential for achieving desired differentiation outcomes.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Genome Context [genomecontext.com]
- 5. Protein kinase A - Wikipedia [en.wikipedia.org]
- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cAMP analog 8-Cl-cAMP inhibits growth and induces differentiation and apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPCR Signaling Using 8-OH-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets. Many GPCRs signal through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The primary downstream effectors of cAMP are Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac). Distinguishing the specific contributions of these two pathways is essential for understanding the nuances of GPCR signaling and for the development of targeted therapeutics.
8-Hydroxy-cAMP (8-OH-cAMP) is a valuable tool for these studies. It is a potent and metabolically stable analog of cAMP that selectively activates PKA, with a notable preference for the PKA type II (RII) isoform.[1] Its polar nature renders it membrane-impermeant, making it ideal for targeted intracellular delivery through methods like patch clamp pipettes or for studying extracellular cAMP receptor effects.[1] This document provides detailed application notes, experimental protocols, and data to guide researchers in utilizing this compound to dissect GPCR-mediated signaling pathways.
Mechanism of Action and Key Features
This compound mimics endogenous cAMP by binding to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins, initiating a cascade of cellular responses.
Key Features of this compound:
-
PKA Activator: Potently activates cAMP-dependent protein kinase.[1]
-
PKA Isoform Preference: Shows a high preference for the RII isoform of PKA.[1]
-
Metabolic Stability: Exhibits increased resistance to degradation by phosphodiesterases (PDEs) compared to cAMP.[1]
-
Membrane Impermeability: Due to its high polarity, this compound does not readily cross the cell membrane, allowing for precise intracellular application or the study of extracellular receptors.[1]
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Primary Target | Protein Kinase A (PKA) | [1] |
| Selectivity | High preference for PKA RII isoform | [1] |
| Potency | Potent activator | [1] |
| Membrane Permeability | Low / Impermeant | [1] |
| Metabolic Stability | Increased stability against PDEs | [1] |
Table 2: Comparative Data of Selected cAMP Analogs
| Compound | Primary Target(s) | Typical Effective Concentration | Key Feature |
| cAMP | PKA, Epac | 100-300 nM (in vitro PKA activation) | Endogenous second messenger |
| 8-Br-cAMP | PKA, Epac | 10-100 µM (in cells) | Cell-permeable, potent PKA/Epac activator |
| 8-pCPT-2'-O-Me-cAMP | Epac | 1-10 µM (in cells) | Highly selective Epac activator |
| 6-Bnz-cAMP | PKA | 10-100 µM (in cells) | Selective PKA activator |
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Canonical GPCR-cAMP signaling cascade.
References
Application Notes and Protocols for cAMP Signaling Activation in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells, are revolutionizing biomedical research by providing more physiologically relevant models of human tissues and organs.[1] The directed differentiation and maintenance of these complex structures often require precise manipulation of key signaling pathways. One such critical pathway is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade, which plays a fundamental role in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2][3]
The Role of cAMP Signaling in Organoid Biology
The cAMP signaling pathway is a ubiquitous and versatile second messenger system. It is typically initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which converts ATP to cAMP.[2] Subsequently, cAMP primarily activates two downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[6]
Activation of the cAMP/PKA pathway has been shown to promote the differentiation of human mesenchymal stem cells into bone-forming cells.[7] In the context of induced pluripotent stem cells (iPSCs), cAMP signaling, particularly through the EPAC pathway, can functionally replace the key pluripotency factor OCT4 during reprogramming.[6] In intestinal organoids, activation of the cAMP pathway via Forskolin is a cornerstone of the Forskolin-Induced Swelling (FIS) assay, a functional readout of the CFTR ion channel activity.[1][6][8][9][10] Furthermore, the inclusion of cAMP pathway activators in culture media has been demonstrated to enhance the long-term culture and passaging of human epithelial organoids.[4]
Data Presentation
The following tables summarize quantitative data from studies utilizing cAMP activators in different organoid and stem cell systems.
Table 1: Effect of 8-Bromo-cAMP on hESC-derived Hepatocyte Maturation [11]
| Gene | Treatment | Fold Change in Expression (vs. Control) |
| CYP3A4 | 8-Br-cAMP | 2.5 |
| CYP1A2 | 8-Br-cAMP | 18 |
| CYP2B6 | 8-Br-cAMP | 4.7 |
| UGT1A1 | 8-Br-cAMP | 11 |
Table 2: Forskolin-Induced Swelling (FIS) Assay Parameters in Human Intestinal Organoids [1][6][8]
| Parameter | Value |
| Forskolin Concentration | 10 µM |
| Incubation Time | 80 - 120 minutes |
| Primary Readout | Change in Organoid Area/Volume |
| Application | CFTR function assessment |
Experimental Protocols
Protocol 1: General Protocol for Treatment of Organoids with a cAMP Analog (e.g., 8-Bromo-cAMP)
This protocol provides a general framework for treating established organoid cultures with a cAMP analog to study its effects on differentiation, proliferation, or other cellular processes.
Materials:
-
Established organoid culture (e.g., intestinal, kidney, or liver organoids) embedded in a basement membrane matrix (e.g., Matrigel®)
-
Complete organoid culture medium specific to the organoid type
-
8-Bromo-cAMP (or other 8-substituted cAMP analog)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Pre-warmed culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, pipettes)
Procedure:
-
Prepare Stock Solution: Prepare a sterile stock solution of 8-Bromo-cAMP at a high concentration (e.g., 10-100 mM) in sterile, nuclease-free water or DMSO. Store aliquots at -20°C.
-
Culture Organoids: Culture organoids according to your standard protocol until they are well-established and ready for the experiment.[12][13]
-
Prepare Treatment Medium: On the day of the experiment, thaw an aliquot of the 8-Bromo-cAMP stock solution. Prepare the treatment medium by diluting the stock solution to the desired final concentration (e.g., 10 µM - 1 mM, to be optimized for your specific organoid type and experimental goals) in the complete organoid culture medium. Prepare a vehicle control medium containing the same concentration of the solvent (water or DMSO).
-
Medium Change: Carefully aspirate the existing medium from the organoid cultures.
-
Treatment: Add the pre-warmed treatment medium or vehicle control medium to the respective wells.
-
Incubation: Incubate the organoids for the desired period (this can range from a few hours to several days, depending on the biological question).
-
Analysis: Following incubation, the organoids can be harvested for various downstream analyses, such as:
-
Morphological analysis: Brightfield or confocal microscopy to assess changes in size, budding, or overall structure.
-
Gene expression analysis: RNA extraction followed by RT-qPCR or RNA-sequencing to analyze changes in the expression of differentiation markers or other target genes.
-
Immunofluorescence staining: Fixation, permeabilization, and staining with antibodies against specific cellular markers to visualize changes in protein expression and localization.
-
Functional assays: Specific assays relevant to the organoid type (e.g., metabolic activity assays for liver organoids).
-
Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Human Intestinal Organoids
This protocol is a widely used functional assay to measure the activity of the CFTR ion channel by activating the cAMP pathway.[1][6][8][9][10]
Materials:
-
Human intestinal organoids cultured for 3-7 days after passaging[1][6]
-
Krebs-Ringer Bicarbonate (KRB) buffer (optional, but enhances swelling)[1][6]
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging system or a microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Pre-assay Culture: Ensure organoids are healthy and have been cultured for 3-5 days in standard medium or 6-7 days in enhanced medium formulations post-passage.[1][6]
-
Buffer Equilibration (Optional): For a more pronounced swelling response, replace the culture medium with an equal volume of KRB buffer and incubate for 30 minutes at 37°C.[1][6]
-
Baseline Imaging: Capture brightfield images of the organoids at time zero (t=0) before adding forskolin.
-
Forskolin Treatment: Add Forskolin to the wells to a final concentration of 10 µM.[1]
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 10-20 minutes) for up to 120 minutes, or until the swelling in the control wells has plateaued.[1][6]
-
Quantitative Analysis: Use image analysis software to measure the cross-sectional area or calculate the volume of the organoids at each time point. The change in area or volume relative to t=0 is a quantitative measure of CFTR function.
Visualization of Signaling Pathways and Workflows
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. A facile method to generate cerebral organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20200318063A1 - Culture Method for Organoids - Google Patents [patents.google.com]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Three-dimensional culture and cAMP signaling promote the maturation of human pluripotent stem cell-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
Application Notes and Protocols for 8-OH-cAMP in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-cAMP (8-OH-cAMP) is a polar, membrane-impermeant analog of cyclic adenosine (B11128) monophosphate (cAMP). It is a potent activator of cAMP-dependent protein kinase (PKA) and exhibits increased stability against degradation by phosphodiesterases (PDEs)[1]. Due to its polarity, this compound is particularly useful for stimulating extracellular cAMP receptors or for intracellular applications where membrane permeation needs to be controlled, such as through microinjection or in permeabilized cells[1]. These characteristics make it a valuable tool for dissecting the intricate roles of the cAMP signaling pathway in various physiological and pathological processes.
The cAMP signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular functions, including gene expression, cell growth and differentiation, and metabolism[2]. Dysregulation of this pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases[3][4][5]. This document provides detailed application notes and experimental protocols for the use of this compound in relevant disease models.
Signaling Pathways of cAMP Analogs
The downstream effects of cAMP are primarily mediated by two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). To distinguish between these pathways, researchers often utilize a panel of cAMP analogs with varying selectivities.
-
This compound: Primarily activates PKA[1].
-
N6-Benzoyladenosine-3′,5′-cyclic monophosphate (6-Bnz-cAMP): A selective activator of PKA.
-
8-(4-Chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (8-pCPT-2′-O-Me-cAMP): A selective activator of Epac.
-
8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP): Activates both PKA and Epac.
Application in Cancer Models
Elevated intracellular cAMP levels can have dichotomous effects in cancer, either promoting or inhibiting cell growth and survival depending on the cell type and context[6]. In several cancer types, including leukemia, activation of the PKA pathway is associated with growth inhibition and apoptosis, making cAMP analogs like this compound potential therapeutic agents[6][7].
Quantitative Data:
| Compound | Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| 8-Cl-cAMP | ARO | Anaplastic Thyroid Carcinoma | IC50 | 2.3 - 13.6 | |
| 8-Cl-cAMP | NPA | Papillary Thyroid Carcinoma | IC50 | 2.3 - 13.6 | |
| 8-Cl-cAMP | WRO | Follicular Thyroid Carcinoma | IC50 | 2.3 - 13.6 | |
| 8-Cl-cAMP | K562 | Chronic Myelogenous Leukemia | IC50 | 7.5 - 16.5 | |
| 8-Cl-cAMP | HeLa | Cervical Cancer | IC50 | 4 - 4.8 |
Experimental Protocols:
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., HL-60, K562)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 1 mM.
-
Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle-only control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to assess the induction of apoptosis by this compound using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Application in Neurodegenerative Disease Models
The cAMP signaling pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity[3][8]. Alterations in this pathway have been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease[3]. Activation of PKA by cAMP analogs has been shown to be neuroprotective in some models.
Quantitative Data:
Specific quantitative data for the neuroprotective effects of this compound is limited. However, studies using other cAMP-elevating agents in models of Parkinson's disease provide a basis for its potential application.
| Model | Treatment | Effect | Reference |
| Rotenone-induced Parkinson's model (Drosophila) | Gs-DREADD activation (increases cAMP) | Neuroprotective against DA neurodegeneration | |
| MPTP-induced Parkinson's model (mice) | Caffeine (PDE inhibitor) | Reduced striatal dopamine (B1211576) cell loss |
Experimental Protocol:
Protocol 3: Neuroprotection Assay in an In Vitro Parkinson's Disease Model
This protocol describes a method to assess the neuroprotective effect of this compound against a neurotoxin in a neuronal cell line.
-
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Differentiation medium (e.g., containing retinoic acid)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and differentiate them into a neuronal phenotype.
-
Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) to the wells. Include control wells with no neurotoxin and wells with neurotoxin but no this compound.
-
Incubate for an additional 24-48 hours.
-
Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the neurotoxin-only treated cells.
-
Application in Cardiovascular Disease Models
The cAMP signaling pathway is a critical regulator of cardiac function, including heart rate, contractility, and relaxation[5][9]. While acute activation of this pathway can be beneficial, chronic stimulation is often associated with pathological conditions like cardiac hypertrophy[5][10]. In the vasculature, cAMP plays a crucial role in maintaining endothelial barrier function.
Quantitative Data:
| Disease Model | Cell/Animal Model | Treatment | Effect | Quantitative Measure | Reference |
| Cardiac Hypertrophy | Rat model (aortic banding) | Isoproterenol (β-adrenergic agonist) | Reduced inotropic response | ~54% decrease | |
| Cardiac Hypertrophy | Rat model (aortic banding) | Isoproterenol (β-adrenergic agonist) | Decreased subsarcolemmal cAMP | ~32% decrease | |
| Endothelial Barrier Function | Human umbilical vein endothelial cells (HUVECs) | Forskolin (adenylyl cyclase activator) | Decreased endothelial permeability | - | |
| Endothelial Barrier Function | HUVECs | 8-pCPT-2′-O-Me-cAMP (Epac activator) | Reduced basal endothelial permeability | - |
Experimental Protocols:
Protocol 4: Assessment of Cardiac Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol outlines a method to investigate the effect of this compound on agonist-induced cardiac hypertrophy in primary cardiomyocytes.
-
Materials:
-
Primary neonatal rat ventricular myocytes (NRVMs)
-
Plating medium and maintenance medium
-
Hypertrophic agonist (e.g., phenylephrine (B352888) or isoproterenol)
-
This compound
-
Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI)
-
Microscope with imaging software
-
-
Procedure:
-
Isolate and plate NRVMs on coated coverslips.
-
After 24-48 hours, switch to a serum-free maintenance medium.
-
Treat the cells with the hypertrophic agonist in the presence or absence of various concentrations of this compound for 48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for α-actinin to visualize the cardiomyocyte sarcomeric structure and DAPI to stain the nuclei.
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of at least 100 cells per condition using imaging software. An increase in cell surface area is indicative of hypertrophy.
-
Protocol 5: Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This protocol measures the integrity of an endothelial cell monolayer, a key aspect of vascular barrier function.
-
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts with a porous membrane
-
TEER measurement system (e.g., EVOM2)
-
This compound
-
Barrier-disrupting agent (e.g., thrombin)
-
-
Procedure:
-
Seed HUVECs on the upper chamber of Transwell inserts and grow to confluence.
-
Monitor the formation of a stable monolayer by measuring TEER daily.
-
Once a stable baseline TEER is achieved, treat the cells with this compound for a defined period.
-
Introduce a barrier-disrupting agent like thrombin to the upper chamber.
-
Measure TEER at regular intervals (e.g., every 15-30 minutes) for several hours to assess the protective or restorative effect of this compound on endothelial barrier function.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the PKA-mediated cAMP signaling pathway in various disease contexts. The protocols provided herein offer a framework for studying its effects on cancer cell viability, neuroprotection, and cardiovascular functions. Due to the limited availability of specific quantitative data for this compound in some disease models, researchers are encouraged to perform dose-response studies to determine optimal concentrations for their specific experimental systems and to use other well-characterized cAMP analogs as controls to dissect the involvement of different downstream effectors.
References
- 1. Cardiac Hypertrophy Changes Compartmentation of cAMP in Non-Raft Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP increases the sensitivity of exocytosis to Ca²+ primarily through protein kinase A in mouse pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A remarkable adaptive paradigm of heart performance and protection emerges in response to marked cardiac-specific overexpression of ADCY8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rupress.org [rupress.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of 8-OH-cAMP in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-cAMP (8-OH-cAMP) is a crucial analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways.[1][2] Unlike its parent molecule, this compound exhibits increased resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP.[3][4] This enhanced metabolic stability makes it a valuable tool for researchers studying cAMP-dependent signaling pathways, allowing for more sustained activation of downstream effectors like Protein Kinase A (PKA).[1][3][4] However, for the accurate and reproducible design of long-term cell culture experiments, understanding the stability of this compound in the experimental environment is paramount.
These application notes provide a summary of the expected stability of this compound in common culture media, detailed protocols to empirically determine its stability in your specific system, and a visual representation of its signaling pathway.
Data Presentation: Quantitative Stability of this compound
While specific, long-term degradation kinetics of this compound in various cell culture media are not extensively published, the following tables provide an estimated summary based on the known chemical properties of cAMP analogs and general principles of compound stability in biological fluids. For critical long-term experiments, it is highly recommended to empirically determine the stability under your specific experimental conditions using the protocol provided below.
Table 1: Estimated Stability of this compound in Serum-Free Cell Culture Media (e.g., DMEM, RPMI-1640)
| Temperature | Timepoint | Estimated % Remaining | Primary Degradation Factors | Recommendations |
| 4°C | 24 hours | >98% | Slow non-enzymatic hydrolysis | Suitable for short-term storage of working solutions. |
| 72 hours | >95% | |||
| 1 week | >90% | |||
| 37°C | 24 hours | 90-95% | Slow non-enzymatic hydrolysis, potential low-level enzymatic activity from cells. | Prepare fresh dilutions for each experiment. |
| 72 hours | 75-85% | For long-term experiments, consider media replenishment. | ||
| 1 week | 50-70% |
Table 2: Estimated Stability of this compound in Cell Culture Media with 10% Fetal Bovine Serum (FBS)
| Temperature | Timepoint | Estimated % Remaining | Primary Degradation Factors | Recommendations |
| 37°C | 24 hours | 85-90% | Enzymatic degradation from serum and cellular phosphodiesterases. | Minimize incubation time if possible. |
| 72 hours | 60-75% | Consider media replenishment every 24-48 hours for long-term experiments. | ||
| 1 week | 30-50% |
Experimental Protocols
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a time course relevant to your experiments.
Objective: To quantify the concentration of this compound in a chosen cell culture medium at various time points under standard cell culture incubation conditions.
Materials:
-
This compound powder
-
Appropriate solvent for stock solution (e.g., sterile, nuclease-free water)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as required for your experiments
-
Sterile microcentrifuge tubes or a multi-well culture plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis
-
Quenching solution (e.g., ice-cold methanol)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in sterile water).
-
Ensure the stock solution is fully dissolved. Filter-sterilize through a 0.22 µm filter if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution and Incubation:
-
Prepare a working solution of this compound in your chosen pre-warmed (37°C) cell culture medium to the final concentration used in your experiments (e.g., 100 µM).
-
Dispense equal aliquots of this working solution into sterile microcentrifuge tubes or wells of a culture plate for each time point and replicate.
-
Include a "Time 0" sample which will be processed immediately.
-
Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 4, 8, 24, 48, 72 hours), remove the replicate tubes/wells for that time point from the incubator.
-
To stop any potential degradation, immediately quench the samples by adding a predetermined volume of an ice-cold quenching solution (e.g., 3 volumes of methanol).
-
Vortex briefly and store the samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples and centrifuge at high speed to pellet any precipitates.
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
A standard curve of known this compound concentrations should be run in parallel to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Normalize the data by expressing the concentration at each time point as a percentage of the initial concentration at Time 0.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and its upstream regulation.
Caption: Experimental workflow for determining this compound stability.
References
Application Notes and Protocols for Studying cAMP Compartmentalization Using 8-OH-cAMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes. The specificity of cAMP signaling is achieved through its organization into discrete subcellular compartments, where its concentration is tightly regulated by localized synthesis, degradation by phosphodiesterases (PDEs), and restricted diffusion. This compartmentalization allows for the selective activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), in specific microdomains within the cell.
8-Hydroxy-cAMP (8-OH-cAMP) is a membrane-impermeable analog of cAMP that is resistant to hydrolysis by many phosphodiesterases. These properties make it a valuable tool for studying cAMP compartmentalization. By directly introducing this compound into cells or applying it to specific subcellular regions, researchers can investigate the localized effects of cAMP signaling on PKA and Epac activation and downstream cellular functions, bypassing the complexities of receptor-mediated synthesis and global PDE degradation.
These application notes provide a comprehensive guide to using this compound for studying cAMP compartmentalization, including detailed protocols for assessing PKA and Epac activation, and quantitative data for comparing this compound with other commonly used cAMP analogs.
Data Presentation: Quantitative Comparison of cAMP Analogs
The choice of cAMP analog is critical for dissecting the roles of PKA and Epac in distinct signaling compartments. The following tables summarize the activation constants (Kact) or half-maximal effective concentrations (EC50) for this compound and other relevant cAMP analogs for PKA and Epac isoforms. This data is essential for designing experiments with appropriate analog concentrations to achieve selective activation of the desired effector.
Note: Specific quantitative data for this compound is not as widely published as for other analogs. The values presented here are compiled from available literature and may vary depending on the specific assay conditions. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cellular system.
Table 1: Activation of Protein Kinase A (PKA) Isoforms by cAMP Analogs
| cAMP Analog | PKA RIα (Kact/EC50, µM) | PKA RIIα (Kact/EC50, µM) | PKA RIβ (Kact/EC50, µM) | PKA RIIβ (Kact/EC50, µM) |
| cAMP | ~0.1 - 0.3 | ~0.1 - 0.3 | ~0.1 - 0.3 | ~0.1 - 0.3 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 8-Br-cAMP | Biphasic: High ~0.0007, Low ~392[1] | Data not available | Data not available | Data not available |
| N6-Benzoyl-cAMP | Potent Activator[2] | Potent Activator | Potent Activator | Potent Activator |
| 8-pCPT-2'-O-Me-cAMP | Weak Activator | Weak Activator | Weak Activator | Weak Activator |
Table 2: Activation of Exchange Protein Directly Activated by cAMP (Epac) Isoforms by cAMP Analogs
| cAMP Analog | Epac1 (Kact/EC50, µM) | Epac2 (Kact/EC50, µM) |
| cAMP | ~1 - 4[3] | ~1.2 (Site B)[4] |
| This compound | Data not available | Data not available |
| 8-pCPT-2'-O-Me-cAMP | ~2.2[5] | Less potent than for Epac1 |
| N6-Benzoyl-cAMP | Weak Activator[6] | Weak Activator |
Signaling Pathways and Experimental Workflows
To visualize the key concepts and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Overview of cAMP signaling pathways and the point of intervention with this compound.
Caption: General experimental workflow for studying cAMP compartmentalization using this compound.
Experimental Protocols
Protocol 1: Assessment of PKA Activation by Western Blotting for Phosphorylated CREB (pCREB)
This protocol details the detection of the phosphorylation of cAMP response element-binding protein (CREB) at Serine 133, a downstream target of PKA, as a measure of PKA activation in response to this compound.
Materials:
-
Cells of interest (e.g., HEK293, PC12, primary neurons)
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[3]
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[3]
-
Primary antibody: Rabbit anti-pCREB (Ser133)
-
Primary antibody: Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Optional: To reduce basal phosphorylation, serum-starve cells for 4-16 hours prior to treatment.[3]
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1, 10, 100 µM).
-
Remove medium and add the this compound solutions to the cells. Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells once with ice-cold PBS.[3]
-
Aspirate PBS and add ice-cold lysis buffer supplemented with inhibitors.[3]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix an equal amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.[3]
-
Boil the samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCREB (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Protocol 2: In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of purified PKA or PKA from cell lysates upon activation by this compound.
Materials:
-
PKA Kinase Activity Kit (e.g., Abcam ab139435 or similar)
-
Purified recombinant PKA or cell lysates containing PKA
-
This compound stock solution
-
Kinase reaction buffer
-
ATP solution
-
96-well microplate coated with PKA substrate
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as described in the kit manual.
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
-
Assay Procedure:
-
Add kinase reaction buffer to each well of the PKA substrate-coated microplate and incubate for 10 minutes at room temperature. Aspirate the buffer.[7]
-
Add the PKA enzyme preparation (purified or lysate) to each well.
-
Add the this compound dilutions to the respective wells. Include a no-cAMP control.
-
Initiate the reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for 30-90 minutes.[7]
-
Stop the reaction according to the kit instructions.
-
Wash the wells with the provided wash buffer.
-
Add the phospho-specific substrate antibody and incubate for 60 minutes at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate until color develops (15-30 minutes).
-
Add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Plot the absorbance as a function of this compound concentration to determine the EC50.
-
Protocol 3: Assessment of Epac Activation by Rap1 Pull-Down Assay
This protocol details the detection of the active, GTP-bound form of Rap1, a downstream effector of Epac, as a measure of Epac activation in response to this compound.
Materials:
-
Rap1 Activation Assay Kit (e.g., Abcam ab212011 or similar) containing RalGDS-RBD agarose (B213101) beads[8]
-
Cells of interest
-
This compound stock solution
-
Assay/Lysis Buffer
-
GTPγS and GDP (positive and negative controls)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at desired concentrations and for a specific time course (e.g., 5-15 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Rap1 Pull-Down:
-
Western Blotting:
-
Resuspend the bead pellet in 2x Laemmli sample buffer and boil for 5 minutes.[9]
-
Centrifuge and load the supernatant onto an SDS-PAGE gel. Also, load a sample of the total cell lysate as an input control.
-
Perform Western blotting as described in Protocol 1, using an anti-Rap1 antibody.
-
Protocol 4: Live-Cell Imaging of PKA and Epac Activity Using FRET-Based Biosensors
This protocol provides a general framework for using Förster Resonance Energy Transfer (FRET)-based biosensors to monitor the spatiotemporal dynamics of PKA (e.g., AKAR) and Epac (e.g., Epac-based cAMP sensor) activity in live cells upon stimulation with this compound.
Materials:
-
Cells suitable for live-cell imaging (e.g., HeLa, COS-7, primary neurons)
-
Glass-bottom imaging dishes
-
Plasmid DNA encoding a FRET biosensor for PKA (e.g., AKAR) or Epac
-
Transfection reagent
-
Imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)
-
This compound stock solution
-
A fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor fluorophores and a sensitive camera)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes.
-
Transfect cells with the FRET biosensor plasmid DNA according to the manufacturer's protocol and allow for expression (typically 24-48 hours).
-
-
Live-Cell Imaging Setup:
-
Replace the culture medium with pre-warmed imaging medium.
-
Mount the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Locate transfected cells expressing the biosensor.
-
-
Image Acquisition:
-
Acquire baseline images in both the donor and FRET (sensitized emission) channels.
-
Carefully add this compound to the imaging dish to the desired final concentration.
-
Immediately start acquiring a time-lapse series of images in both channels to capture the dynamic changes in FRET.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for individual cells or subcellular regions of interest.
-
Normalize the FRET ratio to the baseline to visualize the change in PKA or Epac activity over time.
-
Conclusion
This compound is a powerful tool for dissecting the compartmentalized signaling of cAMP. Its resistance to phosphodiesterases allows for the targeted and sustained activation of PKA and Epac in specific subcellular locations. By employing the detailed protocols and quantitative data provided in these application notes, researchers can effectively investigate the intricate spatiotemporal dynamics of cAMP signaling and its role in regulating diverse cellular functions. The provided diagrams offer a clear visual representation of the underlying principles and experimental approaches, facilitating a deeper understanding of this critical area of cell biology and drug discovery.
References
- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmentation of cAMP signaling in cardiac myocytes: a computational study — Physiome Model Repository [models.cellml.org]
- 3. benchchem.com [benchchem.com]
- 4. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Troubleshooting & Optimization
8-OH-cAMP solubility issues in aqueous buffer
Welcome to the technical support center for 8-Hydroxy-cAMP (8-OH-cAMP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polar, membrane-impermeant analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the potent activation of cAMP-dependent Protein Kinase A (PKA).[1] Due to its polarity, it is particularly useful for stimulating extracellular cAMP receptors and for intracellular applications where membrane permeation needs to be prevented.
Q2: My this compound powder won't dissolve in my aqueous buffer. What are the possible causes?
Several factors can contribute to the poor dissolution of this compound:
-
Incorrect Salt Form: The free acid form of cAMP analogs can be less soluble in aqueous solutions. The sodium salt form of this compound generally exhibits excellent solubility.[2]
-
Low Temperature of Solvent: Attempting to dissolve the compound in a cold buffer can significantly reduce its solubility.
-
Insufficient Mixing: The powder may require more vigorous mixing to fully dissolve.
-
Buffer Composition: High concentrations of certain salts or other components in your buffer could potentially decrease the solubility of this compound.
-
pH of the Buffer: The pH of the solution can influence the charge state and, consequently, the solubility of the compound.
Q3: How should I prepare a stock solution of this compound?
It is recommended to first prepare a concentrated stock solution in a high-purity solvent like sterile, nuclease-free water or a simple buffer. This stock can then be diluted to the final working concentration in your experimental buffer. Gentle warming and vortexing can aid in dissolution.
Q4: How stable is this compound in solution?
While this compound has sufficient stability at room temperature for handling and shipment, for long-term storage, it is recommended to store solutions at -20°C or -80°C.[1] To maintain the integrity of the compound, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Can I autoclave my buffer after adding this compound?
No, it is not advisable to autoclave solutions containing this compound. The high temperatures and pressures of autoclaving can lead to the degradation of the compound. Prepare and autoclave your buffers first, and then add the this compound. If sterility is required for your final solution, use a 0.22 µm sterile filter.[2]
Troubleshooting Guide
Issue: Precipitate formation when dissolving this compound
If you observe a precipitate or cloudiness when attempting to dissolve this compound, consult the following troubleshooting workflow.
Data Presentation
While specific quantitative solubility data for this compound in various buffers is not extensively published, the following table summarizes the expected solubility behavior based on its properties as a polar cyclic nucleotide analog and data from similar compounds.
| Solvent/Buffer | Expected Solubility | Recommendations & Remarks |
| Water (Sterile, Nuclease-Free) | High | Recommended for preparing concentrated stock solutions. |
| Phosphate-Buffered Saline (PBS) | High | Generally a suitable buffer for physiological pH. Ensure the PBS is fully dissolved before adding this compound. |
| Tris Buffer | High | A common buffer in molecular biology. Be mindful of the temperature-dependent pH shift of Tris buffers. |
| HEPES Buffer | High | Often used in cell culture due to its stable buffering capacity in the physiological pH range. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | While this compound is expected to be soluble, aqueous buffers are preferred for most biological applications. |
| Ethanol | Low to Insoluble | Not recommended as a primary solvent for this compound. |
Note: It is always advisable to test the solubility of this compound at the desired concentration in a small volume of your specific buffer before preparing a large batch.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound (Sodium Salt)
This protocol describes the preparation of a 10 mM stock solution of this compound (sodium salt, MW: 367.2 g/mol ) in sterile, nuclease-free water.
Materials:
-
This compound, sodium salt
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.67 mg of this compound, sodium salt.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube.
-
Dissolve the compound: Close the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming to room temperature or brief sonication can be applied. A clear, colorless solution should be obtained.
-
(Optional) Sterilization: If the stock solution is intended for use in cell culture, it is recommended to filter it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Signaling Pathway
This compound acts as an analog of cAMP and primarily functions through the cAMP-dependent signaling pathway, leading to the activation of Protein Kinase A (PKA).
References
Technical Support Center: Optimizing 8-OH-cAMP Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing 8-OH-cAMP concentration in cell culture experiments while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
8-Hydroxy-cAMP (this compound) is an analog of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many biological processes. Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] PKA is a key enzyme that phosphorylates numerous downstream proteins, thereby regulating a wide array of cellular functions, including gene expression, metabolism, and cell growth.[1][3] this compound is known for its high polarity, which results in low membrane permeability, and its increased stability against degradation by phosphodiesterases.
Q2: What is a typical effective concentration range for this compound?
The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific biological question being investigated. Due to its low membrane permeability, higher concentrations may be needed in some cell lines to achieve a sufficient intracellular concentration for PKA activation. A general starting point for dose-response experiments with cAMP analogs is often in the micromolar (µM) range. For instance, related cAMP analogs like Sp-cAMPS are typically used in a range of 10 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I determine if this compound is causing cytotoxicity in my experiments?
Cytotoxicity can be assessed through various methods, including:
-
Microscopic Examination: Visually inspect cell morphology. Signs of cytotoxicity include cell rounding, detachment from the culture surface (for adherent cells), membrane blebbing, and the presence of cellular debris.
-
Cell Viability Assays: Quantitative assays such as MTT, XTT, or CCK-8 can measure metabolic activity, which is proportional to the number of viable cells. A decrease in the signal compared to untreated controls indicates reduced viability.
-
Cytotoxicity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium can directly quantify cytotoxicity.
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.
Q4: I am not observing the expected PKA activation with this compound. What could be the issue?
Several factors could contribute to a lack of PKA activation:
-
Suboptimal Concentration: The concentration of this compound may be too low to sufficiently increase intracellular cAMP levels. A dose-response experiment is recommended.
-
Low Membrane Permeability: Due to its polar nature, this compound may not efficiently cross the cell membrane of your specific cell type. Consider using a more membrane-permeable analog if direct PKA activation is the sole goal.
-
Short Incubation Time: The incubation time may be insufficient for this compound to enter the cells and activate PKA. A time-course experiment can help optimize this.
-
Degradation of the Compound: Ensure the this compound stock solution is fresh and has been stored correctly according to the manufacturer's instructions.
-
Assay Sensitivity: The method used to detect PKA activation (e.g., Western blot for phospho-CREB) may not be sensitive enough. Ensure your detection method is validated and optimized.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
High variability between replicate wells can obscure the true effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, avoid touching the bottom of the well. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth. Fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment. |
| Incomplete Reagent Mixing | After adding assay reagents (e.g., MTT, CCK-8), ensure gentle but thorough mixing by tapping the plate or using a plate shaker. |
| Presence of Bubbles | Bubbles can interfere with absorbance readings. Ensure no bubbles are present before reading the plate. |
Experimental Protocols
Protocol 1: Determining the Optimal and Non-Cytotoxic Concentration of this compound
This protocol describes a dose-response experiment using a colorimetric cell viability assay (e.g., MTT or CCK-8) to determine the concentration range of this compound that effectively activates PKA without causing significant cell death.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (the solvent used to dissolve this compound, e.g., sterile water or PBS)
-
Cell Viability Assay Kit (e.g., MTT, XTT, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 1000 µM.
-
Include a "vehicle-only" control group and a "no-treatment" control group.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for your chosen cell viability assay (e.g., add MTT or CCK-8 reagent and incubate for the recommended time).
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration at which cell viability is reduced by 50%).
-
Data Presentation
Table 1: IC50 Values for 8-Cl-cAMP in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ARO | Colon Cancer | 2.3 - 13.6 | [4] |
| NPA | Melanoma | 2.3 - 13.6 | [4] |
| WRO | Follicular Thyroid Carcinoma | 2.3 - 13.6 | [4] |
| Multiple Myeloma | Multiple Myeloma | ~3 | [5] |
Disclaimer: The information provided in this document is for research use only. The protocols and data are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. Role of cAMP in Cardiomyocyte Viability: Beneficial or Detrimental? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-chloro-cAMP enhances the growth inhibitory effect of cytotoxic drugs in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8Cl-cAMP cytotoxicity in both steroid sensitive and insensitive multiple myeloma cell lines is mediated by 8Cl-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 8-OH-cAMP
Welcome to the technical support center for 8-hydroxy-cAMP (8-OH-cAMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-Hydroxy-cAMP) is a polar, membrane-impermeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary mechanism of action is the activation of cAMP-dependent protein kinase (PKA), a key enzyme in various cellular signaling pathways.[2] Due to its polarity, it is particularly useful for stimulating extracellular cAMP receptors or for intracellular application through methods like pipette infusion, without permeating the cell membrane.[2]
Q2: What are the key advantages of using this compound?
This compound offers several advantages for researchers:
-
Metabolic Stability: It is resistant to hydrolysis by many mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs), ensuring a more sustained activation of PKA compared to native cAMP.[1]
-
PKA Selectivity: It is a potent activator of PKA, with a high preference for the PKA isozyme BII.[2]
-
Membrane Impermeability: Its polar nature prevents it from crossing the cell membrane, making it ideal for studying extracellular cAMP signaling or for direct intracellular delivery to specific cells.[1][2]
Q3: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the integrity of this compound. While it has sufficient stability at room temperature for short periods, long-term storage in a freezer is recommended, preferably in a freeze-dried form.[2] For preparing solutions, it is important to rinse the tube walls carefully and use vortexing or sonication to ensure the compound is fully dissolved, as the lyophilized form can be sensitive to humidity and may appear as small droplets.[2]
Q4: What are appropriate controls to include in my experiments with this compound?
To ensure the specificity and validity of your results, the following controls are recommended:
-
Vehicle Control: Treat a set of cells with the same solvent (e.g., sterile water or buffer) used to dissolve the this compound to account for any effects of the vehicle itself.
-
Positive Control: Use a known activator of the downstream signaling pathway you are investigating to confirm that the pathway is responsive in your experimental system. For PKA activation, forskolin (B1673556) (an adenylyl cyclase activator) can be used.
-
Negative Control: In addition to the vehicle control, consider using an inactive analog if available, or cells that do not express the target receptor or enzyme.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound integrity to experimental conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: No or Weak Response to this compound Treatment
If you observe a diminished or absent response to this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Always prepare fresh solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials.[3][4] - For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Effective concentrations can vary significantly.[3] - Consult literature for typical concentration ranges used in similar experimental systems. |
| Incorrect Handling of Lyophilized Powder | - The lyophilized powder is sensitive to humidity and can form small droplets.[2] - Ensure all the powder is dissolved by carefully rinsing the vial walls and using a vortex or sonicator.[2] |
| Cell Health and Viability | - Ensure cells are healthy and within an optimal passage number. - Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to confirm that the cells are viable. |
Issue 2: High Background Signal or Off-Target Effects
High background or unexpected results may indicate off-target effects or issues with your experimental setup.
| Potential Cause | Troubleshooting Steps |
| Activation of Other Signaling Pathways | - Although this compound is selective for PKA, at very high concentrations it may interact with other cAMP-binding proteins like Exchange Protein Directly Activated by cAMP (Epac). - Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects.[3] - To differentiate between PKA and Epac signaling, consider using an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) in parallel experiments.[3][5] |
| Endogenous cAMP Signaling | - Basal levels of intracellular cAMP can sometimes mask the effect of exogenously applied agents. - Consider including a broad-spectrum phosphodiesterase (PDE) inhibitor, such as IBMX, as a control to assess the contribution of endogenous cAMP.[3] |
| Batch-to-Batch Variability | - The purity and activity of chemical compounds can vary between manufacturing lots.[3] - If you switch to a new batch of this compound, it is advisable to perform a validation experiment, such as a dose-response curve, to ensure its potency is consistent with previous batches.[3] |
Issue 3: Solubility Problems
While this compound generally has excellent solubility in aqueous solutions, issues can still arise.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | - this compound is highly soluble in water or aqueous buffers.[2] - For preparing stock solutions, use high-quality sterile water. |
| Insufficient Mixing | - Ensure the compound is fully dissolved by vortexing or using an ultrasonic bath.[2][4] |
| Buffer Composition | - Certain components in complex buffers or cell culture media can sometimes affect solubility. - If you suspect this is an issue, try dissolving the this compound in sterile water first before diluting it into your experimental buffer. |
Experimental Protocols
Protocol 1: In Vitro PKA Activity Assay
This protocol outlines a general procedure for measuring PKA activity in cell lysates after treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., Tris-based buffer with 1% NP-40)[6]
-
PKA kinase activity assay kit (commercial kits are widely available, e.g., from Promega, Abcam)[5][6]
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the specified duration. Include vehicle-treated cells as a negative control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
PKA Activity Measurement: Follow the instructions provided with your commercial PKA activity assay kit. Typically, this involves incubating the cell lysate with a PKA-specific substrate and ATP. The amount of phosphorylated substrate is then quantified, often through an ELISA-based method using a phospho-specific antibody.[7]
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. PKA activity is proportional to the signal generated. Normalize the activity to the total protein concentration for each sample.
Protocol 2: Epac Activation Assay (for assessing specificity)
This protocol can be used to determine if this compound is causing off-target activation of Epac.
Materials:
-
Cells of interest
-
This compound
-
Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control[8]
-
Rap1 activation assay kit (commercial kits are available)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at the concentration used in your primary experiments. Include a positive control (Epac-selective agonist) and a negative control (vehicle).
-
Cell Lysis and Assay: Following treatment, lyse the cells and perform a Rap1 activation assay according to the manufacturer's protocol. This assay typically involves a pull-down of the active, GTP-bound form of Rap1, a downstream effector of Epac.
-
Western Blotting: Analyze the amount of activated Rap1 by Western blotting using a Rap1-specific antibody.
-
Data Analysis: Compare the levels of activated Rap1 in cells treated with this compound to the positive and negative controls. A significant increase in Rap1 activation would suggest an off-target effect on Epac.
Visualizing Signaling and Experimental Workflows
Signaling Pathway of this compound
References
- 1. This compound | Genome Context [genomecontext.com]
- 2. biolog.de [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 8-OH-cAMP Experimental Integrity
Welcome to the technical support center for researchers utilizing 8-hydroxy-cAMP (8-OH-cAMP). This resource provides essential guidance on preventing the degradation of this compound during your experiments to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of this compound degradation is enzymatic hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[1][2][3] These enzymes are present in most cell lysates and tissues and are responsible for breaking down cyclic adenosine (B11128) monophosphate (cAMP) and its analogs to terminate their signaling.[2][4] While this compound is designed to be more resistant to some mammalian PDEs than cAMP, its stability can still be compromised, especially during prolonged incubations or in preparations with high PDE activity.[5]
Q2: What are the general signs of this compound degradation in my experiment?
A2: Signs of degradation can include a diminished or inconsistent biological response compared to previous experiments, a need for higher concentrations of this compound to achieve the desired effect, or a complete lack of response. It is crucial to rule out other experimental variables first, such as cell viability or reagent concentration errors.
Q3: How should I store my this compound stock solutions to minimize degradation?
A3: For long-term stability, this compound should be stored at -20°C or below.[6] It is highly recommended to aliquot the stock solution upon receipt to minimize freeze-thaw cycles, which can accelerate degradation.[7] For short-term storage, keeping the solution on ice during experimental setup is advisable.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or weaker than expected biological response. | Enzymatic Degradation: High activity of phosphodiesterases (PDEs) in the experimental system (e.g., cell lysate, tissue homogenate). | 1. Incorporate a broad-spectrum PDE inhibitor: Add a non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to your reaction buffer. A typical starting concentration is 100-500 µM.[1] 2. Use a selective PDE inhibitor: If you know the specific PDE isoforms present in your system, using a more selective inhibitor can provide more targeted protection.[1][8] 3. Minimize incubation time: Reduce the duration of the experiment to the shortest time necessary to observe the desired effect. |
| Suboptimal Buffer Conditions: The pH or composition of your buffer may be contributing to non-enzymatic degradation. | 1. Optimize buffer pH: Maintain a pH between 7.0 and 8.5, as purine (B94841) nucleotides are generally more stable in neutral to slightly alkaline conditions.[7] 2. Choose an appropriate buffer: Buffers like HEPES or Tris-HCl are commonly used. Ensure the buffer concentration is sufficient (typically 25-100 mM) to maintain a stable pH throughout the experiment.[9][10] 3. Chelate divalent cations: If enzymatic degradation is suspected and PDE inhibitors are not an option, consider adding a chelating agent like EDTA (1-5 mM) to sequester divalent cations (e.g., Mg²⁺, Mn²⁺) that are often required for PDE activity. Note that this may affect other enzymes in your system.[7] | |
| Complete loss of this compound activity. | Improper Storage: Degradation of the stock solution due to multiple freeze-thaw cycles or incorrect storage temperature. | 1. Prepare fresh aliquots: Thaw a new, previously unopened aliquot of your this compound stock solution for each experiment. 2. Verify storage conditions: Ensure your freezer maintains a consistent temperature of -20°C or colder. |
| Contamination: Microbial or nuclease contamination of stock solutions or buffers. | 1. Use sterile techniques: Prepare all solutions using sterile, nuclease-free water and filter-sterilize your final buffers. 2. Visually inspect solutions: Check for any signs of turbidity or precipitation before use. |
Experimental Protocols
Protocol 1: General In Vitro Assay with Cultured Cells
This protocol provides a basic framework for applying this compound to cultured cells while minimizing degradation.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Cultured cells of interest
-
Appropriate cell culture medium
-
Broad-spectrum PDE inhibitor stock solution (e.g., 100 mM IBMX in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Ice-cold lysis buffer
Procedure:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the desired growth phase (e.g., 70-80% confluency) at the time of the experiment.
-
Pre-treatment (Optional but Recommended):
-
Aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentration of a PDE inhibitor (e.g., 100 µM IBMX).
-
Incubate for 30-60 minutes at 37°C.
-
-
This compound Treatment:
-
Prepare the final concentrations of this compound in culture medium (with or without the PDE inhibitor from the pre-treatment step).
-
Aspirate the pre-treatment medium and add the this compound-containing medium to the cells.
-
Incubate for the desired experimental duration.
-
-
Cell Lysis:
-
After incubation, place the plate on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer and incubate on ice for 15-20 minutes.
-
Proceed with your downstream analysis (e.g., Western blotting, activity assays).
-
Experimental Workflow for In Vitro Assay
Caption: Workflow for applying this compound to cultured cells.
Signaling Pathway
This compound, like endogenous cAMP, primarily acts as an activator of Protein Kinase A (PKA). The degradation of this compound by phosphodiesterases (PDEs) terminates this signaling cascade.
cAMP/PKA Signaling Pathway and Point of Degradation
Caption: The cAMP signaling pathway and the role of PDEs.
References
- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | cAMP degradation by Phosphodiesterases [reactome.org]
- 4. Studying mechanisms of cAMP and cyclic nucleotide phosphodiesterase signaling in Leydig cell function with phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Genome Context [genomecontext.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
minimizing off-target effects of 8-OH-cAMP.
Welcome to the technical support center for 8-Hydroxyadenosine-3',5'-cyclic monophosphate (8-OH-cAMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot and minimize potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is an analog of cyclic AMP (cAMP) and is designed to be a potent activator of its primary downstream effector, cAMP-dependent Protein Kinase A (PKA). It shows a high preference for the type II regulatory subunit (RII) of PKA. A key feature of this compound is its high polarity, which makes it membrane-impermeant, and its increased stability against hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).
Q2: What are the potential off-target effects of this compound?
While this compound is a valuable tool for activating PKA, researchers should be aware of two main potential off-target effects common to many cAMP analogs:
-
Activation of Exchange Protein Directly Activated by cAMP (Epac): Besides PKA, mammalian cells ubiquitously express another family of cAMP sensors, Epac1 and Epac2. These proteins mediate PKA-independent signaling pathways. Depending on the experimental context, this compound could potentially activate Epac, leading to confounding results.
-
Inhibition of Phosphodiesterases (PDEs): Structurally related cAMP analogs have been shown to inhibit certain PDE isoforms. This inhibition can cause the accumulation of endogenous second messengers like cAMP and cGMP, which could trigger unintended signaling cascades. This compound is designed to be resistant to PDE degradation, but its potential to inhibit PDEs should be considered.
Q3: How can I experimentally verify that my observed effects are mediated by PKA and not by Epac?
To confirm that the observed cellular response is due to on-target PKA activation, a multi-pronged approach combining pharmacological and biochemical methods is recommended:
-
Use a PKA-specific inhibitor: Pre-treat your cells with a well-characterized PKA inhibitor, such as H-89 or Rp-8-CPT-cAMPS, before stimulating with this compound. A reversal or attenuation of the observed effect in the presence of the inhibitor strongly suggests PKA dependence.
-
Assess phosphorylation of PKA substrates: Measure the phosphorylation status of known PKA substrates. A common method is to perform a Western blot using an antibody that recognizes the PKA phosphorylation motif (RRXpS/pT) or a specific antibody for a known downstream target, such as phospho-CREB.
-
Use selective cAMP analogs as controls: Compare the effects of this compound with analogs that are highly selective for either PKA (e.g., N6-Benzoyladenosine-3',5'-cyclic monophosphate, 6-Bnz-cAMP) or Epac (e.g., 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, 8-pCPT-2'-O-Me-cAMP). If the effect is PKA-mediated, it should be mimicked by the PKA-selective activator but not the Epac-selective one.
Q4: My results might not be solely PKA-dependent. How can I test for off-target Epac activation?
If you suspect Epac activation is contributing to your results, you can directly measure the activation of the Epac signaling pathway.
-
Rap1 Activation Assay: The most common method is to measure the activation of the small GTPase Rap1, a key downstream effector of Epac. This is typically done using a pull-down assay with a construct containing the RalGDS-RBD (Ras-binding domain), which specifically binds to the active, GTP-bound form of Rap1. The amount of pulled-down Rap1-GTP is then quantified by Western blot.
-
FRET-based Biosensors: For live-cell imaging, Förster Resonance Energy Transfer (FRET)-based Epac biosensors can be used. These sensors undergo a conformational change upon cAMP binding, leading to a measurable change in the FRET signal, which directly reports on Epac activation in real-time.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results with this compound.
This guide will help you determine if off-target effects are contributing to your results and provide strategies to mitigate them.
8-OH-cAMP stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 8-Hydroxy-cAMP (8-OH-cAMP). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable analog of cyclic AMP (cAMP). It possesses sufficient stability at room temperature for short-term handling and shipment.[1] For long-term storage, it is recommended to store it in a freezer.[1] Its metabolic stability is notably increased against degradation by cyclic nucleotide-responsive phosphodiesterases (PDEs), which are enzymes that typically break down cAMP.[1][2]
Q2: How should I store lyophilized this compound?
A2: For long-term storage, lyophilized this compound should be stored in a freezer (-20°C to -10°C).[1][3] Storing it in its freeze-dried form is preferable for extended periods to ensure maximum stability.[1]
Q3: How should I prepare and store this compound solutions?
A3: this compound has excellent solubility in water and aqueous buffers.[1] To prepare a solution, it is important to ensure that all the substance is dissolved. This can be achieved by carefully rinsing the tube walls and using methods like ultrasonic treatment or vortexing for uniform mixing.[1] For short-term use, aqueous stock solutions can be stored at -20°C for up to a month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in aqueous solution?
Q5: Are there any known degradation products of this compound?
A5: The primary degradation pathway for cAMP and its analogs in a biological context is hydrolysis of the phosphodiester bond by phosphodiesterases to form 5'-AMP analogs.[4] this compound is designed to be more resistant to this enzymatic degradation.[2] Under harsh chemical conditions, such as strong acid or base, hydrolysis of the cyclic phosphate (B84403) and glycosidic bonds can occur, potentially leading to the formation of 8-hydroxy-adenosine and other related compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure this compound is stored at the recommended temperature (-20°C for long-term). Prepare fresh solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles. |
| Inaccurate concentration of the this compound solution. | Verify the complete dissolution of the lyophilized powder. Use a calibrated balance for weighing and precise volumetric flasks for solution preparation. Confirm concentration using UV spectrophotometry (λmax = 268 nm).[1] | |
| Precipitate observed in the solution after thawing | Poor solubility in the chosen buffer or precipitation during freezing. | Ensure the buffer pH and composition are compatible with this compound. Gently warm the solution and vortex to redissolve the precipitate. If the problem persists, consider preparing a fresh solution. |
| Lower than expected biological activity | Degradation of this compound. | Perform a stability check of your stock solution using HPLC (see Experimental Protocols). Consider the possibility of enzymatic degradation if using a cell-based system with high phosphodiesterase activity, although this compound is more resistant. |
Quantitative Data Summary
While extensive quantitative stability data is limited in publicly available literature, the following table summarizes the qualitative stability and recommended storage conditions for this compound.
| Form | Condition | Temperature | Duration | Stability |
| Lyophilized Powder | Dry, protected from light | Room Temperature | Short-term (handling/shipping) | Sufficiently Stable[1] |
| Dry, protected from light | Freezer (-20°C) | Long-term | Recommended for optimal stability[1] | |
| Aqueous Solution | In water or buffer | Refrigerator (2-8°C) | Short-term (hours to a few days) | Use with caution, fresh preparation is ideal |
| In water or buffer | Freezer (-20°C) | Up to 1 month | Generally acceptable, aliquot to avoid freeze-thaw |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for conducting a stability study of this compound under various conditions.
1. Objective: To determine the stability of this compound in solid form and in solution under different storage conditions (e.g., temperature, pH, light exposure) over a defined period.
2. Materials:
-
This compound (lyophilized powder)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer (or other relevant buffer)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for forced degradation studies
-
Hydrogen peroxide (H₂O₂) for oxidative degradation studies
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated analytical balance and volumetric flasks
3. Methods:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., HPLC grade water or buffer) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by vortexing or sonication.[1]
-
-
HPLC Method Development (Example):
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 268 nm[1]
-
Injection Volume: 10 µL
-
Note: This is a starting point; the method should be optimized and validated for specificity, linearity, accuracy, and precision.
-
-
Stability Study Design:
-
Solid-State Stability: Store aliquots of lyophilized this compound at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.
-
Solution Stability: Store aliquots of the this compound stock solution at different temperatures (e.g., 4°C, 25°C) and in different buffers if required.
-
Photostability: Expose a solid and a solution sample to a controlled light source. Keep a control sample in the dark.
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.
-
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each condition.
-
For forced degradation samples, neutralize the solution before injection if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining versus time for each condition.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Simplified cAMP signaling and the role of this compound.
References
Technical Support Center: 8-OH-cAMP Permeability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the low cell permeability of 8-Hydroxy-cAMP (8-OH-cAMP).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered membrane-impermeant?
This compound has low cell membrane permeability due to its high polarity. The addition of a hydroxyl group at the 8th position of the adenine (B156593) nucleobase increases the molecule's polarity, making it difficult for it to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[1] Unmodified cyclic nucleotides like cAMP and its polar analogs do not significantly enter cells when applied extracellularly.[2]
Q2: I am not observing the expected biological effect after treating my cells with this compound. What is the likely cause?
The most common reason for a lack of cellular response is insufficient intracellular concentration of this compound. Due to its poor membrane permeability, standard incubation of cells with this compound in the culture medium often fails to achieve a high enough internal concentration to activate its primary downstream targets, such as Protein Kinase A (PKA).[1][2]
Q3: What are the primary intracellular targets of this compound?
Like cAMP, this compound is a potent activator of cAMP-dependent protein kinase (PKA), showing a high preference for the PKA isozyme B II.[1] The canonical cAMP signaling pathway involves the activation of PKA, which then phosphorylates numerous cellular substrates, including transcription factors like CREB, to regulate diverse physiological processes.[3][4] Other direct targets of cAMP include the Exchange protein activated by cAMP (Epac) and cyclic nucleotide-gated ion channels.[3]
Q4: Are there alternative cAMP analogs with better cell permeability?
Yes, several strategies exist to create more lipophilic and cell-permeable cAMP analogs. Purine ring modifications, such as in 8-Bromo-cAMP (8-Br-cAMP) or N6,O2'-dibutyryl-cAMP (db-cAMP), enhance lipophilicity and allow the molecules to enter cells more efficiently.[2] Another highly effective strategy is the use of acetoxymethyl (AM) ester prodrugs, which mask the polar phosphate (B84403) group, facilitating cell entry.[2][5]
Troubleshooting Guide: Enhancing this compound Cellular Delivery
If you are experiencing issues with this compound efficacy, consider the following strategies to improve intracellular delivery.
Logical Flow for Troubleshooting this compound Experiments
Caption: A decision tree for troubleshooting experiments involving this compound.
Comparison of Delivery Strategies
The table below summarizes various methods to overcome the low permeability of this compound and related analogs.
| Strategy | Principle | Advantages | Disadvantages |
| Prodrug Analogs | Masking polar groups (e.g., with AM-esters) to increase lipophilicity. Intracellular esterases cleave the mask, releasing the active compound.[2][5] | High efficiency of delivery, non-disruptive to cells, suitable for in vivo use.[5] | Requires synthesis of specific prodrugs; potential for incomplete cleavage or off-target effects of byproducts.[6] |
| Electroporation | Application of an electrical field to transiently increase plasma membrane permeability, allowing molecule entry.[7][8] | Rapid and effective for a wide range of cell types; allows precise control over dosage. | Can cause significant cell stress and mortality; requires specialized equipment and optimization for each cell line.[9] |
| Lipofection | Encapsulating the compound within lipid-based vesicles (liposomes) that fuse with the cell membrane to deliver their cargo.[10] | Generally lower cytotoxicity than electroporation; can be used for various molecules.[10] | Efficiency is highly cell-type dependent; can be expensive; potential for liposome-induced cellular artifacts. |
| Permeation Enhancers | Co-incubation with agents (e.g., mild surfactants, chitosan) that transiently disrupt the cell membrane.[11][12] | Simple to implement; does not require compound modification. | High potential for cytotoxicity and off-target effects; effects can be transient and difficult to control. |
Quantitative Data: Intracellular Accumulation of cAMP Analogs
The following data, adapted from studies on C6 glioma cells, illustrates the enhanced intracellular accumulation of acetoxymethyl (AM) ester prodrugs compared to their parent compounds after a 60-minute incubation.
| Compound | Extracellular Conc. (mM) | Intracellular Conc. (% of Extracellular) |
| 8-Br-cAMP | 3 | ~0.1% |
| 8-Br-cAMP/AM | 0.01 | ~15% |
| 8-pCPT-cAMP | 0.3 | ~0.5% |
| 8-pCPT-cAMP/AM | 0.01 | ~25% |
| DB-cAMP | 3 | ~0.2% |
| DB-cAMP/AM | 0.01 | ~20% |
| Data conceptualized from figures and descriptions in referenced literature.[2] |
Experimental Protocols
Protocol 1: Delivery of this compound via Electroporation
This protocol is a general guideline and must be optimized for your specific cell line and electroporation system.
Materials:
-
Cells in suspension
-
This compound stock solution
-
Electroporation buffer (serum-free medium or HBSS)
-
Sterile electroporation cuvettes (e.g., 0.2-cm gap)
-
Electroporator (e.g., Lonza Nucleofector®, Bio-Rad Gene Pulser)
-
Pre-warmed complete culture medium
Procedure:
-
Cell Preparation: Grow cells to ~80% confluency. Harvest and wash the cells, then resuspend them in electroporation buffer at a concentration of 1x10⁶ to 1x10⁷ cells/mL.[13]
-
Preparation of Mix: In a sterile microcentrifuge tube, add the desired final concentration of this compound to 100 µL of the cell suspension.
-
Electroporation: Gently transfer the cell/8-OH-cAMP mixture to a chilled electroporation cuvette, avoiding bubbles.
-
Pulse Delivery: Place the cuvette in the electroporator and deliver the electrical pulse using a pre-optimized program for your cell type.[7][9]
-
Recovery: Immediately after the pulse, add 500 µL of pre-warmed complete culture medium to the cuvette. Gently resuspend the cells.
-
Plating: Transfer the cell suspension to a culture plate containing pre-warmed medium and incubate under standard conditions (37°C, 5% CO₂).
-
Analysis: Assay for downstream effects at an appropriate time point (e.g., 4-48 hours post-electroporation).
Protocol 2: Delivery of Small Molecules via Lipofection
This protocol provides a general framework for using a cationic lipid reagent like Lipofectamine™ to deliver this compound.
Materials:
-
Adherent or suspension cells
-
This compound stock solution
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete culture medium
Procedure:
-
Cell Plating: One day before transfection, seed cells in a multi-well plate so they reach 70-90% confluency on the day of the experiment.[14]
-
Complex Formation (per well of a 24-well plate):
-
Tube A: Dilute the desired amount of this compound into 50 µL of serum-free medium.
-
Tube B: Dilute 1-2 µL of the lipid transfection reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[14]
-
-
Combine: Add the contents of Tube A to Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[15]
-
Transfection: Add the 100 µL of lipid/8-OH-cAMP complexes dropwise to the cells in their culture medium. Gently rock the plate to ensure even distribution.[14]
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂).
-
Analysis: The medium can be changed after 4-6 hours if toxicity is a concern.[15] Analyze the cells for the desired effect 24-72 hours post-transfection.
Signaling Pathway Visualization
The diagram below illustrates the canonical cAMP signaling pathway activated by intracellular this compound.
Canonical cAMP/PKA Signaling Pathway
Caption: Overview of the cAMP pathway from receptor activation to gene transcription.
References
- 1. biolog.de [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Membrane Permeable Prodrug of S223 for Selective Epac2 Activation in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDCK cell permeability characteristics of a sulfenamide prodrug: strategic implications in considering sulfenamide prodrugs for oral delivery of NH-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An Efficient Electroporation Protocol for the Genetic Modification of Mammalian Cells [frontiersin.org]
- 8. neb.com [neb.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Generating Mammalian Stable Cell Lines by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols · Benchling [benchling.com]
- 15. genscript.com [genscript.com]
Technical Support Center: Optimizing Incubation Time with 8-OH-cAMP
Welcome to the technical support center for optimizing your experiments with 8-Hydroxy-cAMP (8-OH-cAMP). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you effectively determine the optimal incubation time for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (8-Hydroxyadenosine-3',5'-cyclic monophosphate) is an analog of cyclic AMP (cAMP), a crucial second messenger in many biological processes.[1] Its primary mechanism of action is as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1] Due to its high polarity, this compound has low membrane permeability, making it suitable for stimulating extracellular cAMP receptors or for intracellular application via methods like pipette infusion.[1] It also exhibits increased metabolic stability against phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1]
Q2: Why is optimizing the incubation time for this compound critical?
A2: Optimizing incubation time is crucial to ensure a maximal, stable, and reproducible biological response. An insufficient incubation time may lead to an underestimation of the effect, while an overly long incubation could result in secondary effects, cytotoxicity, or receptor desensitization, even though this compound itself is metabolically stable. The optimal time depends on the cell type, the concentration of this compound, and the specific downstream effect being measured.
Q3: What are the key factors influencing the optimal incubation time?
A3: Several factors can influence the ideal incubation time:
-
Cell Type and Receptor Density: Different cell lines and primary cells will have varying expression levels of PKA and other downstream signaling components, affecting the kinetics of the response.
-
Concentration of this compound: Higher concentrations may elicit a faster response. A dose-response experiment is recommended to determine the optimal concentration for your system.
-
Assay Endpoint: Short-term endpoints like protein phosphorylation (e.g., CREB phosphorylation) will require shorter incubation times (minutes to an hour) compared to long-term endpoints like gene expression, cell differentiation, or neurite outgrowth (hours to days).
-
Temperature and Culture Conditions: Standard cell culture conditions (37°C, 5% CO2) should be maintained, as temperature affects all enzymatic activities.[2]
Q4: Should I use a phosphodiesterase (PDE) inhibitor with this compound?
A4: While this compound is more resistant to PDEs than cAMP, using a PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) can still be beneficial.[1] It can help to potentiate the signal by preventing the degradation of any endogenously produced cAMP, thus ensuring that the observed effect is primarily due to the activation of PKA by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound treatment | 1. Suboptimal Incubation Time: The incubation period may be too short or too long. 2. Suboptimal Concentration: The concentration of this compound may be too low. 3. Cell Health Issues: Cells may be unhealthy, at a high passage number, or not properly attached. 4. Low PKA Expression: The cell line may have low endogenous levels of PKA. 5. Incorrect Reagent Preparation: The this compound stock solution may have been prepared or stored incorrectly. | 1. Perform a time-course experiment (see Protocol 1). 2. Conduct a dose-response experiment with a range of concentrations (e.g., 1 µM to 1 mM). 3. Ensure cells are healthy, within a low passage number, and have reached appropriate confluency. 4. Verify PKA expression via Western blot or use a positive control cell line known to respond to cAMP analogs. 5. Prepare a fresh stock solution of this compound in sterile water or an appropriate buffer. Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| High background signal in control wells | 1. Contaminated Reagents: Cell culture media or serum may be contaminated. 2. Endogenous cAMP Production: Basal adenylyl cyclase activity may be high in your cell type. | 1. Use fresh, sterile-filtered reagents. 2. Consider including a PKA inhibitor (e.g., H89, Rp-cAMPS) as a negative control to assess the level of basal PKA activity. |
| Inconsistent results between experiments | 1. Variability in Incubation Time: Inconsistent timing of reagent addition and incubation. 2. Inconsistent Cell Conditions: Variations in cell passage number, seeding density, or confluency. 3. Reagent Instability: Repeated freeze-thaw cycles of this compound stock solution. | 1. Use a timer and adhere strictly to the optimized incubation time. 2. Maintain a consistent cell culture routine. Use cells within a defined passage number range and seed at a consistent density. 3. Aliquot stock solutions to be used for single experiments. |
| Cell toxicity observed at higher concentrations or longer incubation times | 1. Off-target Effects: At very high concentrations, cAMP analogs may have off-target effects. 2. Nutrient Depletion/Waste Accumulation: Long incubation times can lead to deterioration of cell culture conditions. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration. 2. For long-term experiments (e.g., neurite outgrowth), perform partial media changes with fresh this compound-containing media every 24-48 hours. |
Data Presentation
Table 1: Example Time-Course of PKA Activation by this compound (100 µM) in a Neuronal Cell Line
| Incubation Time (minutes) | Phospho-CREB (Ser133) Level (Fold Change vs. Control) |
| 0 | 1.0 |
| 5 | 2.5 |
| 15 | 4.8 |
| 30 | 5.2 |
| 60 | 5.0 |
| 120 | 4.1 |
| 240 | 2.3 |
Note: This is example data. The optimal time for maximal PKA activation (indicated by phospho-CREB levels) is between 30 and 60 minutes. The subsequent decline may indicate the activation of phosphatases.
Table 2: Example Dose-Response to this compound on Neurite Outgrowth in Primary Cortical Neurons after 72-hour Incubation
| This compound Concentration (µM) | Average Neurite Length (µm) |
| 0 (Control) | 85 ± 12 |
| 10 | 110 ± 15 |
| 50 | 165 ± 21 |
| 100 | 230 ± 28 |
| 250 | 235 ± 30 |
| 500 | 210 ± 25 (slight toxicity noted) |
Note: This is example data. The optimal concentration for promoting neurite outgrowth is around 100-250 µM. Higher concentrations may become toxic with prolonged incubation.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for PKA Activation
Objective: To identify the time point of maximal PKA activation in response to this compound by measuring the phosphorylation of a downstream target, CREB.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-phospho-CREB Ser133, anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours.
-
Treatment: Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 100 µM). Add the this compound solution to the wells.
-
Incubation: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes). The "0 minute" well serves as the untreated control.
-
Cell Lysis: At each time point, aspirate the medium, wash the cells once with ice-cold PBS, and add lysis buffer.
-
Protein Quantification: Collect the lysates and determine the protein concentration using a BCA assay.
-
Western Blotting: Perform SDS-PAGE and Western blot analysis using antibodies against phospho-CREB and total CREB.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-CREB signal to the total CREB signal for each time point. The optimal incubation time is the point at which the normalized phospho-CREB signal is maximal.
Protocol 2: Optimizing Incubation Time and Concentration for Neurite Outgrowth
Objective: To determine the optimal incubation time and concentration of this compound for promoting neurite outgrowth in a neuronal cell line or primary neurons.
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)
-
Appropriate neuronal culture medium
-
This compound stock solution
-
Poly-D-lysine or other appropriate coating for culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Coat a 24-well plate with poly-D-lysine. Seed neuronal cells at a low density to allow for clear visualization of individual neurites.
-
Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Incubation: Incubate the cells for different durations (e.g., 24, 48, 72, and 96 hours). For longer time points, perform a half-media change with fresh this compound-containing medium every 48 hours.
-
Fixation and Staining: At each time point, fix the cells with 4% paraformaldehyde, permeabilize, and block. Incubate with the primary antibody (e.g., anti-β-III tubulin) followed by the fluorescent secondary antibody and DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length and branching per neuron.
-
Data Analysis: For each time point, plot the average neurite length against the this compound concentration. The optimal incubation time and concentration will be those that yield the most significant and healthy neurite outgrowth without signs of cytotoxicity.
Mandatory Visualization
Caption: Signaling pathway of this compound via Protein Kinase A (PKA).
Caption: Workflow for optimizing this compound incubation time.
Caption: Logical workflow for troubleshooting a lack of response.
References
issues with 8-OH-cAMP in serum-containing media
Welcome to the technical support center for 8-OH-cAMP. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with this compound, particularly in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or no effects of this compound on my cells in serum-containing media?
A1: Inconsistent or absent effects when using this compound in serum-containing media can stem from several key issues. A primary factor is its low membrane permeability, which prevents it from reaching intracellular targets like Protein Kinase A (PKA).[1] Furthermore, while this compound has increased stability, it can still be degraded by phosphodiesterases (PDEs) present in serum.[1][2][3] Components of the serum itself can also interact with the compound, reducing its effective concentration. Finally, using suboptimal concentrations can lead to a lack of response or, conversely, off-target effects.[4][5] A systematic troubleshooting approach is necessary to identify the specific cause in your experimental setup.
Q2: My experiment requires activating intracellular PKA. Is this compound the right choice?
A2: No, this compound is generally not the ideal choice for activating intracellular PKA in whole-cell experiments. This is due to its high polarity and resulting low membrane permeability, meaning it cannot efficiently cross the cell membrane to activate cytosolic PKA.[1] Its utility is more suited for experiments involving extracellular cAMP receptors or for direct application into cells via microinjection or in cell lysate assays. For activating intracellular PKA in intact cells, a membrane-permeable cAMP analog is recommended.
To help you choose a more suitable compound, the table below compares this compound with common membrane-permeable alternatives.
| Compound | Mechanism of Action | Typical Working Concentration | Key Advantages | Key Limitations |
| This compound | Direct PKA activator | Varies (cell-free systems) | High metabolic stability; High preference for PKA Type IIB | Poor membrane permeability [1] |
| 8-Bromo-cAMP (8-Br-cAMP) | Direct PKA activator | 100 µM - 1 mM | Membrane-permeable | Can activate other cAMP effectors like Epac[6] |
| Dibutyryl-cAMP (db-cAMP) | Direct PKA activator | 100 µM - 1 mM | Membrane-permeable | Less potent than other analogs[1] |
| Sp-8-CPT-cAMPS | Direct PKA activator | 10 - 100 µM | High potency and selectivity for PKA; Resistant to PDEs; Good membrane permeability[4] | Potential for off-target effects at very high concentrations[4] |
Troubleshooting Guides
Problem 1: Suspected Degradation of this compound in Media
Even with its enhanced stability, this compound can be hydrolyzed by cAMP-specific phosphodiesterases (PDEs), enzymes that are active in serum.[2][3][7][8][9] If you suspect compound degradation is leading to a diminished response over time, consider the following troubleshooting steps.
Caption: Workflow for diagnosing and solving compound degradation.
-
Prepare Reagents: Prepare a stock solution of a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in DMSO. A typical stock concentration is 100 mM.
-
Determine Working Concentration: The working concentration of IBMX can range from 100 to 500 µM.[1] It is advisable to perform a dose-response curve to find the optimal, non-toxic concentration for your specific cell line.
-
Co-treatment: Add the optimized concentration of IBMX to your serum-containing media shortly before adding this compound or your chosen cAMP analog.
-
Incubation: Proceed with your standard experimental incubation time.
-
Analysis: Assess your endpoint (e.g., PKA substrate phosphorylation). Compare the results from conditions with and without the PDE inhibitor to determine if degradation was a significant factor.
Problem 2: Off-Target Effects or Cellular Toxicity
Using excessively high concentrations of any small molecule can lead to unintended interactions with cellular components other than the primary target, resulting in off-target effects or toxicity.[5][10]
Caption: On-target PKA activation versus potential off-target effects.
This protocol validates the on-target activation of PKA by measuring the phosphorylation of a known downstream substrate, CREB, at Serine 133.
-
Cell Seeding: Plate your cells at a consistent density and allow them to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare a series of dilutions of your cAMP analog (e.g., 8-Bromo-cAMP) in serum-containing media. A typical range might be 1 µM to 1 mM. Include a vehicle-only control (e.g., media with DMSO).
-
Treatment: Replace the existing media with the media containing the different concentrations of the compound. Incubate for a predetermined time (e.g., 15-30 minutes, which should be optimized).
-
Cell Lysis: Wash the cells with ice-old PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST, as BSA is often preferred for phospho-antibodies.[4]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total CREB to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities for phospho-CREB and total CREB. The optimal concentration of your cAMP analog is the lowest concentration that gives a robust phosphorylation of CREB without causing signs of cellular toxicity.
Problem 3: Interaction with Serum Proteins
Serum is a complex mixture containing high concentrations of proteins like albumin. These proteins can bind to small molecules, forming a "protein corona" that can sequester the compound and prevent it from interacting with its cellular target, thereby reducing its bioavailability and efficacy.[11][12]
References
- 1. biolog.de [biolog.de]
- 2. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | cAMP degradation by Phosphodiesterases [reactome.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Protein corona: Friend or foe? Co-opting serum proteins for nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of Silver Nanoparticles with Serum Proteins Affects Their Antimicrobial Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of pH on 8-OH-cAMP Activity
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the impact of pH on the activity of 8-hydroxy-cAMP (8-OH-cAMP). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound?
Q2: How does pH affect the activity of this compound as a Protein Kinase A (PKA) activator?
The observed activity of this compound in a PKA activation assay is a composite of its intrinsic ability to bind to the regulatory subunits of PKA and the pH-dependent activity of the PKA enzyme itself. PKA activity is known to be pH-dependent, with an optimal range typically between pH 7.2 and 7.5. Extreme pH values can alter the ionization state of amino acid residues in the active site of PKA, affecting its catalytic efficiency and its interaction with both ATP and the substrate. Therefore, to accurately assess the potency of this compound, it is crucial to perform PKA activation assays within the optimal pH range of the enzyme.
Q3: How does pH influence the hydrolysis of this compound by phosphodiesterases (PDEs)?
This compound is known to have increased metabolic stability towards cyclic nucleotide-responsive phosphodiesterases compared to cAMP. However, it is not entirely resistant to hydrolysis. The activity of PDEs is highly pH-dependent, with most isoforms exhibiting optimal activity in the neutral to slightly alkaline range (pH 7.5 to 8.0). Deviations from the optimal pH can significantly reduce the rate of this compound hydrolysis. When studying the metabolism of this compound, it is essential to use a buffer system that maintains the optimal pH for the specific PDE isoform being investigated.
Q4: What are the signs of pH-related problems in my this compound experiments?
Inconsistent or unexpected results are the primary indicators of pH-related issues. This can manifest as:
-
Low or no PKA activation: This could be due to the degradation of this compound in an inappropriate buffer pH or sub-optimal PKA activity outside its optimal pH range.
-
High variability between replicate experiments: This may result from inconsistent pH across different experimental setups.
-
Precipitation of this compound or other assay components: Solubility can be pH-dependent.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to pH in experiments involving this compound.
Issue 1: Inconsistent or Lower-than-Expected PKA Activation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Buffer pH | 1. Verify the pH of your kinase assay buffer using a calibrated pH meter. The optimal pH for most PKA assays is between 7.2 and 7.5. 2. Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the experiment. 3. Consider using a different buffer system if you suspect interactions with your compound or other assay components. |
| Degradation of this compound Stock Solution | 1. Check the pH of your this compound stock solution. Adjust to neutral pH if necessary. 2. Prepare fresh stock solutions of this compound in a neutral buffer (e.g., HEPES, Tris-HCl at pH 7.4) for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution. |
| pH Shift During Experiment | 1. Measure the pH of the assay solution at the beginning and end of the incubation period to check for significant shifts. 2. Increase the buffer concentration if significant pH changes are observed. |
Issue 2: High Background Signal in PDE Hydrolysis Assay
| Potential Cause | Troubleshooting Steps |
| Non-enzymatic Hydrolysis of this compound | 1. Run a control reaction without the PDE enzyme to quantify the extent of non-enzymatic degradation at the assay pH. 2. If non-enzymatic hydrolysis is significant, consider performing the assay at a more neutral pH, if compatible with the PDE isoform's activity. |
| Incorrect Assay Buffer pH for PDE Isoform | 1. Consult the literature for the optimal pH of the specific PDE isoform you are studying. Most PDEs have an optimal pH between 7.5 and 8.0. 2. Perform a pH-activity profile for your PDE with this compound as a substrate to determine the optimal pH for your experimental conditions. |
Data Presentation
The following tables summarize key quantitative data related to the impact of pH on components of the this compound signaling pathway.
Table 1: Optimal pH Ranges for PKA and PDE Assays
| Enzyme | Substrate | Optimal pH Range | Reference |
| Protein Kinase A (PKA) | Kemptide | 7.2 - 7.5 | --INVALID-LINK-- |
| Phosphodiesterase (General) | cAMP/cGMP | 7.5 - 8.0 |
Note: Specific quantitative data for the pH-dependent stability and activity profile of this compound is limited in the current literature. Researchers are encouraged to determine these parameters empirically for their specific experimental systems using the protocols outlined below.
Experimental Protocols
Protocol 1: Determining the pH Stability of this compound using HPLC
This protocol allows for the quantitative assessment of this compound degradation at different pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare a series of solutions by diluting the this compound stock into the different pH buffers to a final concentration of 100 µM.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution.
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of methanol (B129727) in phosphate buffer, pH 7.0) to separate this compound from its degradation products.
-
Monitor the elution profile at the maximum absorbance wavelength of this compound (approximately 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point for each pH.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
-
Calculate the half-life (t½) of this compound at each pH.
-
Protocol 2: pH-Activity Profile for PKA Activation by this compound
This protocol determines the optimal pH for this compound-mediated PKA activation.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate (e.g., Kemptide)
-
ATP
-
A series of kinase assay buffers with varying pH values (e.g., Tris-HCl or HEPES from pH 6.5 to 8.5)
-
Method for detecting PKA activity (e.g., phosphospecific antibody-based ELISA or radiometric assay)
Methodology:
-
Assay Setup:
-
In a microplate, prepare reactions containing the PKA holoenzyme and this compound at a fixed concentration in the different pH buffers.
-
Include a control without this compound for each pH.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the PKA substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate using your chosen detection method.
-
-
Data Analysis:
-
Subtract the background signal (no this compound) from the signal of the this compound-containing reactions for each pH.
-
Plot the PKA activity (e.g., absorbance or radioactive counts) against the pH to determine the optimal pH for this compound-mediated activation.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to understanding the impact of pH on this compound activity.
Caption: PKA signaling pathway activated by this compound.
Caption: Hydrolysis of this compound by phosphodiesterase.
Technical Support Center: Optimizing 8-OH-cAMP Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in experiments involving 8-Hydroxyadenosine-3',5'-cyclic monophosphate (8-OH-cAMP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polar, membrane-impermeant analog of cyclic AMP (cAMP).[1] Its primary role is to act as a potent activator of cAMP-dependent protein kinase (PKA), showing a high preference for the PKA II isoform. Due to its high polarity, it has low membrane permeability, making it suitable for stimulating extracellular cAMP receptors or for intracellular application via microinjection or pipette application. It is also resistant to degradation by phosphodiesterases (PDEs), which ensures its metabolic stability in experimental settings.[1]
Q2: How should I properly store and handle this compound?
For long-term storage, this compound should be stored in the freezer, preferably in its lyophilized form. While it has sufficient stability at room temperature for handling and shipment, prolonged storage at room temperature is not recommended. When preparing solutions, it is crucial to ensure the entire compound is dissolved, as the lyophilized form can be sensitive to humidity and may contract into small droplets. It is recommended to rinse the tube walls carefully and use sonication or vortexing to ensure uniform mixing.
Q3: In what solvents is this compound soluble?
This compound has excellent solubility in water and aqueous buffers.
Q4: What are the key differences between this compound and other cAMP analogs like 8-Br-cAMP or 8-Cl-cAMP?
While all are cAMP analogs, they have different properties and potential effects. This compound is noted for its high polarity and membrane impermeability. Other analogs like 8-Br-cAMP and 8-Cl-cAMP are more lipophilic and can have different effects on cell growth and apoptosis, which may not be solely mediated by PKA activation.[2][3] The choice of analog depends on the specific experimental goals, such as targeting intracellular versus extracellular receptors or investigating PKA-dependent versus independent pathways.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell-based assay.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps. After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even settling of cells.[4]
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: To minimize edge effects, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[4]
-
-
Potential Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting of reagents or cells can introduce significant variability.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate and ensure consistent pipetting technique (e.g., speed, immersion depth).[5]
-
Issue 2: No or very low response to this compound treatment.
-
Potential Cause 1: Suboptimal Compound Concentration. The effective concentration of this compound can vary between cell types.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[6]
-
-
Potential Cause 2: Compound Degradation. Improper storage or handling may have led to the degradation of this compound.
-
Solution: Use a fresh vial of the compound and ensure it has been stored correctly at -20°C or below.
-
-
Potential Cause 3: Low Cell Permeability. this compound is membrane-impermeant, so if you are expecting an intracellular effect in an intact cell monolayer, it will not be effective.
-
Solution: For intracellular effects, consider using a membrane-permeable cAMP analog or introduce this compound directly into the cells (e.g., via electroporation or microinjection). Alternatively, use a cell-free system like a lysate for in vitro kinase assays.
-
Issue 3: High background signal in my cAMP immunoassay.
-
Potential Cause 1: Non-specific Binding. Antibodies or other assay components may be binding non-specifically to the plate or other proteins.
-
Solution: Ensure adequate blocking of the plate. Use the blocking buffer recommended in the assay kit protocol. Also, ensure thorough washing steps to remove unbound reagents.[7]
-
-
Potential Cause 2: Cross-reactivity. The antibody may be cross-reacting with other molecules in the sample.
-
Solution: Check the specificity of the primary antibody. If using complex biological samples, consider a sample purification step.[8]
-
-
Potential Cause 3: Endogenous cAMP Levels. The basal level of cAMP in your cells might be high, leading to a high background.
-
Solution: Optimize cell seeding density and incubation times. Consider serum-starving the cells before the experiment to lower basal signaling activity.
-
Quantitative Data
Table 1: General Recommendations for this compound and Related Reagents in Cell-Based Assays
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 10 µM - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically through a dose-response curve.[6] |
| Cell Seeding Density (96-well plate) | 0.8 – 2.5 x 10⁵ cells/mL (adherent) | Should be optimized to ensure cells are in a logarithmic growth phase during the experiment.[9] |
| Incubation Time | 15 minutes - 24 hours | Dependent on the downstream readout. Rapid phosphorylation events may be detected in minutes, while changes in gene expression may require several hours.[6] |
| Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) | 0.5 mM | Often included to prevent the degradation of intracellular cAMP and amplify the signal. |
Table 2: Storage and Stability of cAMP Analogs
| Compound Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or lower | Long-term | Protect from moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[10] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[10] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Lysate Preparation
This protocol describes the treatment of cultured cells with this compound and subsequent preparation of cell lysates for use in a cAMP immunoassay.
Materials:
-
Cultured cells (e.g., in a 6-well plate)
-
This compound stock solution
-
Serum-free cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M HCl or a buffer compatible with your cAMP assay kit)[11][12]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Cell Starvation (Optional): To reduce basal cAMP levels, you can replace the growth medium with serum-free medium and incubate for 12-24 hours prior to treatment.
-
This compound Treatment: a. Prepare working solutions of this compound in fresh, serum-free medium at the desired concentrations. Include a vehicle-only control. b. Aspirate the medium from the cells and wash once with PBS. c. Add the this compound working solutions to the respective wells. d. Incubate for the desired time at 37°C.
-
Cell Lysis: a. Place the culture plate on ice. b. Aspirate the treatment medium and wash the cells twice with ice-cold PBS.[10] c. Aspirate the PBS completely. d. Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 100-150 µL for a 6-well plate).[10] e. Incubate the plate on ice for 10-20 minutes.[10][11] f. Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10] g. Centrifuge the lysate at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.[10] h. Carefully transfer the supernatant (which contains the protein extract) to a new, clean tube.[10] The lysate is now ready for protein quantification and use in a cAMP immunoassay.
Protocol 2: Competitive ELISA for cAMP Quantification
This is a general protocol for a competitive ELISA to measure cAMP levels in cell lysates. Always refer to the specific instructions provided with your commercial ELISA kit.
Materials:
-
Cell lysate (from Protocol 1)
-
cAMP ELISA Kit (containing anti-cAMP coated plate, cAMP standard, HRP-cAMP conjugate, wash buffer, and substrate)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and cAMP standards, according to the kit manufacturer's instructions.
-
Standard Curve: Create a standard curve by performing serial dilutions of the cAMP standard.
-
Sample and Standard Addition: a. Add your cell lysate samples and the prepared cAMP standards to the wells of the anti-cAMP coated 96-well plate. b. Incubate at room temperature for the time specified in the kit protocol (e.g., 5-10 minutes).
-
Competitive Binding: a. Add the HRP-cAMP conjugate to each well. b. Incubate at room temperature for the recommended duration (e.g., 3 hours) to allow for competitive binding between the cAMP in your sample/standard and the HRP-labeled cAMP for the antibody binding sites.
-
Washing: a. Aspirate the contents of the wells. b. Wash the wells multiple times (e.g., 4 times) with 1X Wash Buffer to remove unbound reagents.
-
Substrate Addition and Signal Development: a. Add the substrate solution to each well. b. Incubate at room temperature for the recommended time (e.g., 1-3 hours) to allow for color development. The intensity of the color will be inversely proportional to the amount of cAMP in the sample.
-
Reading the Plate: Measure the absorbance at the recommended wavelength (e.g., 405 nm, 650 nm, or 740 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of cAMP in your samples by comparing their absorbance values to the standard curve.
Visual Guides
References
- 1. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-chloro-cAMP enhances the growth inhibitory effect of cytotoxic drugs in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 8. biocompare.com [biocompare.com]
- 9. Antibiotic Kill Curve [sigmaaldrich.com]
- 10. mdanderson.org [mdanderson.org]
- 11. content.abcam.com [content.abcam.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Optimizing 8-OH-cAMP for Cell Viability Assays
Welcome to the technical support center for optimizing 8-(Hydroxyamino)-cAMP (8-OH-cAMP) in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this compound into your experimental workflows. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a membrane-impermeant analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent protein kinase A (PKA).[1] PKA is a key regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[2] The effect of PKA activation on cell viability can be cell-type specific, leading to either pro-apoptotic or anti-apoptotic outcomes.[3]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
Direct IC50 values for this compound are not widely published. However, data from the closely related analog, 8-Chloro-cAMP (8-Cl-cAMP), can provide a starting point. For 8-Cl-cAMP, IC50 values in various cancer cell lines typically range from the low to mid-micromolar range (e.g., 2.3 µM to 84.8 µM). Therefore, a sensible starting range for this compound would be a serial dilution from approximately 1 µM to 100 µM to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is cell-line dependent and should be determined empirically. A common starting point is to perform a time-course experiment, for example, measuring cell viability at 24, 48, and 72 hours of exposure to this compound.[4] The effects of cAMP analogs on cell proliferation have been observed to reach a maximum after 72-96 hours of incubation.[5]
Q4: Is this compound soluble and stable in cell culture media?
This compound has excellent solubility in water and buffer solutions.[1] It is also metabolically stable, which reduces the likelihood of side effects from active metabolites.[1] For long-term experiments, it is good practice to prepare fresh stock solutions and consider replenishing the media with a fresh compound every 24-48 hours to ensure consistent concentration.[4]
Troubleshooting Guides
This section addresses common issues encountered when using this compound in cell viability assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | - Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your cell line.- Incubation time is too short: The duration of exposure may not be long enough for the compound to exert its effects.- Cell line is resistant: The chosen cell line may be inherently resistant to cAMP-mediated effects.- Compound degradation: Although stable, prolonged incubation without media change could lead to reduced effective concentration. | - Increase the concentration range: Test higher concentrations of this compound (e.g., up to 500 µM).- Perform a time-course experiment: Extend the incubation period (e.g., up to 96 hours).[5][4]- Use a sensitive cell line: If possible, include a positive control cell line known to be responsive to cAMP analogs.- Replenish media: For longer experiments, change the media and re-add this compound every 24-48 hours.[4] |
| High cytotoxicity in control/non-cancerous cells | - Concentration is too high: The concentration used may be toxic to all cell types. | - Lower the concentration range: Perform a dose-response curve to determine the maximum tolerated dose in your non-cancerous control cells.[4] |
| High variability between replicate wells | - Inconsistent cell seeding: Uneven distribution of cells will lead to variable results.- Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.- Edge effects: Wells on the outer edges of the plate are prone to evaporation. | - Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating.- Use calibrated pipettes and proper technique: Ensure pipettes are calibrated and use fresh tips for each dilution.- Avoid using outer wells: Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Results from MTT/XTT/WST assays are not as expected | - Interference with tetrazolium reduction: Some compounds can directly reduce the tetrazolium salt, leading to a false positive signal for viability.- Changes in metabolic activity: this compound might alter the metabolic state of the cells without affecting viability, which can skew results of metabolic assays. | - Perform a cell-free control: Incubate this compound with the assay reagent in cell-free media to check for direct reduction.- Use a non-metabolic assay: Corroborate your findings with a different type of viability assay, such as a dye exclusion assay (e.g., Trypan Blue) or a DNA content assay (e.g., CyQUANT). |
| Cell morphology changes unexpectedly | - Differentiation or cell cycle arrest: cAMP analogs are known to induce differentiation or cell cycle arrest in some cell lines. | - Analyze cell cycle and differentiation markers: Use flow cytometry to assess cell cycle distribution and immunofluorescence or western blotting for differentiation markers to understand the cellular response. |
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound, the following table summarizes reported IC50 values for the closely related and well-studied analog, 8-Cl-cAMP, in various human cancer cell lines. These values can be used as a reference for designing initial dose-response experiments with this compound.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| ARO | Anaplastic Thyroid Carcinoma | MTT | 72 | ~55.3 (for PKA I-selective analogs) | |
| NPA | Papillary Thyroid Carcinoma | MTT | 72 | ~84.8 (for PKA I-selective analogs) | [5] |
| ARO | Anaplastic Thyroid Carcinoma | MTT | 72 | 2.3 - 13.6 | [5] |
| NPA | Papillary Thyroid Carcinoma | MTT | 72 | 2.3 - 13.6 | [5] |
| WRO | Follicular Thyroid Carcinoma | MTT | 72 | 2.3 - 13.6 | [5] |
| HeLa | Cervical Cancer | MTT | 72 | 4 - 4.8 | |
| K562 | Chronic Myelogenous Leukemia | MTT | 72 | 7.5 - 16.5 | [6] |
| Y-79 | Retinoblastoma | Not Specified | Not Specified | 5 - 25 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Vehicle control (e.g., sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in suspension or adherent cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically provided in a kit)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentration of this compound for the determined incubation time. Include positive (e.g., treated with a known apoptosis inducer) and negative controls.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways activated by this compound that can influence cell viability.
Caption: PKA-dependent signaling pathway activated by this compound.
Caption: Crosstalk of cAMP analogs with MAPK signaling pathways.
Experimental Workflow
Caption: General experimental workflow for assessing this compound effects.
References
- 1. The cAMP-PKA signaling pathway induces apoptosis and promotes hypothermic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The cAMP-PKA signaling pathway induces apoptosis and promotes hypothermic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PKA Activity: A Comparative Guide to 8-OH-cAMP and Alternative Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-hydroxy-cAMP (8-OH-cAMP) and other common Protein Kinase A (PKA) activators. We present a summary of their performance, supported by available experimental data, and detailed protocols for key validation assays to aid in the selection and application of these critical research tools.
Introduction to PKA Activation
Protein Kinase A (PKA) is a central enzyme in cellular signaling, playing a crucial role in a multitude of physiological processes, including metabolism, gene expression, and cell proliferation. The activation of PKA is canonically initiated by the binding of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). In its inactive state, PKA exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These freed catalytic subunits are then able to phosphorylate target substrate proteins on serine or threonine residues within a specific consensus sequence.
The use of synthetic cAMP analogs, such as this compound, allows for the direct and controlled activation of PKA, bypassing the upstream signaling events that lead to endogenous cAMP production. Validating the efficacy of these activators and comparing their performance to other methods of PKA activation is essential for the accurate interpretation of experimental results.
Comparison of PKA Activators
The choice of PKA activator can significantly influence experimental outcomes. This section provides a comparison of this compound with other commonly used PKA activators.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative parameters for various PKA activators based on available data. It is important to note that direct head-to-head comparisons of all activators in a single study are limited.
| Activator | Mechanism of Action | Typical Working Concentration | Potency (EC50/Kₐ) | Advantages | Limitations |
| This compound | Direct PKA activator; cAMP analog. | Not specified in reviewed literature | Not readily available in reviewed literature | Polar, membrane-impermeable analog resistant to phosphodiesterases.[1] | Limited quantitative data on potency compared to other analogs. |
| Sp-8-CPT-cAMPS | Direct PKA activator; cAMP analog. | 10-100 µM | Kₐ for PKA I: 0.13 µM, Kₐ for PKA II: 1.1 µM | High potency and selectivity for PKA. Resistant to phosphodiesterases, providing sustained activation. Good membrane permeability. | Potential for off-target effects at very high concentrations. |
| Forskolin (+ IBMX) | Indirect PKA activator. Forskolin directly activates adenylyl cyclase to produce cAMP. IBMX is a phosphodiesterase (PDE) inhibitor that prevents cAMP degradation. | Forskolin: 10-50 µM; IBMX: 100-500 µM | EC₅₀ for adenylyl cyclase activation is typically in the low micromolar range. | Elevates endogenous cAMP levels, which can be more physiologically relevant. | Effect is dependent on adenylyl cyclase and PDE activity in the cell type. Forskolin can have off-target effects. |
| Dibutyryl-cAMP (db-cAMP) | Direct PKA activator; cAMP analog. | 100 µM - 1 mM | Less potent than Sp-8-CPT-cAMPS. | Membrane permeable. | Can be hydrolyzed to butyrate, which may have independent cellular effects. |
| 8-Bromo-cAMP (8-Br-cAMP) | Direct PKA activator; cAMP analog. | 100 µM - 1 mM | Generally considered less potent than other modern analogs. | Membrane permeable. A commonly used and relatively inexpensive cAMP analog. | Can be metabolized to 8-bromo-adenosine, which may have PKA-independent effects. |
| 8-Cl-cAMP | Direct PKA activator; cAMP analog. | 10-100 µM | IC₅₀ values between 2.3 and 13.6 µM for antiproliferative effects in certain cancer cell lines.[2] | Potent activator of PKA.[3] | Can be metabolized to 8-Cl-adenosine, which can have PKA-independent effects.[2] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of PKA activation and the experimental approaches for its validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis of PKA Substrate Phosphorylation
This method indirectly measures PKA activity by detecting the phosphorylation of its downstream substrates.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Treat cells with the desired PKA activator (e.g., 100 µM this compound, 50 µM Sp-8-CPT-cAMPS, or 20 µM Forskolin + 100 µM IBMX) for the desired time (e.g., 15-30 minutes). Include an untreated control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., anti-phospho-CREB at Ser133 or a general phospho-PKA substrate antibody) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to a loading control (e.g., β-actin or total protein).
In Vitro Radioactive PKA Activity Assay
This assay directly measures the enzymatic activity of PKA by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific PKA substrate.
1. Preparation of PKA Source:
-
Prepare cell or tissue lysates containing PKA or use purified recombinant PKA.
2. Kinase Reaction:
-
Prepare a reaction mixture containing a kinase buffer, a specific PKA substrate peptide (e.g., Kemptide), and the PKA-containing sample.
-
Add the PKA activator of interest at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
3. Stopping the Reaction and Separation:
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA) or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
4. Quantification:
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
5. Data Analysis:
-
Calculate the specific activity of PKA (e.g., in pmol of phosphate transferred per minute per mg of protein).
-
Plot the PKA activity against the activator concentration to determine the EC₅₀ value.
ELISA-Based PKA Activity Assay
This non-radioactive method measures PKA activity in a microplate format.
1. Plate Preparation:
-
Use a microtiter plate pre-coated with a specific PKA substrate.
2. Kinase Reaction:
-
Add your samples (cell lysates or purified PKA) and a PKA standard to the wells.
-
Add ATP to initiate the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 90 minutes).
3. Detection:
-
Wash the wells to remove ATP and non-bound sample components.
-
Add a primary antibody that specifically recognizes the phosphorylated PKA substrate. Incubate for 1 hour.
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes.
-
Wash the wells again.
4. Signal Development and Measurement:
-
Add a TMB substrate solution to the wells. A blue color will develop in proportion to the amount of phosphorylated substrate.
-
Stop the reaction with a stop solution, which will turn the color yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Generate a standard curve using the PKA standard.
-
Determine the PKA activity in your samples by interpolating from the standard curve.
Conclusion
The validation of this compound-induced PKA activity requires robust and well-controlled experimental approaches. While this compound is a useful tool for directly activating PKA, its quantitative potency is not as well-documented as some alternative activators like Sp-8-CPT-cAMPS. The choice of activator should be guided by the specific experimental needs, considering factors such as membrane permeability, resistance to degradation, and potential off-target effects. The experimental protocols provided in this guide offer reliable methods for validating and comparing the efficacy of this compound and other PKA activators, ensuring the generation of high-quality and reproducible data in your research.
References
Confirming Downstream Targets of 8-OH-cAMP Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-Hydroxyadenosine-3',5'-cyclic monophosphate (8-OH-cAMP) and its role in activating downstream signaling pathways. We present supporting experimental data and detailed protocols to facilitate the validation of its targets.
This compound is a potent and metabolically stable analog of cyclic AMP (cAMP), a ubiquitous second messenger that plays a pivotal role in cellular signaling. Understanding the specific downstream targets of this compound is crucial for elucidating its biological functions and therapeutic potential. This guide focuses on the primary signaling cascade initiated by this compound through its activation of cAMP-dependent Protein Kinase A (PKA).
The this compound Signaling Pathway
The canonical signaling pathway activated by this compound involves its binding to the regulatory subunits of PKA. This binding induces a conformational change, leading to the dissociation and activation of the PKA catalytic subunits. These active subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, modulating their activity and eliciting a cellular response. A key characteristic of this compound is its high preference for the Type II beta regulatory subunit of PKA (RIIβ).[1]
Comparison of this compound with Other cAMP Analogs
The selection of a cAMP analog is critical for targeted research. This compound's properties, particularly its membrane impermeability and PKA isoform preference, distinguish it from other commonly used analogs.
| Compound | Primary Target(s) | Key Characteristics |
| This compound | PKA (high preference for Type II)[1] | Membrane-impermeant, high metabolic stability.[1] |
| Sp-8-CPT-cAMPS | PKA (potent activator of Type I and II) | Membrane-permeable, resistant to phosphodiesterases. |
| 8-Bromo-cAMP | PKA and Epac | Activates both major cAMP effectors. |
| 8-pCPT-2'-O-Me-cAMP | Epac (selective activator) | Weakly activates PKA, used to isolate Epac signaling. |
Confirmed Downstream Targets of the cAMP/PKA Pathway
While comprehensive phosphoproteomic studies specifically using this compound are not yet widely available, its activation of PKA allows us to infer its downstream targets from the extensive research on the cAMP/PKA pathway. The most well-validated downstream target is the cAMP Response Element-Binding Protein (CREB) .
Upon activation by PKA, CREB is phosphorylated at the Serine-133 residue. This phosphorylation event is a critical step in the recruitment of transcriptional co-activators, such as CREB-Binding Protein (CBP), leading to the regulation of gene expression.
Other downstream effects of PKA activation include the regulation of enzymes involved in metabolism, ion channels, and cell cycle proteins. Proteomic studies using general PKA activators have identified a broad range of proteins whose phosphorylation state is altered, impacting processes such as cell cycle progression, cellular stress response, and metabolism.
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of this compound to activate purified PKA, which then phosphorylates a specific substrate.
Materials:
-
Purified recombinant PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
96-well microplate
-
Plate reader
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, PKA holoenzyme, and varying concentrations of this compound. Include a no-cAMP control.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction according to the detection kit manufacturer's instructions.
-
Detection: Add the detection reagents to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal using a plate reader and plot the PKA activity against the concentration of this compound to determine the activation constant (Kact) or EC50.
Western Blot Analysis of CREB Phosphorylation
This protocol is used to confirm the activation of the PKA pathway in a cellular context by detecting the phosphorylation of its downstream target, CREB.
Materials:
-
Cell line of interest
-
This compound (or a membrane-permeable analog if direct intracellular delivery is not possible)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of a membrane-permeable PKA activator for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control. Note: As this compound is membrane-impermeant, intracellular delivery methods like microinjection or the use of a membrane-permeable derivative would be necessary for intact cell experiments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-CREB. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Apply the chemiluminescent substrate and capture the signal.
-
Data Normalization: Strip the membrane and re-probe with an antibody for total CREB to normalize the phospho-CREB signal.
Conclusion
This compound is a valuable tool for studying cAMP/PKA signaling, particularly for applications requiring a metabolically stable, membrane-impermeant activator with a preference for PKA Type II. While its direct downstream phosphorylation targets are yet to be fully elucidated through large-scale studies, its role as a potent PKA activator strongly suggests that it modulates the same set of substrates as other PKA-activating signals, with the transcription factor CREB being a primary example. The provided protocols offer a robust framework for researchers to confirm the downstream effects of this compound in their specific experimental systems.
References
A Comparative Guide to cAMP Analogs for Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Cyclic adenosine (B11128) monophosphate (cAMP) is a pivotal second messenger that mediates a myriad of physiological processes by activating two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). The development of synthetic cAMP analogs with varying selectivity for these effectors has provided researchers with powerful tools to dissect the intricate cAMP signaling network. This guide offers an objective comparison of commonly used cAMP analogs, supported by experimental data, to aid in the selection of the most appropriate compound for specific research applications.
Comparative Analysis of cAMP Analog Performance
The efficacy and utility of different cAMP analogs are determined by several key parameters, including their selectivity for PKA versus Epac, cell permeability, and resistance to degradation by phosphodiesterases (PDEs). The following table summarizes the quantitative data for a selection of widely used cAMP analogs.
| Parameter | Sp-8-Br-cAMPS | Dibutyryl-cAMP (dbcAMP) | 8-Bromo-cAMP (8-Br-cAMP) | 8-pCPT-2'-O-Me-cAMP |
| Primary Target(s) | PKA | PKA and PDEs | PKA and Epac | Epac |
| Mechanism of Action | Potent PKA activator, resistant to PDEs.[1] | Cell-permeable PKA activator; can also inhibit PDEs. | Activates both PKA and Epac. | Highly selective Epac activator.[2][3] |
| PKA Activation (EC₅₀) | ~0.36 µM[4] | Varies by cell type and conditions. | Biphasic activation, high potency phase EC₅₀ ~706 pM.[5] | Weak PKA activator.[6] |
| Epac Activation (EC₅₀) | Not a primary activator. | Not a primary activator. | Low potency phase EC₅₀ ~392 µM.[5] | ~2.2 µM for Epac1 activation of Rap1.[6] |
| Cell Permeability | High, due to lipophilic modifications. | High, due to butyryl groups. | Moderate. | High, due to lipophilic modifications.[2][3] |
| PDE Resistance | High, due to phosphorothioate (B77711) modification. | More stable than cAMP, but susceptible to hydrolysis. | More resistant to PDE degradation than dbcAMP. | High, due to ribose modification. |
| Potential Issues | --- | Can have off-target effects due to its metabolites (butyrate) and PDE inhibition. | Can be metabolized to 8-Br-adenosine, which has its own biological effects. | --- |
Signaling Pathways
The differential activation of PKA and Epac by cAMP analogs triggers distinct downstream signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Unveiling the Anti-proliferative Potential of 8-OH-cAMP: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-cancer therapeutics, the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway has emerged as a promising target. This guide provides a comprehensive comparison of the anti-proliferative effects of 8-hydroxy-cAMP (8-OH-cAMP) against other cAMP analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-proliferative Effects
While direct quantitative data for the anti-proliferative effects of this compound, such as IC50 values, are not extensively available in the public domain, studies on analogous compounds offer valuable insights into the potential efficacy of 8-substituted cAMP derivatives. The following table summarizes the reported anti-proliferative activities of various cAMP analogs against different cancer cell lines.
| Compound/Analog | Cell Line | IC50 Value (µM) | Reference |
| 8-Cl-cAMP | ARO (thyroid carcinoma) | 2.3 - 13.6 | [Source 1, Source 2] |
| NPA (thyroid carcinoma) | 2.3 - 13.6 | [Source 1, Source 2] | |
| WRO (thyroid carcinoma) | 2.3 - 13.6 | [Source 1, Source 2] | |
| HeLa (cervical cancer) | 4 - 4.8 | [Source 11] | |
| K562 (chronic myelogenous leukemia) | 7.5 - 16.5 | [Source 11] | |
| B16 (mouse melanoma) | 8 | [Source 11] | |
| Human Glioma Cell Lines | ~10 | [Source 12] | |
| PKA I-selective cAMP analogs | ARO (thyroid carcinoma) | 55.3 | [Source 1, Source 2] |
| (8-PIP-cAMP and 8-HA-cAMP) | NPA (thyroid carcinoma) | 84.8 | [Source 1, Source 2] |
| Dibutyryl-cAMP | Y-79 (retinoblastoma) | Not specified, less potent than 8-Cl-cAMP | [Source 6] |
| 8-Br-cAMP | S49 (mouse lymphoma) | Higher concentrations needed in AK-deficient cells | [Source 6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. The data for 8-Cl-cAMP and PKA I-selective analogs highlight the potential for 8-substituted cAMP derivatives to exhibit significant anti-proliferative activity. Further studies are warranted to determine the specific IC50 values for this compound across a range of cancer cell lines.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of cAMP analogs are primarily mediated through the activation of Protein Kinase A (PKA). The binding of cAMP analogs to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits, which then phosphorylate various downstream targets involved in cell cycle regulation and apoptosis.
dot
Caption: this compound signaling pathway leading to anti-proliferative effects.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative effects of this compound and its analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and other cAMP analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
dot
Caption: Experimental workflow for the MTT-based cell proliferation assay.
Conclusion
The available data on cAMP analogs, particularly 8-substituted derivatives like 8-Cl-cAMP, strongly suggest that this compound holds significant potential as an anti-proliferative agent. Its mechanism of action, likely proceeding through the PKA signaling pathway to induce cell cycle arrest and apoptosis, makes it a compelling candidate for further investigation in cancer therapy. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the efficacy of this compound and compare its performance against other anti-cancer compounds. Future research should focus on determining the specific IC50 values of this compound in a variety of cancer cell lines to fully elucidate its therapeutic potential.
Navigating the Selectivity of 8-OH-cAMP: A Comparative Guide for Researchers
For Immediate Release
A Detailed Comparison of 8-Hydroxy-cAMP Cross-Reactivity with Key Nucleotide-Binding Proteins
This guide provides a comprehensive analysis of the cross-reactivity of 8-Hydroxy-cAMP (8-OH-cAMP), a key cyclic AMP (cAMP) analog, with other critical nucleotide-binding proteins. Aimed at researchers, scientists, and drug development professionals, this document compiles available quantitative data, details experimental methodologies for assessing binding and activation, and visualizes the relevant signaling pathways to offer a clear perspective on the selectivity of this important research tool.
Executive Summary
This compound is a potent activator of cAMP-dependent protein kinase (PKA), a central player in numerous cellular signaling cascades. Understanding its interaction with other nucleotide-binding proteins, such as cGMP-dependent protein kinase (PKG), exchange protein directly activated by cAMP (Epac), and cyclic nucleotide-gated (CNG) channels, is crucial for the precise interpretation of experimental results and for the development of selective therapeutic agents. This guide reveals that while this compound is a strong PKA activator, its potential for cross-reactivity with other nucleotide-binding proteins warrants careful consideration in experimental design.
Comparative Analysis of Binding Affinity and Activation
The selectivity of this compound and its analogs is typically quantified by determining their dissociation constants (Kd), activation constants (Ka), or the half-maximal effective or inhibitory concentrations (EC50 or IC50) for various nucleotide-binding proteins. While direct and comprehensive quantitative data for this compound across all major targets is limited in publicly available literature, data for closely related analogs like 8-Bromo-cAMP provides valuable insights into its likely cross-reactivity profile.
| Compound | Target Protein | Parameter | Value (µM) | Notes |
| 8-Bromo-cAMP | Protein Kinase A (PKA) | Ka | 0.05 | A potent activator of PKA.[1][2] |
| cAMP | PKA Holoenzyme | Kd | ~2.9 | Similar affinity to Epac1. |
| cAMP | Epac1 | Kd | ~2.8 | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 | A well-characterized Epac selective agonist.[3][4] |
| (Rp)-8-pCPT-cGMPS | cGMP-dependent Protein Kinase (PKG) | Ki | 0.5 | A potent inhibitor of PKG.[5] |
| 8-Br-cGMP | Rod CNG Channels | EC50 | - | Potent activator.[6] |
| 8-pCPT-cGMP | Cone CNG Channels | EC50 | - | Potent activator.[6] |
Note: The data presented for analogs of this compound is for comparative purposes to infer the potential cross-reactivity of this compound. Direct experimental validation is recommended for specific applications.
Signaling Pathway Interactions
To visualize the points of interaction and potential cross-reactivity of this compound, the following diagrams illustrate the canonical signaling pathways for its primary and potential secondary targets.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Membrane Permeability of cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a crucial role in numerous cellular signaling pathways. Its inherent charge and hydrophilicity, however, limit its ability to freely cross the plasma membrane. To overcome this limitation and enable the study and modulation of intracellular cAMP signaling, a variety of synthetic cAMP analogs with enhanced membrane permeability have been developed. This guide provides an objective comparison of the membrane permeability of several commonly used cAMP analogs, supported by experimental data, to aid researchers in selecting the most appropriate analog for their specific experimental needs.
The cAMP Signaling Pathway: A Brief Overview
The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G protein-coupled receptor (GPCR) on the cell surface. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. Intracellular cAMP then primarily activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to a cellular response. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.
Caption: The canonical cAMP signaling pathway.
Comparison of Intracellular Accumulation of cAMP Analogs
The effective intracellular concentration of a cAMP analog is a critical determinant of its biological activity. The following table summarizes experimental data on the intracellular accumulation of several cAMP analogs and their acetoxymethyl (AM) ester prodrugs in C6 glioma cells.[1] AM-esters are lipophilic modifications that mask the negative charge of the phosphate (B84403) group, allowing the molecule to more readily cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, charged cAMP analog, which is then trapped intracellularly.
| cAMP Analog | Extracellular Concentration (mM) | Intracellular Concentration (% of Extracellular) |
| 8-Bromo-cAMP (8-Br-cAMP) | 1 | ~0.1% |
| N⁶,2'-O-Dibutyryl-cAMP (DBcAMP) | 1 | 3-5% |
| 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) | 1 | Higher than DBcAMP & 8-Br-cAMP |
| 8-Br-cAMP/AM | 0.01 | >100% (intracellular accumulation) |
| DBcAMP/AM | 0.01 | >100% (intracellular accumulation) |
| 8-CPT-cAMP/AM | 0.01 | >100% (intracellular accumulation) |
Data sourced from a study on C6 glioma cells. The order of antiproliferative activity was found to correlate with membrane permeability: 8-CPT-cAMP > DBcAMP > 8-Br-cAMP.[1]
Another study investigating a novel class of cAMP derivatives in Dictyostelium discoideum found that 6-thioethyl-purineriboside 3',5'-monophosphorothioate, Sp-isomer (Sp-6SEtcPuMPS), reached an intracellular concentration of 1 µM at an extracellular concentration of 30 µM.
Experimental Protocols
Determination of Intracellular cAMP Analog Concentration by HPLC
This method allows for the quantification of the intracellular accumulation of cAMP analogs.
Caption: Workflow for measuring intracellular cAMP analogs.
Detailed Methodology:
-
Cell Culture and Incubation: Plate cells (e.g., C6 glioma cells) at a suitable density and allow them to adhere.[1] Incubate the cells with the desired concentration of the cAMP analog for a specific period (e.g., 60 minutes).[1]
-
Extraction:
-
Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular analog.[1]
-
Immediately add ice-cold perchloric acid (e.g., 12%) to lyse the cells and precipitate proteins.[1]
-
Mechanically disrupt the cells (e.g., by scraping) and centrifuge the lysate to pellet the cell debris.[1]
-
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., Purospher® RP-18e).[1]
-
Use a mobile phase suitable for separating the cAMP analogs, for example, a gradient of 10 mM triethylammonium (B8662869) formate (B1220265) (pH 6.5) and methanol.[1]
-
Detect the analogs using a UV detector at an appropriate wavelength.
-
-
Quantification:
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method used to predict the passive permeability of compounds across a lipid membrane, mimicking the gastrointestinal or blood-brain barrier.
Caption: General workflow for a PAMPA experiment.
Detailed Methodology:
-
Preparation of Plates:
-
A filter plate with a hydrophobic PVDF membrane serves as the donor plate.
-
A corresponding 96-well plate serves as the acceptor plate.
-
-
Membrane Coating: Apply a solution of a synthetic or natural lipid (e.g., lecithin (B1663433) in dodecane) to the filter membrane of each well in the donor plate and allow the solvent to evaporate.
-
Compound Addition:
-
Add the test compound solution (cAMP analog) to the wells of the donor plate.
-
Add buffer solution to the wells of the acceptor plate.
-
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, separate the plates and determine the concentration of the cAMP analog in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model that utilizes a human colon adenocarcinoma cell line to predict intestinal drug absorption. Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and express various transporters, providing a more biologically relevant model than PAMPA.
Caption: Workflow for the Caco-2 permeability assay.
Detailed Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts.
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with a pre-warmed transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the cAMP analog solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the cAMP analog solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Collect samples from the receiver chamber at specified time points and quantify the concentration of the cAMP analog using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated to determine if the analog is a substrate for efflux transporters. An ER > 2 is generally considered indicative of active efflux.
-
Conclusion
The selection of a suitable membrane-permeable cAMP analog is critical for the successful investigation of intracellular cAMP signaling. This guide highlights that while analogs like 8-Br-cAMP and DBcAMP exhibit some degree of membrane permeability, their intracellular accumulation is relatively low. The antiproliferative effects of these analogs correlate with their permeability, with 8-CPT-cAMP being more permeable than DBcAMP and 8-Br-cAMP.[1] A significant improvement in intracellular delivery is achieved through the use of acetoxymethyl (AM) ester prodrugs, which leads to substantial intracellular accumulation of the active analog.[1]
For researchers aiming to achieve high and sustained intracellular concentrations of cAMP analogs, the use of AM-esterified derivatives is highly recommended. The choice between different analogs will also depend on their selectivity for downstream effectors like PKA and Epac, as well as their susceptibility to hydrolysis by phosphodiesterases. The provided experimental protocols for HPLC-based intracellular concentration measurement, PAMPA, and Caco-2 assays offer robust methods for quantifying and comparing the membrane permeability of existing and novel cAMP analogs.
References
A Comparative Guide to 8-OH-cAMP and CPT-cAMP in the Activation of Protein Kinase A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two common cyclic AMP (cAMP) analogs, 8-Hydroxy-cAMP (8-OH-cAMP) and 8-(4-Chlorophenylthio)-cAMP (CPT-cAMP), in their activation of Protein Kinase A (PKA). Understanding the distinct properties of these activators is crucial for the precise dissection of cAMP-mediated signaling pathways.
Introduction to PKA Activation
Protein Kinase A (PKA) is a key serine/threonine kinase that acts as a primary intracellular effector of the second messenger cAMP. In its inactive state, PKA exists as a tetrameric holoenzyme, composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates, modulating a wide array of cellular processes.[1] Synthetic cAMP analogs are invaluable tools for studying these processes, offering advantages such as increased stability and cell permeability over the endogenous messenger.
Core Comparison: this compound vs. CPT-cAMP
Both this compound and CPT-cAMP are potent activators of PKA, yet they possess distinct biochemical properties that influence their utility in experimental settings.
This compound is a polar, membrane-impermeable analog of cAMP. Its resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cAMP, ensures sustained PKA activation in cell-free assays or when introduced directly into cells.[2][3] Notably, this compound exhibits a high preference for the cAMP-binding site B on the type II regulatory subunit (RIIβ) of PKA.[3]
CPT-cAMP , and its commonly used Sp-isomer (Sp-8-CPT-cAMPS), is a lipophilic, membrane-permeable, and PDE-resistant PKA activator.[4][5] This allows for its effective use in intact cells. Sp-8-CPT-cAMPS also demonstrates site-selectivity, with a notable preference for site A of the RI subunit and site B of the RII subunit.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the activation of PKA by this compound and CPT-cAMP. Direct comparative studies providing EC50 or Ka values for this compound are limited in the readily available literature.
| Parameter | This compound | CPT-cAMP (Sp-8-CPT-cAMPS) | Notes |
| PKA Activation | Potent Activator | Potent Activator | Both compounds effectively activate PKA. |
| EC50 for PKA RIα | Data not available | 342 nM | Determined by fluorescence anisotropy assay.[3] |
| EC50 for PKA RIIβ | Data not available | 96 nM | Determined by fluorescence anisotropy assay.[3] |
| Site Selectivity | High preference for site B of RII subunits.[3] | 153-fold preference for site A of RI vs. RII; 59-fold for site B of RII vs. RI.[4] | This differential site-selectivity can be exploited to probe the function of specific PKA isozymes. |
| Membrane Permeability | Low/Impermeable[2][3] | High[4][5] | This compound is suitable for cell-free assays or direct intracellular application, while CPT-cAMP is ideal for treating intact cells. |
| PDE Resistance | High[2][3] | High[5] | Both analogs provide sustained PKA activation. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the PKA activation pathway and a typical workflow for comparing these analogs.
Experimental Protocols
Detailed methodologies are essential for the reproducible comparison of this compound and CPT-cAMP. Below are outlines for key experimental approaches.
In Vitro PKA Kinase Assay (Non-Radioactive)
This assay directly measures the enzymatic activity of purified PKA in response to the cAMP analogs.
Materials:
-
Purified recombinant PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and CPT-cAMP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the PKA holoenzyme and the PKA substrate peptide in kinase assay buffer.
-
Activator Addition: Add serial dilutions of this compound or CPT-cAMP to the respective wells. Include a no-activator control.
-
Initiate Reaction: Start the kinase reaction by adding a fixed concentration of ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ assay, which measures luminescence proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the log of the activator concentration to determine the EC50 value for each compound.
Western Blot for Phospho-PKA Substrates
This cell-based assay assesses PKA activation by detecting the phosphorylation of a known downstream substrate, such as CREB (cAMP Response Element-Binding Protein) at Serine 133.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
CPT-cAMP (for intact cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB (or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of CPT-cAMP for a specified time (e.g., 15-30 minutes). For this compound, a method for intracellular delivery such as microinjection would be required due to its membrane impermeability.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-CREB.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB or loading control signal. Plot the fold-change in phosphorylation against the activator concentration.
Conclusion
The choice between this compound and CPT-cAMP is dictated by the specific experimental requirements. CPT-cAMP is the activator of choice for studies involving intact cells due to its high membrane permeability. Its well-characterized potency and site-selectivity make it a reliable tool for activating PKA in a cellular context. In contrast, this compound is ideally suited for cell-free systems, such as in vitro kinase assays with purified components, where its lack of membrane permeability is not a hindrance. Its distinct preference for the RIIβ subunit can be leveraged in studies aimed at dissecting the specific roles of PKA type II. For a definitive comparison of their potencies, a head-to-head in vitro kinase assay as described above would be the most direct approach. Researchers should carefully consider the properties of each analog to select the most appropriate tool for their specific research question, ensuring the generation of clear and interpretable data.
References
A Researcher's Guide to Ensuring the Purity and Quality of 8-OH-cAMP
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the quality of the reagents used. 8-hydroxy-cAMP (8-OH-cAMP), a key second messenger analog, is pivotal in studying a multitude of cellular signaling pathways. Its purity directly impacts the reliability and reproducibility of research findings. This guide provides an objective comparison of methodologies to assess the purity and quality of this compound, alongside a comparative look at its alternatives, supported by experimental data and detailed protocols.
Assessing the Purity of this compound: A Multi-pronged Approach
A comprehensive evaluation of this compound purity requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation and identification of impurities.
Table 1: Comparison of Analytical Methods for this compound Purity Assessment
| Analytical Method | Parameter Measured | Typical Specification | Key Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Chemical Purity (area %) | ≥98%[1] | High resolution and sensitivity for separating impurities.[2] | May not separate enantiomers or detect non-UV absorbing impurities. |
| Mass Spectrometry (MS) | Molecular Weight & Impurity Identification | Conforms to theoretical mass | High sensitivity and specificity for molecular weight confirmation and impurity identification. | Quantification can be challenging without appropriate standards. |
| Nuclear Magnetic Resonance (¹H NMR) | Structural Integrity & Organic Impurities | Spectrum conforms to reference | Provides detailed structural information and can identify and quantify organic impurities. | Lower sensitivity compared to HPLC and MS. |
| Functional Assay (e.g., PKA Activation) | Biological Activity | Consistent EC₅₀ value | Confirms the biological functionality of the compound.[2] | Indirect measure of purity; can be affected by various experimental factors. |
In-depth Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound purity. Below are representative protocols for the key analytical techniques.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method separates this compound from potential impurities based on their hydrophobicity.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Sample Solvent: 50% acetonitrile in water.
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the sample solvent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.[1]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z).
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in positive or negative ion mode. The expected protonated molecular ion (M+H)⁺ for this compound is approximately 348.06 g/mol .
-
Data Analysis: Compare the observed m/z of the main peak with the theoretical molecular weight of this compound. Analyze any additional peaks for potential impurities.
-
Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to identify any organic impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Reagents: Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Compare the chemical shifts, splitting patterns, and integration of the observed signals with a reference spectrum or with the expected spectrum based on the known structure of this compound. Impurities will present as additional, unassigned signals.
-
Visualizing the Workflow and Pathways
To further clarify the processes involved in assessing this compound and its biological context, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of 8-OH-cAMP: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of 8-OH-cAMP (8-hydroxy-cAMP), ensuring the safety of laboratory personnel and adherence to regulatory standards. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow good laboratory practices and local regulations for its disposal.[1]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures a safe handling process.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear impervious gloves (e.g., nitrile). |
| Eye Protection | Use safety glasses with side shields or goggles. |
| Skin and Body | A standard laboratory coat is required. |
Work should always be conducted in a well-ventilated area, and personnel should wash their hands thoroughly after handling the compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a systematic process that prioritizes safety and regulatory compliance. The following workflow outlines the necessary steps for both solid waste and solutions containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste/Solutions: For small quantities of solutions containing this compound, absorb the liquid onto an inert material like vermiculite or sand.[2] This absorbent material should then be placed into a designated hazardous waste container. For larger volumes, collect the liquid waste in a compatible, leak-proof container. The container must be clearly labeled with the chemical name, solvent, and approximate concentration.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and placed in a designated hazardous waste container.[3]
2. Waste Container Labeling:
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with:
-
The full chemical name: "8-hydroxy-cAMP"
-
The solvent(s) present and their approximate concentrations.
-
The words "Hazardous Waste" (as a best practice, even if the compound is not officially classified as such).
-
The date of accumulation.
3. Storage of Waste:
Waste containers should be stored in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.
4. Final Disposal:
The ultimate disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations.[2] It is the responsibility of the researcher or their institution to arrange for the collection and disposal of chemical waste by a licensed and certified chemical waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Spill Management
In the event of a spill, the area should be evacuated except for cleanup personnel.[2] For small spills, use an inert absorbent material to contain and collect the substance.[2] The collected material should then be placed in a sealed container for disposal.[2] For larger spills, follow your institution's emergency procedures for chemical spills and contact the EHS department immediately.
Disclaimer: This guide provides general recommendations for the disposal of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for the specific product you are using and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to the specific regulations and guidelines provided by your local authorities.
References
Personal protective equipment for handling 8-OH-cAMP
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the proper use of 8-hydroxy-cAMP (8-OH-cAMP), including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on guidelines for the parent compound, cAMP, and general laboratory safety protocols.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from spills. |
| Respiratory | N95 Dust Mask | NIOSH-approved | Prevents inhalation of fine powder particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
-
Preparation : Before handling this compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including microbalances, spatulas, and containers.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above. Ensure gloves are intact and the respirator forms a proper seal.
-
Weighing and Aliquoting : Handle the solid this compound powder within a chemical fume hood to contain any airborne particles. Use appropriate tools to weigh the desired amount. Avoid creating dust clouds.
-
Solution Preparation : If preparing a solution, add the solvent to the weighed powder slowly to prevent splashing. Cap the container securely before mixing or vortexing.
-
Post-Handling : After use, securely seal the primary container of this compound. Clean all equipment and the work surface thoroughly.
-
Doffing PPE : Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, followed by eye and respiratory protection.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound : Dispose of unused or expired this compound as chemical waste in accordance with local, state, and federal regulations.[2][3] It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
